molecular formula C16H31NaO2 B3333567 Sodium palmitate-2,4,6,8,10,12,14,16-13C8 CAS No. 1173021-50-5

Sodium palmitate-2,4,6,8,10,12,14,16-13C8

カタログ番号: B3333567
CAS番号: 1173021-50-5
分子量: 286.35 g/mol
InChIキー: GGXKEBACDBNFAF-CZRUWCNSSA-M
注意: 研究専用です。人間または獣医用ではありません。
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説明

Sodium palmitate-2,4,6,8,10,12,14,16-13C8 is a useful research compound. Its molecular formula is C16H31NaO2 and its molecular weight is 286.35 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium palmitate-2,4,6,8,10,12,14,16-13C8 is 286.24901319 g/mol and the complexity rating of the compound is 184. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Sodium palmitate-2,4,6,8,10,12,14,16-13C8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium palmitate-2,4,6,8,10,12,14,16-13C8 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

sodium;(2,4,6,8,10,12,14,16-13C8)hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1+1,3+1,5+1,7+1,9+1,11+1,13+1,15+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXKEBACDBNFAF-CZRUWCNSSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]C[13CH2]C[13CH2]C[13CH2]C[13CH2]C[13CH2]C[13CH2]C[13CH2]C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745647
Record name Sodium (2,4,6,8,10,12,14,16-~13~C_8_)hexadecanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-50-5
Record name Sodium (2,4,6,8,10,12,14,16-~13~C_8_)hexadecanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173021-50-5
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Foundational & Exploratory

Molecular Weight Calculation and Isotopic Mass Shift Analysis for 13C8-Labeled Sodium Palmitate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Stable isotope-labeled fatty acids are indispensable tools in modern lipidomics, metabolic flux analysis (MFA), and drug development. Among these, 13C8-labeled sodium palmitate —specifically the alternating [2,4,6,8,10,12,14,16-13C8] isotopologue—is highly prized for its unique ability to trace mitochondrial beta-oxidation and TCA cycle integration without overwhelming the natural isotopic envelope[1].

This technical guide provides a rigorous, self-validating framework for calculating the molecular weight and exact monoisotopic mass of 13C8-sodium palmitate. Furthermore, it details the causality behind experimental design choices and outlines a standardized LC-MS/MS protocol for metabolic tracing.

Chemical Foundations & Causality in Experimental Design

Unlabeled vs. 13C8-Labeled Sodium Palmitate

Sodium palmitate is the sodium salt of palmitic acid, a 16-carbon saturated fatty acid. In the 13C8 variant, exactly half of the carbon atoms are replaced with the stable heavier isotope, Carbon-13 (


).
The Causality of Alternating Labeling

A critical question in experimental design is: Why use[2,4,6,8,10,12,14,16-13C8] palmitate instead of uniformly labeled[U-13C16] palmitate? The choice is dictated by the mechanics of mitochondrial beta-oxidation. Beta-oxidation sequentially cleaves 2-carbon units to form Acetyl-CoA.

  • If [U-13C16] palmitate is used, every cleaved Acetyl-CoA molecule contains two

    
     atoms (an M+2 mass shift).
    
  • If [2,4,6,8,10,12,14,16-13C8] palmitate is used, each cleaved Acetyl-CoA contains exactly one

    
     atom and one 
    
    
    
    atom (an M+1 mass shift)[1].

This M+1 Acetyl-CoA can be easily distinguished from M+2 Acetyl-CoA derived from other uniformly labeled substrates (such as U-13C-Glucose) in multiplexed MFA experiments. This allows researchers to simultaneously trace glucose and fatty acid oxidation in the same biological sample, a technique frequently used in cardiac hypertrophy and metabolic disease research[1][2].

Beta_Oxidation N1 [2,4,6,8,10,12,14,16-13C8] Palmitoyl-CoA (M+8) N2 Beta-Oxidation Cycle (Mitochondrial Matrix) N1->N2 CPT1/2 Transport N3 8 x [1-13C] Acetyl-CoA (M+1 Isotopologues) N2->N3 Thiolase Cleavage (7 cycles) N4 TCA Cycle Integration (Metabolic Flux Analysis) N3->N4 Citrate Synthase

Fig 1. Beta-oxidation of 13C8-palmitate yielding M+1 Acetyl-CoA units.

Rigorous Molecular Weight & Exact Mass Calculations

To ensure absolute precision in both bulk reagent preparation and High-Resolution Mass Spectrometry (HRMS), researchers must calculate both the Average Molecular Weight (used for calculating molarity when weighing powders) and the Monoisotopic Exact Mass (used for MS detection).

Atomic Weight Parameters

The calculations rely on the fundamental atomic masses outlined below.

Table 1: Atomic Weights Used for Calculations

ElementMonoisotopic Exact Mass (Da)Average Atomic Mass ( g/mol )
Carbon-12 (

)
12.0000012.011
Carbon-13 (

)
13.0033513.003
Hydrogen (

)
1.007831.008
Oxygen (

)
15.9949115.999
Sodium (

)
22.9897722.990
Calculation Protocol (Self-Validating System)

Step 1: Calculate Average Molecular Weight (For Reagent Prep) Using standard average atomic weights (accounting for natural isotopic abundance):

  • Unlabeled Sodium Palmitate (

    
    ): 
    
    
    
    
  • 13C8 Sodium Palmitate (

    
    ): 
    
    
    
    

Step 2: Calculate Monoisotopic Exact Mass (For LC-MS/MS) In negative electrospray ionization (ESI-), sodium palmitate loses the


 ion, forming the palmitate anion 

.
  • Unlabeled Anion Exact Mass:

    
    
    
  • 13C8 Anion Exact Mass:

    
    
    

Table 2: Molecular Weight Comparison Summary

PropertyUnlabeled Sodium Palmitate13C8 Sodium PalmitateMass Shift (

)
Chemical Formula


N/A
Average MW ( g/mol ) 278.41286.35+ 7.94 g/mol
Exact Mass [M-Na]- (m/z) 255.2324263.2592+ 8.0268 Da

Experimental Workflow: LC-MS/MS Isotope Tracing Protocol

To practically apply 13C8-sodium palmitate in a laboratory setting, the following step-by-step methodology ensures high-fidelity metabolic tracing, commonly utilized in assessing high aerobic capacity and metabolic diurnality[3].

Step-by-Step Methodology
  • Reagent Preparation (Conjugation): Free fatty acids are toxic to cells in high concentrations. Reconstitute 13C8-sodium palmitate in 150 mM NaCl at 70°C, then conjugate it to fatty acid-free Bovine Serum Albumin (BSA) at a physiological 6:1 molar ratio (Palmitate:BSA) at 37°C for 1 hour.

  • Cellular Dosing: Incubate target cells (e.g., cardiomyocytes or hepatocytes) with 100–500 µM of the BSA-conjugated 13C8-palmitate in substrate-limited media for 2 to 24 hours.

  • Metabolic Quenching & Extraction: Rapidly aspirate media and quench metabolism using pre-chilled (-80°C) 80% methanol. Perform a modified Folch extraction (Chloroform/Methanol/Water) to separate polar metabolites (aqueous phase) from intact lipids (organic phase).

  • LC-MS/MS Acquisition: Inject the organic phase onto a C18 UHPLC column coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap). Operate in negative ESI mode to detect the

    
     ions.
    
  • Isotopologue Data Analysis: Extract ion chromatograms (EIC) for the unlabeled palmitate (

    
     255.2324) and the M+8 isotopologue (
    
    
    
    263.2592) using a mass tolerance of
    
    
    5 ppm. Calculate fractional enrichment to determine the rate of fatty acid uptake and turnover.

LCMS_Workflow S1 Lipid Extraction (Folch Method) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI(-) Ionization (Loss of Na+) S2->S3 S4 Orbitrap MS (m/z 263.2592) S3->S4

Fig 2. LC-MS/MS analytical workflow for 13C8-palmitate detection.

Conclusion

The precise calculation of molecular weights and exact masses for 13C8-labeled sodium palmitate is the bedrock of accurate metabolic flux analysis. By understanding the causality behind alternating carbon labeling—specifically its ability to generate M+1 Acetyl-CoA units—researchers can design highly multiplexed experiments that map the intricate dynamics of lipid metabolism, mitochondrial function, and disease pathology.

References

1.. "Sodium palmitate-2,4,6,8,10,12,14,16-13C8, CAS Number: 1173021-50-5". Sigma-Aldrich. 2.. Circulation Research (AHA Journals). 3.. ACS Omega.

Sources

Advanced Metabolic Flux Analysis: Applications of Sodium Palmitate-13C8

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an advanced technical analysis of Sodium Palmitate-13C8 in metabolic flux analysis (MFA). While "13C8" often implies an octanoate derivative to the uninitiated, in high-precision metabolomics, it refers to specific isotopologues of palmitate (C16)—most notably [2,4,6,8,10,12,14,16-13C8] palmitate —engineered to generate distinct Acetyl-CoA labeling patterns that resolve mitochondrial fluxes with greater specificity than uniformly labeled tracers.

Executive Summary & Technical Context

Sodium Palmitate-13C8 represents a class of "designed" fatty acid tracers used to probe mitochondrial


-oxidation, TCA cycle anaplerosis, and lipid turnover kinetics. Unlike the standard [U-13C16] palmitate , which yields fully labeled [U-13C2] Acetyl-CoA (M+2), the [2,4,6,8,10,12,14,16-13C8]  isotopologue is strategically labeled at even carbon positions.

Upon


-oxidation, this tracer releases eight molecules of [2-13C] Acetyl-CoA  (labeled exclusively at the methyl carbon). This unique fragmentation pattern eliminates the spectral complexity of M+2 isotopomers in mass spectrometry (MS) and provides distinct chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., Glutamate C4 enrichment), allowing for precise quantification of:
  • Flux through Carnitine Palmitoyltransferase I (CPT1). [1][2][3]

  • Relative contribution of fatty acids vs. glucose to the TCA cycle.

  • Anaplerotic flux rates in hypertrophic or diabetic tissues.

Mechanistic Principles: The "Alternating Label" Logic

The Beta-Oxidation Cascade

The utility of Sodium Palmitate-13C8 lies in its cleavage logic. Palmitate (C16) undergoes seven cycles of


-oxidation, removing two carbons at a time from the carboxyl end (C1).
  • Tracer Structure:

    
     with 
    
    
    
    at positions 2, 4, 6, 8, 10, 12, 14, 16.
  • Cleavage Event: Each cycle cleaves the

    
     bond.
    
    • Cycle 1: Cleaves C1-C2. C1 (unlabeled carbonyl) and C2 (labeled

      
      -carbon) form Acetyl-CoA. The label ends up on the methyl group  of Acetyl-CoA.
      
    • Cycle 2: The new carboxyl is the former C3 (unlabeled). The new

      
      -carbon is the former C4 (labeled). Cleavage yields another [2-13C] Acetyl-CoA.
      
  • Net Yield: 8

    
    [2-13C] Acetyl-CoA .
    
Advantages Over [U-13C16] Palmitate
Feature[U-13C16] Palmitate[2,4...16-13C8] Palmitate
Acetyl-CoA Product [U-13C2] Acetyl-CoA (M+2)[2-13C] Acetyl-CoA (M+1)
TCA Cycle Signal Labels both carbons entering citrate.Labels only the methyl carbon entering citrate.
Spectral Overlap High (M+2 can overlap with natural abundance of larger fragments).Low (Distinct M+1 signal).
Anaplerosis Detection Complex deconvolution required.Simplified; label randomization in TCA is easier to trace via Glutamate C4 vs C3/C2.
Pathway Visualization

The following diagram illustrates the metabolic fate of Sodium Palmitate-13C8 as it traverses cellular compartments.

PalmitateFlux cluster_Extracellular Extracellular Space cluster_Cytosol Cytosol cluster_Mitochondria Mitochondria Palmitate_Ex Sodium Palmitate-13C8 (BSA-Bound) Palmitate_Cyto Palmitoyl-CoA-13C8 Palmitate_Ex->Palmitate_Cyto FAT/CD36 Uptake TAG Triacylglycerol (TAG) Storage Pool Palmitate_Cyto->TAG Esterification CPT1 CPT1 Transporter (Rate Limiting) Palmitate_Cyto->CPT1 Activation TAG->Palmitate_Cyto Lipolysis BetaOx Beta-Oxidation (7 Cycles) CPT1->BetaOx Translocation AcetylCoA 8x Acetyl-CoA ([2-13C] Labeled) BetaOx->AcetylCoA Generates 8x Methyl-labeled Units Citrate Citrate (M+1) AcetylCoA->Citrate Citrate Synthase AlphaKG α-Ketoglutarate Citrate->AlphaKG Transamination Glutamate Glutamate (Enriched at C4) AlphaKG->Glutamate Transamination TCA TCA Cycle AlphaKG->TCA

Caption: Metabolic trajectory of [2,4,6,8,10,12,14,16-13C8] Palmitate.[3][4][5][6] Note the generation of methyl-labeled Acetyl-CoA which specifically enriches Glutamate C4 via the TCA cycle.

Experimental Workflow: Self-Validating Protocols

Tracer Preparation (The BSA Conjugation)

Free fatty acids are toxic to cells and insoluble in aqueous media. They must be conjugated to Fatty Acid-Free Bovine Serum Albumin (BSA) at a physiological molar ratio (typically 3:1 to 6:1 Fatty Acid:BSA).

Reagents:

  • Sodium Palmitate-13C8 (e.g., CIL CLM-6059 for U-13C or custom synthesis for alternating).

  • Ultrapure Fatty Acid-Free BSA (>98%).

  • 150 mM NaCl solution.

Protocol:

  • Dissolution: Dissolve Sodium Palmitate-13C8 in 150 mM NaCl at 70°C to create a clear stock solution (e.g., 5-10 mM). Critical: Ensure complete solubilization; the solution must be clear.

  • BSA Solubilization: Dissolve BSA in 150 mM NaCl (warm to 37°C).

  • Complexing: While stirring the BSA solution at 37°C, slowly add the hot palmitate solution dropwise.

    • Why: Adding BSA to hot palmitate will denature the protein. Adding hot palmitate to warm BSA allows binding before precipitation.

  • Equilibration: Stir for 1 hour at 37°C. Filter sterilize (0.22 µm).

  • Validation: Measure free fatty acid concentration in the filtrate to confirm conjugation efficiency.

Cell Culture / Perfusion Setup
  • Substrate Mix: Provide glucose (e.g., 5 mM) alongside the tracer (0.4 mM Palmitate-13C8) to mimic physiological competition.[3][7]

  • Isotopic Steady State: For metabolic flux analysis, the system must reach isotopic steady state (constant labeling enrichment).

    • In vitro (Cells): 12–24 hours incubation.

    • Ex vivo (Heart Perfusion): 30–60 minutes (dynamic enrichment can be measured via NMR).

Extraction and Analysis (GC-MS / LC-MS)

Step 1: Quenching & Extraction

  • Rapidly wash cells with ice-cold saline.

  • Add cold methanol:water (80:20) to quench metabolism.

  • Perform lipid extraction (Bligh & Dyer) if analyzing incorporation into TAGs.

  • For TCA intermediates (Glutamate, Citrate), use the polar phase.

Step 2: Derivatization (GC-MS specific)

  • TCA Intermediates: Derivatize with MOX/TBDMS (Methoxyamine/N-tert-butyldimethylsilyl) to make volatile.

  • Fatty Acids: Methylate to FAMEs (Fatty Acid Methyl Esters) to measure the remaining palmitate pool.

Step 3: Mass Isotopomer Distribution (MID) Analysis

  • Measure the abundance of M+0, M+1, M+2, etc.

  • Correction: Apply natural abundance correction (NAC) for C, H, N, O, Si isotopes.

  • Flux Calculation: Use software like INCA or 13C-Flux2 to fit the MID data to a metabolic model.

Data Interpretation & Quantitative Tables

When using [2,4...16-13C8] Palmitate , the key readout is the enrichment of Glutamate .[3] Glutamate is in rapid equilibrium with


-Ketoglutarate (

-KG) and serves as the surrogate for mitochondrial TCA enrichment.
Interpreting Glutamate Enrichment
IsotopomerOrigin in [2,4...16-13C8] Palmitate ExperimentInterpretation
Glutamate M+1 Derived from [2-13C]Acetyl-CoA entering TCA.Indicates flux from Palmitate

-oxidation.
Glutamate M+2 Second turn of TCA cycle or Pyruvate Carboxylase flux (rare with this tracer).Indicates recycling of label or anaplerosis.
Glutamate C4 (NMR) Specific position labeling.The "first pass" of [2-13C]Acetyl-CoA labels C4 of

-KG/Glutamate.
Glutamate C2/C3 (NMR) Scrambling in subsequent turns.Indicates TCA cycle turnover rate.
Calculating Fractional Contribution ( )

To determine how much of the Acetyl-CoA pool comes from Palmitate vs. Glucose (or other endogenous sources):



Since Acetyl-CoA is difficult to measure directly due to low stability, Glutamate C4 enrichment is often used as the proxy for mitochondrial Acetyl-CoA C2 enrichment.



(Note: Rigorous calculation requires metabolic modeling software to account for dilution and multiple turns).

Case Study: Cardiac Hypertrophy & Diabetes

Context: In diabetic cardiomyopathy, the heart shifts almost exclusively to fatty acid oxidation (FAO), while in hypertrophy, FAO is often impaired.

Application of Sodium Palmitate-13C8: Researchers perfused isolated rat hearts with [2,4,6,8,10,12,14,16-13C8] palmitate and unlabeled glucose.[5]

  • Observation: In hypertrophied hearts, the production of [2-13C]Acetyl-CoA was significantly reduced compared to controls.

  • Result: The

    
     enrichment of Glutamate C4 was lower, while anaplerotic flux (measured via other tracers or calculating the dilution) increased to compensate.
    
  • Why 13C8 was critical: The specific labeling allowed the researchers to distinguish between Acetyl-CoA derived from the exogenous palmitate (labeled at C2) and endogenous lipids (unlabeled), which would have been impossible with simple respirometry.

References

  • Preferential Oxidation of Triacylglyceride-Derived Fatty Acids in Heart Is Augmented by the Nuclear Receptor PPAR.

    • Source:

    • Key Insight: Use of [2,4,6,8,10,12,14,16-13C8] palmitate to track TAG turnover and oxidation simultaneously.[4]

  • Accelerated triacylglycerol turnover kinetics in hearts of diabetic rats include evidence for compartmented lipid storage.American Journal of Physiology-Endocrinology and Metabolism. (2006).

    • Source:

    • Key Insight: Dynamic 13C NMR spectroscopy of 13C8-palmitate to measure lipid kinetics in diabetes.
  • Recruitment of Compensatory Pathways to Sustain Oxidative Flux With Reduced Carnitine Palmitoyltransferase I Activity Characterizes Hypertrophied Hearts. Circulation. (2007).[3]

    • Source:

    • Key Insight: Detailed flux modeling of beta-oxidation vs anaplerosis using the 13C8 tracer.
  • A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist.

    • Source:

    • Key Insight: General principles of MFA and tracer selection str
  • Sodium Palmitate (U-13C16) Product Specification.

    • Source:

    • Key Insight: Standard reference for the fully labeled counterpart.

Sources

Difference between U-13C16 and 2,4,6,8,10,12,14,16-13C8 palmitate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Technical Guide: U-13C16 vs. 2,4,6,8,10,12,14,16-13C8 Palmitate in Metabolic Flux Analysis Audience: Senior Researchers, Metabolic Engineers, and Drug Discovery Scientists.

Executive Summary: The Strategic Choice

In metabolic flux analysis (MFA), the choice between Uniformly Labeled (U-13C16) and Even-Carbon Labeled (2,4,6...-13C8) palmitate is not merely a matter of cost or availability—it is a decision that dictates the resolution of your metabolic map.

  • U-13C16 Palmitate is the industry standard for total flux quantification and lipid biosynthesis tracing. It provides maximum signal intensity but generates m+2 Acetyl-CoA , which can obscure glucose-derived carbon fluxes (often also m+2) in complex dual-labeling experiments.

  • 2,4,6,8,10,12,14,16-13C8 Palmitate is a specialized tool designed for dual-substrate tracing . It generates m+1 Acetyl-CoA , allowing researchers to mathematically distinguish fatty acid oxidation (FAO) from glucose oxidation (m+2) within the same TCA cycle pool.

This guide details the mechanistic divergence, experimental protocols, and data interpretation strategies for these two tracers.

Mechanistic Divergence: Beta-Oxidation & Acetyl-CoA Fate[1]

The fundamental difference lies in how the carbon backbone is cleaved during mitochondrial


-oxidation and the resulting mass shift of the Acetyl-CoA entering the Krebs cycle.
The Cleavage Logic

Mitochondrial


-oxidation removes two-carbon units (Acetyl-CoA) from the carboxyl end of the fatty acyl-CoA.
  • U-13C16 Palmitate: Every carbon is a

    
    C isotope.
    
    • Result: Cleavage yields 8 units of [1,2-

      
      C
      
      
      
      ]Acetyl-CoA
      .
    • Mass Shift: +2 Da (m+2).

  • 13C8 Palmitate (Even Carbons): Only even-numbered carbons (C2, C4, C6...) are

    
    C. Odd carbons (C1, C3, C5...) are naturally abundant 
    
    
    
    C.
    • Result: Each cleaved Acetyl-CoA unit consists of one

      
      C (carbonyl) and one 
      
      
      
      C (methyl).
    • Mass Shift: +1 Da (m+1).

Pathway Visualization

The following diagram illustrates the atom-mapping difference during the first cycle of


-oxidation.

BetaOxidation cluster_legend Carbon Isotopes cluster_U13C U-13C16 Palmitate (All C13) cluster_13C8 13C8 Palmitate (Even C13) C12 12 C13 13 U_Palm U-13C16 Palmitoyl-CoA (C13-C13-C13...) U_Acetyl [1,2-13C2] Acetyl-CoA (m+2) U_Palm->U_Acetyl Beta-Oxidation Cleavage U_Acyl U-13C14 Acyl-CoA (Remaining Chain) U_Palm->U_Acyl Even_Palm 13C8 Palmitoyl-CoA (C12-C13-C12-C13...) Even_Acetyl [2-13C1] Acetyl-CoA (m+1) Even_Palm->Even_Acetyl Beta-Oxidation Cleavage Even_Acyl 13C7 Acyl-CoA (Remaining Chain) Even_Palm->Even_Acyl

Caption: Atom mapping of Acetyl-CoA generation. U-13C16 yields m+2 units; 13C8 yields m+1 units.

Experimental Application: When to Use Which?

Scenario A: Single Substrate FAO Tracing

Recommended Tracer: U-13C16 Palmitate

  • Why: Higher sensitivity.[1] The m+2 shift is distinct from the m+1 natural abundance background (approx. 1.1% per carbon).[2]

  • Lipidomics: If you are studying the incorporation of palmitate into phospholipids or triglycerides, U-13C16 is superior. The intact lipid will show a mass shift of +16 Da, which effectively eliminates overlap with natural isotopomers.

Scenario B: Dual Substrate Tracing (The "Competition" Assay)

Recommended Tracer: 13C8 Palmitate (+ U-13C Glucose)

  • Why: To resolve the "Fuel Competition" problem.

    • If you feed a cell U-13C Glucose , it produces m+2 Acetyl-CoA via pyruvate dehydrogenase (PDH).

    • If you simultaneously feed U-13C16 Palmitate , it also produces m+2 Acetyl-CoA .

    • Result: The Citrate pool becomes a mix of m+2 species, making it impossible to distinguish if the carbon came from sugar or fat.

  • The Solution: Use 13C8 Palmitate .[3]

    • Glucose

      
      m+2  Acetyl-CoA.
      
    • Palmitate

      
      m+1  Acetyl-CoA.
      
    • Citrate Spectrum: You will see distinct mass isotopomers (m+1 from fat, m+2 from glucose, m+3/m+4 from multiple turns). This allows simultaneous calculation of Glycolytic vs. FAO flux.

Protocol: Preparation of BSA-Conjugated Palmitate

Palmitate is hydrophobic and cytotoxic in free form. It must be conjugated to Fatty Acid-Free (FAF) BSA for cellular delivery. This protocol applies to both isotopomers.

Reagents:

  • Isotope Tracer (U-13C16 or 13C8 Palmitate).[2][3]

  • Fatty Acid-Free BSA (Lyophilized powder).

  • 150 mM NaCl solution.[4][5]

Step-by-Step Methodology:

  • Prepare 10% (w/v) BSA Stock:

    • Dissolve FAF-BSA in 150 mM NaCl.[4][5]

    • Stir gently at 37°C. Do not vortex (causes foaming).

    • Filter sterilize (0.22

      
      m).[4][5][6]
      
  • Prepare Palmitate Stock (e.g., 4 mM):

    • Weigh the palmitate isotope into a glass vial (plastic binds fatty acids).

    • Add 150 mM NaCl to reach the target concentration.[4]

    • Critical Step: Heat to 70°C in a water bath with constant stirring/vortexing until the solution is clear (approx. 10-15 mins). Palmitate forms micelles and will not dissolve below its melting point (~63°C).

  • Conjugation (Complexing):

    • While the palmitate is still hot (70°C), slowly add it to the BSA solution (pre-warmed to 37°C).

    • Target Ratio: Typically 6:1 (Palmitate:BSA molar ratio).[4][6][7]

    • Stir at 37°C for 1 hour. The solution should remain clear. If it turns cloudy, the palmitate has precipitated (failed conjugation).

  • Storage:

    • Aliquot into glass vials and store at -20°C.

    • Thaw in a 37°C water bath before use.[4][5][6] Never refreeze more than once.

Data Interpretation & Quantitative Comparison

The table below summarizes the expected Mass Isotopomer Distributions (MID) for key metabolites when using these tracers.

FeatureU-13C16 Palmitate13C8 (Even) Palmitate
Primary Acetyl-CoA Product m+2 (13C-13C)m+1 (12C-13C)
Citrate (First Turn) m+2 m+1
Citrate (Second Turn) m+4 (m+2 + m+2)m+2 (m+1 + m+1)
Distinguish from U-13C Glucose? No (Both produce m+2)Yes (Glucose=m+2, Palm=m+1)
Sensitivity (Signal/Noise) High (m+2 is rare in nature)Moderate (m+1 has higher background)
Primary Application Total FAO Flux, Lipid SynthesisDual-Substrate Flux, Fuel Preference
Dual-Labeling Workflow Diagram

This diagram visualizes how the 13C8 tracer enables the separation of metabolic inputs in the TCA cycle.

DualTracing cluster_Inputs Substrate Inputs cluster_Mitochondria Mitochondrial Matrix cluster_Analysis Mass Spec Readout Gluc U-13C6 Glucose PDH PDH Complex Gluc->PDH Palm 13C8 Palmitate BetaOx Beta-Oxidation Palm->BetaOx AcCoA_G Acetyl-CoA (m+2) (From Glucose) PDH->AcCoA_G AcCoA_P Acetyl-CoA (m+1) (From Palmitate) BetaOx->AcCoA_P Citrate_G Citrate (m+2) AcCoA_G->Citrate_G + OAA Citrate_P Citrate (m+1) AcCoA_P->Citrate_P + OAA OAA Oxaloacetate (Unlabeled m+0) OAA->Citrate_G OAA->Citrate_P Spectrum Mass Spectrum m+1 Peak = Fat Oxidation m+2 Peak = Glucose Oxidation Citrate_G->Spectrum Citrate_P->Spectrum

Caption: Dual-tracing logic. 13C8 Palmitate (m+1) and U-13C Glucose (m+2) produce separable Citrate isotopomers.

References

  • Banke, N. H., et al. (2010). Preferential Oxidation of Triacylglyceride-Derived Fatty Acids in Heart Is Augmented by the Nuclear Receptor PPARalpha. Circulation Research.[3] [Link]

  • Heckmann, L., et al. (2013). Acute Liver Carnitine Palmitoyltransferase I Overexpression Recapitulates Reduced Palmitate Oxidation of Cardiac Hypertrophy. Circulation Research.[3] [Link]

  • Yanyin Tech. Preparation of BSA complexed free fatty acids for in vitro studies. Protocols.io. [Link]

Sources

Isotopic purity standards for Sodium palmitate-2,4,6,8,10,12,14,16-13C8

Author: BenchChem Technical Support Team. Date: March 2026

Title: Precision Lipidomics: Isotopic Purity Standards for Sodium Palmitate-2,4,6,8,10,12,14,16-13C8 Content Type: Technical Guide / Whitepaper Author Persona: Senior Application Scientist, Mass Spectrometry & Metabolic Flux Analysis

Executive Summary: The Molecular Barcode

In the high-stakes arena of metabolic flux analysis (MFA) and lipidomics, the integrity of your tracer defines the resolution of your data. Sodium palmitate-2,4,6,8,10,12,14,16-13C8 (hereafter Palmitate-13C8 ) is not merely a labeled standard; it is a precision-engineered "molecular barcode." Unlike uniformly labeled (


) standards, this specific isotopomer—labeled exclusively at even carbon positions—mimics the condensation of 

-Acetyl-CoA units during de novo lipogenesis (DNL) without the carbon scrambling associated with biological extraction.

This guide establishes the rigorous purity standards required to utilize Palmitate-13C8 as a quantitative internal standard or metabolic tracer. It moves beyond simple "percent purity" to define the Mass Isotopomer Distribution (MID) requirements necessary to prevent data artifacts in high-resolution Mass Spectrometry (HRMS).

Part 1: The Physics of Fidelity

Why This Specific Isotopomer?

The Palmitate-13C8 motif places a heavy carbon (


) at every second position (C2, C4... C16). This specific pattern is critical for two reasons:
  • Beta-Oxidation Tracking: As mitochondria cleave two-carbon Acetyl-CoA units from the fatty acid chain, this tracer releases exclusively

    
    -Acetyl-CoA. This allows researchers to distinguish flux from this specific exogenous tracer versus endogenous pools or uniformly labeled background lipids.
    
  • Mass Shift Distinctiveness: The resulting mass shift is exactly +8.0268 Da. This places the parent ion (M+8) far beyond the natural isotopic envelope of endogenous palmitate (M+0, M+1, M+2), ensuring zero interference from natural abundance signals (spectral bleed).

The "Spectral Silence" Requirement

Part 2: Defining Isotopic Purity Standards

To validate Palmitate-13C8 for drug development or metabolic phenotyping, the material must meet a "Triad of Purity."

Chemical Purity (>98%)
  • Definition: The absence of contaminating fatty acids (e.g., Stearate C18:0, Myristate C14:0) or non-lipid salts.

  • Impact: Impurities cause ion suppression in ESI-MS, altering the ionization efficiency of the target analyte.

  • Validation: GC-FID (Flame Ionization Detection) showing a single dominant peak >98% area under the curve.

Isotopic Enrichment (>99 atom % 13C)[1][2]
  • Definition: The probability that any specific labeled position (e.g., C2) is actually

    
     and not 
    
    
    
    .
  • Requirement: For an 8-position label, a 99% enrichment per site results in a theoretical yield of fully labeled M+8 of

    
     (
    
    
    
    ). If enrichment drops to 98%, the M+8 yield plummets to
    
    
    , creating a massive "tail" of impurities.
Mass Isotopomer Distribution (MID) Specification

This is the most critical parameter for this guide. A Certificate of Analysis (CoA) must report the abundance of each isotopologue.

IsotopologueMass ShiftSpecification (Target)Impact of Failure
M+0 +0 Da< 0.1% False negative (looks like endogenous lipid).
M+1 to M+6 +1 to +6 Da< 0.5% combined Confounds flux calculations; mimics metabolic recycling.
M+7 +7 Da< 2.0% Indicates incomplete synthesis; complicates peak integration.
M+8 +8 Da> 97.0% The Target Standard.

Part 3: The Self-Validating Analytical Protocol

Do not rely solely on vendor CoAs. Before introducing this standard into a cell culture or clinical assay, you must validate the "Isotopic Envelope" using the following GC-MS workflow.

The Logic of Derivatization

Free fatty acids (like Sodium Palmitate) analyze poorly on GC due to hydrogen bonding at the carboxyl group. We must convert them to Fatty Acid Methyl Esters (FAMEs) to ensure sharp peaks and accurate isotopic quantification.[1]

Step-by-Step Validation Workflow

1. Acidification & Extraction

  • Dissolve 1 mg Sodium Palmitate-13C8 in 500 µL methanol.

  • Add 100 µL 1N HCl (converts salt to free acid).

  • Add 1 mL Isooctane, vortex 30s, centrifuge. Collect the upper organic phase.[2]

2. Derivatization (BF3-Methanol Method)

  • Why: Boron Trifluoride (

    
    ) is a Lewis acid catalyst that ensures rapid, complete methylation without degrading the carbon chain.
    
  • Add 500 µL 14%

    
     in methanol to the dried extract.
    
  • Incubate at 60°C for 10 mins.

  • Quench with water, extract into hexane.

3. GC-MS Acquisition (SIM Mode)

  • Column: High-polarity cyanopropyl phase (e.g., DB-23 or CP-Sil 88) to separate C16:0 from any C16:1 impurities.

  • MS Mode: Selected Ion Monitoring (SIM).

  • Target Ions:

    • m/z 270 (Endogenous Palmitate FAME, M+0)

    • m/z 278 (Palmitate-13C8 FAME, M+8)

    • m/z 271-277 (Scan for isotopic impurities)

Visualization: The QC Logic Flow

QC_Workflow RawMaterial Raw Sodium Palmitate (13C8 Standard) Derivatization BF3-MeOH Methylation RawMaterial->Derivatization Convert to FAME GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS Inject 1µL DataProc Isotopologue Deconvolution GCMS->DataProc Extract Ion Chromatograms Decision Purity Check: M+8 > 97%? DataProc->Decision Calculate % Abundance Pass VALIDATED Standard Decision->Pass Yes Fail REJECT (Spectral Bleed) Decision->Fail No

Caption: Figure 1: Self-validating Quality Control (QC) workflow for isotopic standards. Critical decision point relies on M+8 abundance exceeding 97%.[3]

Part 4: Application in Metabolic Flux Analysis

When using Palmitate-13C8 to study lipogenesis, the "Alternating Carbon" logic allows for the reconstruction of the synthesis pathway.

The Pathway Logic

Fatty Acid Synthase (FAS) builds lipids by adding 2 carbons at a time.

  • Scenario A (Elongation): If the cell takes your Palmitate-13C8 and elongates it to Stearate (C18), you will see a C18 molecule with the M+8 signature (plus natural abundance from the new 2 carbons).

  • Scenario B (Beta-Oxidation): If the cell breaks it down, it releases

    
    -Acetyl-CoA. If this Acetyl-CoA is reused to build new palmitate, the label will be "scrambled" into M+2 or M+4 isotopomers, distinct from the M+8 tracer.
    

This distinction is impossible with Uniformly Labeled (


) standards, where breakdown and re-synthesis result in a complex mix of M+even isotopomers that are hard to deconvolute.

Metabolic_Logic Tracer Palmitate-13C8 (Tracer M+8) CellEntry Cellular Uptake Tracer->CellEntry Elongation Elongase (Elovl6) CellEntry->Elongation Direct Path BetaOx Beta-Oxidation CellEntry->BetaOx Catabolism Stearate Stearate-13C8 (M+8) Elongation->Stearate Add C2 (Unlabeled) AcetylCoA 4x Acetyl-CoA (2-13C) BetaOx->AcetylCoA Cleavage TCA TCA Cycle (Flux Analysis) AcetylCoA->TCA Energy Production

Caption: Figure 2: Metabolic fate of Palmitate-13C8. The M+8 signature is preserved in elongation but cleaved into specific 2-carbon units during oxidation.

Part 5: Handling and Stability

To maintain the isotopic purity defined above:

  • Prevention of Exchange: Store the sodium salt in a desiccator. While carbon isotopes do not "exchange" like deuterium, moisture can hydrolyze the salt, leading to weighing errors.

  • Oxidation: Palmitate is saturated and relatively stable, but contaminants (trace iron in glassware) can catalyze oxidation. Store at -20°C under Argon.

  • Solubility: Sodium palmitate has poor solubility in cold water. It requires heating (45-50°C) or complexation with BSA (Bovine Serum Albumin) for cell culture delivery. Note: Ensure the BSA carrier is fatty-acid free to avoid diluting your isotopic enrichment.

References

  • Quehenberger, O., et al. (2010). "Lipidomics reveals a remarkable diversity of lipids in human plasma." Journal of Lipid Research. (Establishes baseline for lipidomic quantification). [Link]

  • Hellerstein, M. K. (1995). "Methods for measurement of fatty acid and cholesterol synthesis." Current Opinion in Lipidology. (Foundational text on Mass Isotopomer Distribution Analysis - MIDA). [Link]

Sources

Role of 13C8 palmitate in fatty acid oxidation studies

Precision Metabolic Tracing: The Role of C-Palmitate in Fatty Acid Oxidation

Executive Summary

Fatty Acid Oxidation (FAO) is the primary energy source for high-demand tissues (heart, skeletal muscle) and a survival mechanism in metabolic stress (cancer, starvation). Traditional radiometric assays (



In contrast, Stable Isotope Tracing with


C-PalmitateMetabolic Flux Analysis (MFA)

This guide focuses on two critical reagents:

  • 
     Palmitate:  The universal standard. All 16 carbons are labeled.[1] Generates 
    
    
    Acetyl-CoA (Mass shift M+2).
  • 
     Palmitate:  A specialized "even-carbon" tracer. Generates 
    
    
    Acetyl-CoA (Mass shift M+1). Used to deconvolute complex fuel mixtures (e.g., glucose vs. fatty acid competition) using NMR or high-resolution MS.

The Chemistry of the Tracer: Selecting the Right Isotopologue

The choice between Uniformly Labeled (


Feature

Palmitate (Standard)

Palmitate (Specialized)
Beta-Oxidation Product

Acetyl-CoA
(Doubly labeled)

Acetyl-CoA
(Singly labeled at methyl group)
Citrate Mass Shift M+2 (Initial turn)M+1 (Initial turn)
Primary Application Total FAO flux quantification; LC-MS analysis.Differentiating FAO from other M+2 sources (e.g., U-13C Glucose); NMR studies.
Detection Platform LC-MS / GC-MSNMR / High-Res MS
Mechanistic Visualization: The Labeling Logic

The following diagram illustrates how the labeling pattern of the palmitate input determines the mass isotopomer distribution (MID) of the resulting Acetyl-CoA.

FA_Oxidation_Logiccluster_inputsInput Tracerscluster_processMitochondrial Beta-Oxidationcluster_outputsAcetyl-CoA Output (TCA Entry)U_Pal[U-13C16] Palmitate(All carbons labeled)BetaOxBeta-Oxidation Spiral(Cleaves C1-C2 fragments)U_Pal->BetaOxTransport via CPT1C8_Pal[2,4...16-13C8] Palmitate(Even carbons labeled)C8_Pal->BetaOxTransport via CPT1AcCoA_M2[1,2-13C2] Acetyl-CoA(Mass Shift: M+2)BetaOx->AcCoA_M2Derived from U-13C16AcCoA_M1[2-13C1] Acetyl-CoA(Mass Shift: M+1)BetaOx->AcCoA_M1Derived from 13C8

Caption: Differential Acetyl-CoA labeling patterns generated by Uniform vs. Even-Carbon labeled Palmitate.

Critical Preparation: The Palmitate-BSA Complex

Trustworthiness Check: Free fatty acids are toxic (lipotoxicity) and insoluble in aqueous media. They must be conjugated to Bovine Serum Albumin (BSA) in a precise molar ratio (typically 6:1 or 4:1 FA:BSA) to mimic physiological transport and ensure cellular uptake via CD36/FATP transporters.

Failure to conjugate properly results in:

  • Precipitation of tracer (zero uptake).

  • Cell death due to detergent effects of free palmitate.

  • Inconsistent data.

Protocol: Preparation of 13C-Palmitate:BSA (6:1 Ratio)

Based on the Seahorse/Agilent and Pike et al. gold standards.

Reagents:

  • Sodium Palmitate (

    
     labeled)
    
  • Ultra-Fatty Acid Free BSA (Crucial: Standard BSA contains endogenous lipids that dilute the label).

  • 150 mM NaCl.[2][3]

Step-by-Step Workflow:

  • BSA Solubilization:

    • Prepare a 10% (w/v) BSA solution in 150 mM NaCl.

    • Critical: Dissolve at 37°C with gentle stirring. Do not vortex (causes foaming/denaturation).

  • Palmitate Solubilization:

    • Resuspend

      
      C-Palmitate in 150 mM NaCl to a concentration of ~10 mM.
      
    • Critical: Heat to 70°C in a water bath. Palmitate will form a cloudy suspension; it must be heated until relatively clear or dispersed.

  • Conjugation (The "Complexing" Step):

    • While the Palmitate is hot (70°C) and the BSA is warm (37°C), slowly pipette the Palmitate into the BSA solution while stirring.

    • Why? Adding cold palmitate to BSA causes immediate precipitation. Adding hot palmitate to cold BSA shocks the protein. Both must be warm.[2][3]

    • Stir at 37°C for 1 hour. The solution should become clear/opalescent.

  • Filtration & Storage:

    • pH adjust to 7.4.[3]

    • Filter sterilize (0.22 µm).[3][4]

    • Aliquot and freeze at -20°C. Avoid repeated freeze-thaws.

Analytical Workflow: LC-MS Flux Analysis

This workflow describes the measurement of FAO flux using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Design
  • System: Cultured cells (e.g., cardiomyocytes, cancer lines).

  • Media: Minimal media (glucose/glutamine limited) to force FAO dependence, or complete media to assess substrate competition.

  • Duration: 2h to 24h (Steady state) or 15min - 60min (Dynamic flux).

Step-by-Step Protocol
  • Pulse: Replace culture media with media containing 50-200 µM

    
    C-Palmitate-BSA .
    
  • Wash: Aspirate media; wash 2x with ice-cold PBS (removes extracellular tracer).

    • Note: Perform washes rapidly (<10 sec) to prevent leakage of intracellular metabolites.

  • Quench & Extract:

    • Add 80:20 Methanol:Water (-80°C) directly to the plate.

    • Scrape cells and transfer to tubes.[4]

    • Vortex and centrifuge (14,000 x g, 10 min, 4°C).

  • Analysis (LC-MS):

    • Inject supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column (for TCA intermediates) or C18 (for Acyl-carnitines).

    • Target Analytes: Citrate, Malate, Succinate, Acetyl-CoA, Palmitoylcarnitine.

Data Interpretation: The Mass Isotopomer Distribution (MID)

When


Key Readouts:

  • M+0: Unlabeled metabolite (pre-existing pool).

  • M+2 Citrate: Indicates one turn of the TCA cycle fueled by

    
     Palmitate .
    
  • M+1 Citrate: Indicates one turn fueled by

    
     Palmitate .
    
  • Enrichment Ratio: (Sum of labeled isotopologues) / (Total Pool). High enrichment = High FAO activity.

Visualization of the Workflow:

WorkflowPrep1. ConjugationMix 13C-Palmitate (70°C)with BSA (37°C)Treat2. TreatmentIncubate Cells (2-24h)Conc: 50-200 µMPrep->TreatExtract3. ExtractionQuench with -80°C MeOHSeparate Polar/Lipid PhasesTreat->ExtractAnalyze4. LC-MS AnalysisHILIC Column (TCA Intermediates)C18 Column (Acyl-Carnitines)Extract->AnalyzeData5. Data OutputCalculate M+2/M+1 FractionsCorrect for Natural AbundanceAnalyze->Data

Caption: End-to-end experimental workflow for 13C-Palmitate flux analysis.

Comparative Analysis: Palmitate (C16) vs. Octanoate (C8)

Researchers often use C8 and C16 tracers in tandem to pinpoint metabolic defects.

  • Palmitate (C16): Requires CPT1 (Carnitine Palmitoyltransferase 1) to enter the mitochondria.[1]

  • Octanoate (C8): Medium-chain fatty acid. Bypasses CPT1; enters mitochondria via diffusion.

Diagnostic Logic:

  • If oxidation of

    
    C-Octanoate is Normal  but 
    
    
    C-Palmitate is Low , the defect is likely in CPT1 or carnitine transport.
  • If oxidation of both is Low , the defect is likely in the Beta-Oxidation Spiral (e.g., MCAD/VLCAD enzymes) or the Electron Transport Chain.

References

  • TeSlaa, T., et al. (2016). "Flux analysis of fatty acid oxidation using 13C-palmitate." Nature Protocols. A definitive guide on the LC-MS methodology.

    • Pike, L. S., et al. (2011). "Lipid droplet dynamics in mammalian cells." Cell Metabolism.

      • Lewandowski, E. D., et al. (2007). "Recruitment of compensatory pathways to sustain oxidative flux with reduced carnitine palmitoyltransferase I activity." Circulation.

        • Agilent Technologies. "Seahorse XF Palmitate-BSA FAO Substrate Protocol.

          A Technical Guide to Understanding the Mass Isotopomer Distribution of ¹³C₈ Sodium Palmitate

          Author: BenchChem Technical Support Team. Date: March 2026

          For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the technical and theoretical underpinnings of utilizing ¹³C₈ sodium palmitate as a metabolic tracer. We will delve into the principles of mass isotopomer distribution analysis (MIDA) and its application in elucidating the dynamics of fatty acid metabolism. This document is structured to provide not just procedural steps, but the scientific rationale that informs experimental design and data interpretation, ensuring a robust and insightful analysis.

          Introduction: The Power of Stable Isotope Tracers in Metabolic Research

          Stable isotope labeling has become an indispensable tool for probing the intricate network of metabolic pathways.[1][2] Unlike radioisotopes, stable isotopes are non-radioactive, making them safe for use in a wide range of studies, including those involving human subjects.[1][3] By introducing a substrate labeled with a heavy isotope, such as Carbon-13 (¹³C), into a biological system, we can trace its journey and incorporation into various metabolites.[2][4] This allows for the direct measurement of metabolic fluxes, providing a dynamic view of cellular processes that is unattainable with traditional concentration-based measurements alone.[5]

          ¹³C-labeled fatty acids, such as sodium palmitate, are particularly valuable for investigating lipid metabolism.[6] Dysregulation of fatty acid metabolism is a hallmark of numerous diseases, including metabolic syndrome, type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and cancer.[7] Therefore, the ability to accurately quantify fatty acid synthesis, uptake, and turnover is crucial for understanding disease pathogenesis and for the development of novel therapeutics.

          This guide focuses specifically on ¹³C₈ sodium palmitate , a tracer where eight of the sixteen carbon atoms in the palmitate molecule are replaced with ¹³C. The choice of this specific labeling pattern has significant implications for the resulting mass isotopomer distribution and the subsequent data analysis, which we will explore in detail.

          The Core Principle: Mass Isotopomer Distribution Analysis (MIDA)

          Mass Isotopomer Distribution Analysis (MIDA) is a powerful technique that uses the pattern of isotope incorporation into a polymer to deduce the isotopic enrichment of its precursor pool.[8][9][10] In the context of fatty acid synthesis, the polymer is the newly synthesized fatty acid, and the precursor is acetyl-CoA.

          Palmitate is synthesized de novo from eight molecules of acetyl-CoA. If a ¹³C-labeled substrate (like ¹³C-glucose) is introduced, the resulting acetyl-CoA pool will be a mixture of unlabeled (M+0) and labeled (e.g., M+2, if both carbons in acetyl-CoA are labeled) species. The fatty acid synthase enzyme complex will then randomly incorporate these acetyl-CoA units to build the palmitate chain.

          The resulting population of newly synthesized palmitate molecules will consist of a distribution of mass isotopomers, each containing a different number of ¹³C atoms (M+0, M+2, M+4, etc.). The relative abundance of these isotopomers follows a binomial or multinomial distribution, which is dictated by the enrichment of the precursor acetyl-CoA pool.[8][9] By analyzing this distribution using mass spectrometry, we can mathematically calculate the precursor enrichment and, consequently, the fractional contribution of de novo synthesis to the total palmitate pool.[11][12]

          Experimental Workflow: From Cell Culture to Mass Spectrometry

          A successful MIDA experiment requires meticulous attention to detail at every stage, from sample preparation to data acquisition. The following sections outline a typical workflow for analyzing the mass isotopomer distribution of ¹³C₈ sodium palmitate.

          Cell Culture and Isotope Labeling

          The first step involves introducing the ¹³C₈ sodium palmitate tracer to the biological system of interest, which could be cultured cells, tissues, or a whole organism.

          • For in vitro studies: Cells are cultured in a medium containing a known concentration of ¹³C₈ sodium palmitate for a specified duration. The incubation time is a critical parameter that needs to be optimized to achieve sufficient tracer incorporation without causing cellular toxicity.

          • For in vivo studies: The tracer can be administered through various routes, including intravenous infusion or oral gavage.[3] Blood and tissue samples are then collected at specific time points to track the dynamic changes in tracer incorporation.

          Sample Preparation: Lipid Extraction and Derivatization

          To analyze fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS), they must first be extracted from the biological matrix and then chemically modified to increase their volatility.[13][14][15]

          Step-by-Step Lipid Extraction Protocol:

          • Homogenization: For tissue samples, weigh 10-50 mg and homogenize in a suitable buffer. For cell pellets, use a known number of cells (e.g., 1-5 million).[13]

          • Solvent Addition: Add a mixture of chloroform and methanol (typically in a 2:1 ratio) to the homogenized sample.

          • Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to induce phase separation.[13]

          • Centrifugation: Centrifuge the sample to facilitate the separation of the aqueous and organic layers.

          • Collection: Carefully collect the lower organic phase, which contains the lipids.

          • Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the dried lipid extract.

          Derivatization to Fatty Acid Methyl Esters (FAMEs):

          The most common derivatization method for fatty acid analysis is the conversion to fatty acid methyl esters (FAMEs).[13][14] This is typically achieved through acid-catalyzed esterification.

          Step-by-Step Derivatization Protocol:

          • Reagent Addition: Add a solution of boron trifluoride (BF₃) in methanol (e.g., 14% w/v) to the dried lipid extract.

          • Reaction: Tightly cap the tube and heat at 80-100°C for a specified time (e.g., 1 hour) to allow for complete esterification.[13]

          • Extraction of FAMEs: After cooling, add water and a nonpolar solvent like hexane to the reaction mixture. Vortex thoroughly to extract the FAMEs into the hexane layer.

          • Collection: Collect the upper hexane layer containing the FAMEs and transfer it to a GC vial for analysis.

          Experimental Workflow Diagram

          G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interp Data Interpretation CellCulture Cell Culture with ¹³C₈ Sodium Palmitate LipidExtraction Lipid Extraction CellCulture->LipidExtraction Derivatization Derivatization to FAMEs LipidExtraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAcquisition Mass Spectra Acquisition GCMS->DataAcquisition MIDACalculation Mass Isotopomer Distribution Analysis (MIDA) DataAcquisition->MIDACalculation FluxAnalysis Metabolic Flux Calculation MIDACalculation->FluxAnalysis

          Caption: Overall workflow for ¹³C₈ sodium palmitate MIDA.

          Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

          GC-MS is the analytical workhorse for MIDA of fatty acids due to its excellent chromatographic separation and sensitive detection capabilities.[16][17]

          • Gas Chromatography (GC): The FAMEs are separated based on their boiling points and polarity on a capillary column. This allows for the isolation of palmitate from other fatty acids in the sample.

          • Mass Spectrometry (MS): As the separated FAMEs elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each compound.

          For MIDA, it is crucial to analyze the molecular ion cluster of the palmitate methyl ester to determine the relative abundances of the different mass isotopomers.

          Data Interpretation: Decoding the Mass Isotopomer Distribution of ¹³C₈ Palmitate

          The interpretation of the mass spectrum is the most critical part of a MIDA experiment. Here, we will break down the process for our specific tracer, ¹³C₈ sodium palmitate.

          Understanding the Expected Mass Shifts
          • Unlabeled Palmitate (M+0): Natural, unlabeled palmitic acid has a chemical formula of C₁₆H₃₂O₂. Its methyl ester (palmitate methyl ester) has the formula C₁₇H₃₄O₂.

          • ¹³C₈ Palmitate (M+8): Our tracer, ¹³C₈ sodium palmitate, will be observed in the mass spectrum with a mass shift of +8 atomic mass units (amu) compared to the unlabeled form.

          When this tracer is taken up by cells and incorporated into complex lipids without further modification, we expect to see a significant peak at M+8 for palmitate.

          Correcting for Natural Isotope Abundance

          Before any calculations can be performed, the raw mass spectral data must be corrected for the natural abundance of heavy isotopes (primarily ¹³C, which is present at about 1.1%).[8][10] This correction is essential to isolate the signal enhancement that is solely due to the introduced tracer. Several software packages and algorithms are available for this purpose.[18]

          Calculating Fractional Synthesis Rate

          The fractional synthesis rate (FSR) represents the proportion of a metabolite pool that is newly synthesized within a given time frame. For palmitate, the FSR can be calculated by measuring the incorporation of a labeled precursor, such as ¹³C-acetate derived from ¹³C-glucose.[19]

          The mass isotopomer distribution of newly synthesized palmitate will reflect the enrichment of the acetyl-CoA precursor pool. By fitting the observed isotopomer distribution to a theoretical binomial distribution, the precursor enrichment can be determined. The FSR is then calculated using the following general formula:

          FSR (%/time) = [(Enrichment of product at time 2 - Enrichment of product at time 1) / (Average precursor enrichment)] x (1 / time interval) x 100

          A Hypothetical Example

          Let's consider a hypothetical experiment where cells are incubated with ¹³C-glucose, leading to the production of ¹³C₂-acetyl-CoA. The newly synthesized palmitate will exhibit a distribution of isotopomers (M+0, M+2, M+4, ..., M+16).

          IsotopomerRelative Abundance (Corrected)
          M+00.6561
          M+20.2916
          M+40.0486
          M+60.0036
          M+80.0001

          By applying the principles of MIDA, we can deduce from this distribution that the precursor acetyl-CoA pool was approximately 10% enriched with the M+2 isotopomer.

          Advanced Applications and Considerations

          The use of ¹³C₈ sodium palmitate is not limited to measuring de novo lipogenesis. It can also be employed to trace the fate of exogenous fatty acids, including:

          • Incorporation into complex lipids: Tracking the appearance of the M+8 label in triglycerides, phospholipids, and cholesteryl esters.[20][21]

          • Fatty acid oxidation: Measuring the production of ¹³CO₂ from the breakdown of the tracer.

          • Chain shortening and elongation: Observing the appearance of labeled fatty acids with chain lengths other than C16.

          Pathway of ¹³C₈ Palmitate Metabolism

          G cluster_fates Metabolic Fates C13_8_Palmitate ¹³C₈ Palmitate (Exogenous) Acyl_CoA_Synthase Acyl-CoA Synthetase C13_8_Palmitate->Acyl_CoA_Synthase C13_8_Palmitoyl_CoA ¹³C₈ Palmitoyl-CoA Acyl_CoA_Synthase->C13_8_Palmitoyl_CoA Complex_Lipids Incorporation into Complex Lipids (Triglycerides, Phospholipids) C13_8_Palmitoyl_CoA->Complex_Lipids Beta_Oxidation β-Oxidation C13_8_Palmitoyl_CoA->Beta_Oxidation Elongation Chain Elongation C13_8_Palmitoyl_CoA->Elongation

          Caption: Metabolic fates of exogenous ¹³C₈ palmitate.

          Conclusion: A Powerful Tool for Metabolic Discovery

          The use of ¹³C₈ sodium palmitate, coupled with mass isotopomer distribution analysis, offers a robust and insightful approach to studying fatty acid metabolism. By providing a detailed view of the dynamic processes of fatty acid synthesis, uptake, and turnover, this technique empowers researchers to unravel the complexities of metabolic regulation in health and disease. The principles and protocols outlined in this guide serve as a foundation for designing and executing rigorous experiments that will drive forward our understanding of lipid biology and aid in the development of the next generation of metabolic therapies.

          References

          • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170. [Link]

          • Hellerstein, M. K. (1992). Measurement of de novo hepatic lipogenesis in humans using stable isotopes. Journal of Clinical Investigation, 90(4), 1369-1377. [Link]

          • ProSciento. (2022). Hepatic De Novo Lipogenesis Assessment. [Link]

          • Metabolic Solutions. Stable Isotope Assays for De Novo Lipogenesis and Lipid Kinetics. [Link]

          • Metabolic Solutions. (2014). Determining de novo lipogenesis and cholesterol synthesis with Deuteromics. [Link]

          • Brenna, J. T. (2001). Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies. Prostaglandins, Leukotrienes and Essential Fatty Acids, 65(3), 171-180. [Link]

          • Polo, A., et al. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules, 25(22), 5348. [Link]

          • Fielding, B. A., & Frayn, K. N. (2015). Tracing lipid metabolism: the value of stable isotopes. Journal of Endocrinology, 226(2), G1-G10. [Link]

          • Fielding, B. A., & Frayn, K. N. (2015). Tracing lipid metabolism: the value of stable isotopes in. Journal of Endocrinology, 226(2), G1-G10. [Link]

          • Jeon, M. S., et al. (2017). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of Analytical Methods in Chemistry, 2017, 8572170. [Link]

          • Giera, M., & Schuhmann, K. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites, 8(4), 73. [Link]

          • Bunt, J. E., et al. (2000). Use of Stable Isotope Labeling Technique and Mass Isotopomer Distribution Analysis of [(13)C]palmitate Isolated From Surfactant Disaturated Phospholipids to Study Surfactant in Vivo Kinetics in a Premature Infant. Journal of Mass Spectrometry, 35(6), 747-752. [Link]

          • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170. [Link]

          • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology. Endocrinology and Metabolism, 276(6), E1146–E1170. [Link]

          • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170. [Link]

          • Li, J., et al. (2024). 13C-Isotope Tracing Structural Lipidomics for Resolving Phospholipid Metabolism Dynamics in Human Breast Cancer Cells. Analytical Chemistry, 96(3), 1083–1092. [Link]

          • Zhang, X. J., et al. (2004). Measurement of precursor enrichment for calculating intramuscular triglyceride fractional synthetic rate. American Journal of Physiology. Endocrinology and Metabolism, 286(3), E436–E442. [Link]

          • Martinez-Rojas, V. A., et al. (2019). A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditis elegans. Journal of Lipid Research, 60(11), 1879–1889. [Link]

          • Gregory, K. E., et al. (2016). A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS. Metabolites, 6(4), 39. [Link]

          • Crown, S. B., & Antoniewicz, M. R. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 19, 12–23. [Link]

          • ResearchGate. (n.d.). Analysis of 13 C fatty acid labeling by (A) GC-MS and (B) LC-MS. Palmitate. [Link]

          • LIPID MAPS. (2007). Fatty Acid Mass Spectrometry Protocol. [Link]

          • ResearchGate. (2019). (PDF) A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live C. elegans. [Link]

          • bioRxiv. (2024). 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. [Link]

          • PubMed. (2023). A parallel reaction monitoring-mass spectrometric method for studying lipid biosynthesis in vitro using 13C16-palmitate as an isotope tracer. [Link]

          • ResolveMass Laboratories Inc. (2023). GCMS analysis of fatty acids. [Link]

          • ePrints Soton. (2017). Stable isotope analysis of dynamic lipidomics. [Link]

          • LIPID MAPS. (2007). Fatty Acid Mass Spectrometry Protocol. [Link]

          • Niedenführ, S., et al. (2015). Software LS-MIDA for efficient mass isotopomer distribution analysis in metabolic modelling. BMC Bioinformatics, 16, 371. [Link]

          • ResearchGate. (2017). Can anyone quantitate the content of the 13C labeling fatty acid methyl esters using GC-MS? How can I correct the natural isotopic abundances?. [Link]

          • Chromatography Today. (2017). Is GC-MS the Solution for Fatty Acid Analysis?. [Link]

          • Christensen, B., & Nielsen, J. (1999). Isotopomer analysis using GC-MS. Metabolic Engineering, 1(4), 282–290. [Link]

          • Metabolic Solutions. (n.d.). Fatty Acid Metabolism Measured with Stable Isotope Tracers. [Link]

          • ResearchGate. (2023). (PDF) 13C-labelled palmitate and metabolomics/lipidomics analyses reveal the fate of free fatty acids in fasting mice. [Link]

          • ACS Publications. (2021). Simultaneous Quantification of the Concentration and Carbon Isotopologue Distribution of Polar Metabolites in a Single Analysis by Gas Chromatography and Mass Spectrometry. [Link]

          • PubMed. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. [Link]

          Sources

          Sodium palmitate-2,4,6,8,10,12,14,16-13C8: A Comprehensive Technical Guide to Metabolic Flux Tracing and Mass Spectrometry Normalization

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          In the rapidly evolving fields of metabolomics and targeted isotope tracing, the selection of the correct isotopic tracer dictates the resolution of the resulting metabolic data. Sodium palmitate-2,4,6,8,10,12,14,16-13C8 (CAS: 1173021-50-5) is a highly specialized, stable isotope-labeled fatty acid designed for high-fidelity tracking of lipid metabolism, mitochondrial beta-oxidation, and mass spectrometry normalization.

          Unlike uniformly labeled palmitate (U-13C16), which can convolute downstream Tricarboxylic Acid (TCA) cycle analysis with complex M+2/M+4/M+6 isotopologues, this alternating carbon-13 labeling strategy isolates beta-oxidation flux by generating exclusively M+1 Acetyl-CoA. This whitepaper details the physicochemical properties, the mechanistic causality behind its labeling pattern, and field-proven, self-validating protocols for its implementation in in vitro and in vivo models.

          Molecular Identification & Physicochemical Properties

          Understanding the physical properties of Sodium palmitate-13C8 is critical for proper handling. The compound possesses 14 rotatable bonds and a topological polar surface area of 40.1 Ų, making it highly hydrophobic despite its salt form[1]. The sodium salt is explicitly chosen over the free acid to lower the energy barrier for initial aqueous solubilization at elevated temperatures prior to protein conjugation.

          Table 1: Chemical and Physical Properties
          PropertyValueReference
          CAS Number 1173021-50-51[1]
          Linear Formula 13CH3(CH213CH2)7CO2Na
          Molecular Weight 286.35 g/mol 1[1]
          Exact Mass 286.249 Da1[1]
          Isotopic Purity ≥ 99 atom % 13C
          Mass Shift M+8

          Mechanistic Grounding: The Logic of Alternating 13C Labeling

          The defining feature of this molecule is its specific labeling at the even-numbered carbons (C2, C4, C6, C8, C10, C12, C14, C16). As an application scientist, I frequently see researchers default to uniformly labeled tracers (U-13C) without considering the downstream mass spectrometry convolution.

          The Causality of the Design: During mitochondrial beta-oxidation, the long-chain fatty acid is sequentially cleaved between the alpha (C2) and beta (C3) carbons.

          • The first cleavage yields an Acetyl-CoA molecule containing C1 and C2. Because C1 is 12C and C2 is 13C, the resulting Acetyl-CoA is strictly M+1 .

          • The remaining C14 acyl-CoA undergoes the next cycle, cleaving the original C3 and C4. Again, C3 is 12C and C4 is 13C, yielding another M+1 Acetyl-CoA.

          This elegant alternating pattern ensures that every Acetyl-CoA generated from this tracer carries exactly one 13C atom. When this M+1 Acetyl-CoA enters the TCA cycle, it produces M+1 Citrate and M+1 Alpha-Ketoglutarate. This allows for precise quantification of fatty acid oxidation rates—such as those measured via 13C NMR in failing heart models[2]—without the overlapping M+2/M+4 isotopologue noise generated by uniformly labeled palmitate.

          BetaOxidation Palmitate Sodium Palmitate-13C8 (M+8) BetaOx Mitochondrial Beta-Oxidation Palmitate->BetaOx C2-C3 Cleavage AcetylCoA 8 x Acetyl-CoA (M+1 each) BetaOx->AcetylCoA 1 13C per molecule TCACycle TCA Cycle Flux (M+1 Intermediates) AcetylCoA->TCACycle

          Fig 1: Mechanistic logic of alternating 13C labeling yielding M+1 Acetyl-CoA during beta-oxidation.
          Table 2: Expected Mass Shifts in Downstream Metabolites
          MetaboliteExpected Dominant IsotopologueMechanistic Origin
          Palmitoyl-CoA M+8Direct activation by Acyl-CoA Synthetase (ACSL)
          Acetyl-CoA M+1Beta-oxidation cleavage of alternating labeled carbons
          Citrate M+1Condensation of M+1 Acetyl-CoA with unlabeled Oxaloacetate
          Alpha-Ketoglutarate M+1Oxidative decarboxylation of M+1 Isocitrate

          Experimental Protocols & Self-Validating Workflows

          Protocol A: Preparation of BSA-Conjugated Sodium Palmitate-13C8

          Causality: Free sodium palmitate forms micelles in physiological buffers and is directly cytotoxic, causing artifactual cell death. It must be non-covalently conjugated to Bovine Serum Albumin (BSA) to mimic circulating non-esterified fatty acids (NEFAs). Self-Validation: A successful conjugation is visually confirmed when the turbid palmitate suspension becomes completely optically clear. If turbidity remains, toxic micelles are still present.

          Step-by-Step Methodology:

          • Prepare BSA Base: Dissolve Fatty-Acid-Free BSA (crucial: standard BSA contains endogenous 12C palmitate that will dilute your tracer) in 150 mM NaCl to a final concentration of 10% (w/v). Warm to 37°C in a water bath.

          • Solubilize Tracer: Weigh Sodium palmitate-13C8 and dissolve in 150 mM NaCl to create a 10 mM stock. Heat to 70°C until the solution is completely clear.

          • Conjugation: While maintaining the BSA solution at 37°C on a magnetic stirrer, add the 70°C palmitate stock dropwise.

          • Validation Incubation: Incubate the mixture at 37°C for 1 hour. Self-Validation Check: The solution must transition from cloudy to completely clear.

          • Sterilization: Filter the clear conjugate through a 0.22 µm PES syringe filter. Aliquot and store at -20°C.

          BSAConjugation Step1 1. Dissolve Palmitate-13C8 in 150mM NaCl at 70°C Step3 3. Dropwise Mixing at 37°C Step1->Step3 Step2 2. Prepare 10% FA-Free BSA at 37°C Step2->Step3 Step4 4. Incubate 1h (Self-Validation: Clear Solution) Step3->Step4 Step5 5. Filter Sterilize (0.22µm) & Store at -20°C Step4->Step5

          Fig 2: Self-validating BSA-conjugation workflow for physiological palmitate delivery.
          Protocol B: Use as an LC-MS/MS Normalization Standard

          Beyond metabolic tracing, Sodium palmitate-13C8 is highly effective as an internal standard for normalizing chemical profiles in biological samples detected by mass spectrometry[3]. Because it does not occur naturally, it perfectly corrects for instrument response drifts and ionization efficiency variations[3].

          Step-by-Step Methodology:

          • Standard Preparation: Prepare a master mix of extraction solvent (e.g., 80:20 Methanol:Water at -80°C) spiked with 1 µM Sodium palmitate-13C8.

          • Quenching & Extraction: Rapidly aspirate media from cultured cells and immediately add the spiked -80°C extraction solvent. Causality: Instantaneous freezing halts enzymatic activity, preventing artifactual degradation of endogenous metabolites.

          • Precipitation: Scrape cells, vortex for 10 minutes at 4°C, and centrifuge at 15,000 x g for 15 minutes to pellet proteins.

          • Normalization: During LC-MS/MS data analysis, divide the raw peak area of endogenous 12C-palmitate (and other long-chain fatty acids) by the M+8 peak area of the internal standard. This generates a normalized intensity ratio that eliminates run-to-run variance.

          References

          • National Center for Biotechnology Information. "Sodium (2,4,6,8,10,12,14,16-13C8)hexadecanoate." PubChem.[Link]

          • Google Patents. "Computer readable storage mediums, methods and systems for normalizing chemical profiles in biological or medical samples detected by mass spectrometry." US20110282587A1.
          • Circulation. "Short-Chain Fatty Acids Outpace Ketone Oxidation in the Failing Heart." AHA Journals.[Link]

          Sources

          Advanced Metabolic Tracing: The Even-Carbon Labeled Palmitate Workflow

          Author: BenchChem Technical Support Team. Date: March 2026

          This guide details the technical execution and interpretation of metabolic tracing using even-carbon labeled palmitate.[1][2] It addresses the use of both Uniformly Labeled [U-13C16]Palmitate (the industry standard) and the specialized [2,4,6,8,10,12,14,16-13C8]Palmitate (used for specific methyl-carbon tracing).

          Core Directive & Mechanistic Foundation

          Tracing the fate of palmitate (C16:0) is the gold standard for assessing Fatty Acid Oxidation (FAO) , TCA Cycle Anaplerosis , and De Novo Lipogenesis (DNL) . Unlike glucose or glutamine tracing, palmitate requires a specialized conjugation step and yields distinct acetyl-CoA isotopologues that reveal mitochondrial efficiency.

          The "Even-Carbon" Logic

          Palmitate is catabolized via

          
          -oxidation, which sequentially cleaves two-carbon Acetyl-CoA units from the carboxyl end. The labeling pattern of the tracer dictates the mass isotopomer distribution (MID) of the resulting metabolites.
          
          Tracer TypeLabel PositionResulting Acetyl-CoATCA Cycle Entry (Citrate)Primary Application
          [U-13C16]Palmitate All carbons (C1-C16)[U-13C2]Acetyl-CoA (M+2) M+2 Citrate Total FAO flux; Lipid synthesis (M+16).
          [2,4...16-13C8]Palmitate Even carbons only[2-13C1]Acetyl-CoA (M+1) M+1 Citrate Positional tracing; NMR resolution; Distinguishing methyl vs. carbonyl fate.

          Expert Insight: While [U-13C16] is preferred for general flux analysis due to the distinct M+2 signal (avoiding natural abundance noise), the [2,4...16-13C8] tracer is invaluable when deconvoluting complex multi-substrate models where M+2 overlaps with other pathways (e.g., [U-13C]Glucose derived Acetyl-CoA).

          Experimental Protocol: The Self-Validating System

          The most common failure point in palmitate tracing is the BSA Conjugation . Free palmitate is cytotoxic and insoluble. It must be conjugated to Fatty Acid-Free (FAF) BSA at a precise molar ratio (typically 5:1 or 6:1 Palmitate:BSA) to mimic physiological transport.

          Phase 1: Tracer Conjugation (The "Gold Standard" Sodium Salt Method)

          Avoid organic solvents (Ethanol/DMSO) to prevent metabolic artifacts.

          Reagents:

          • Sodium [U-13C16]Palmitate (or [13C8] variant).

          • Ultra-Fatty Acid-Free BSA (verify non-esterified fatty acid content <0.005%).

          • 150 mM NaCl (sterile).

          Protocol:

          • Palmitate Solubilization: Dissolve Sodium Palmitate in 150 mM NaCl to a final concentration of 2-4 mM . Heat to 70°C with constant stirring until the solution is perfectly clear. Critical: Do not exceed 75°C to avoid degradation.

          • BSA Preparation: Dissolve BSA in 150 mM NaCl at 37°C to achieve a concentration where the final molar ratio will be 6:1 (Palmitate:BSA).

            • Calculation: For 4 mM Palmitate final, use ~0.67 mM BSA (approx 4.5% w/v).

          • Conjugation: While maintaining the Palmitate at 70°C and BSA at 37°C, slowly pipette the hot palmitate solution into the warm BSA solution in 100 µL increments while vortexing or stirring rapidly.

          • Equilibration: Stir the mixture at 37°C for 1 hour. The solution should remain clear.

          • Filtration: Sterile filter (0.22 µm) immediately. Note: Some loss occurs; validate final concentration via enzymatic assay if absolute quantification is required.

          Phase 2: Cell Labeling & Quenching[3]
          • Pulse: Replace culture media with media containing 50-100 µM conjugated Palmitate-BSA.

            • Control: Run a parallel unlabeled Palmitate-BSA control to establish natural abundance baselines.

          • Duration:

            • FAO Flux: 2–6 hours (Rapid turnover).

            • Lipid Synthesis: 12–24 hours (Incorporation into membranes).

          • Quenching (Critical):

            • Aspirate media rapidly.

            • Wash 1x with ice-cold saline (0.9% NaCl) . Do not use PBS if analyzing anionic metabolites via certain MS modes.

            • Add -80°C 80% Methanol immediately to quench metabolism.

          Pathway Visualization & Logic

          The following diagram illustrates the differential fate of Uniform vs. Even-Carbon labeled palmitate entering the mitochondria.

          Palmitate_Tracing cluster_Extracellular Extracellular / Cytosol cluster_Mitochondria Mitochondria (Beta-Oxidation & TCA) Tracer_U [U-13C16]Palmitate (All Carbons Labeled) AcylCoA_U [U-13C16]Palmitoyl-CoA Tracer_U->AcylCoA_U Activation (ACSL) Tracer_Even [2,4...16-13C8]Palmitate (Even Carbons Labeled) AcylCoA_Even [2,4...16-13C8]Palmitoyl-CoA Tracer_Even->AcylCoA_Even Activation (ACSL) BetaOx Beta-Oxidation Spiral (CPT1 Mediated) AcylCoA_U->BetaOx AcylCoA_Even->BetaOx AcetylCoA_U 8x [U-13C2]Acetyl-CoA (M+2) BetaOx->AcetylCoA_U Cleavage (Uniform) AcetylCoA_Even 8x [2-13C1]Acetyl-CoA (M+1 Methyl) BetaOx->AcetylCoA_Even Cleavage (Even-C) Citrate_U Citrate M+2 (1st Turn) AcetylCoA_U->Citrate_U + OAA (CS) Citrate_Even Citrate M+1 (1st Turn) AcetylCoA_Even->Citrate_Even + OAA (CS) OAA Oxaloacetate (Unlabeled M+0) OAA->Citrate_U OAA->Citrate_Even TCA_Cycle TCA Cycle Flux Citrate_U->TCA_Cycle Citrate_Even->TCA_Cycle

          Caption: Differential isotopologue generation from Uniform (M+2 Acetyl-CoA) vs. Even-Carbon (M+1 Acetyl-CoA) tracers.

          Data Analysis & Interpretation

          Quantitative analysis relies on Mass Isotopomer Distribution (MID). You must correct for natural abundance (using the unlabeled control) before interpreting flux.

          A. Beta-Oxidation Flux (TCA Entry)

          The primary readout for FAO is the enrichment of Citrate and downstream TCA intermediates.

          Metabolite[U-13C16] Tracer Pattern[13C8] Even-C Tracer PatternInterpretation
          Citrate M+2 (Dominant)M+1 (Dominant)Direct entry of Acetyl-CoA from FAO.
          Citrate M+4 M+2 Second turn of TCA (M+2 OAA + M+2 Acetyl-CoA).
          Glutamate M+2 M+1 Equilibration with alpha-Ketoglutarate.
          Malate M+2 M+1 Flux through Succinate/Fumarate.

          Self-Validation Check: If you observe M+2 Citrate but no M+2 Malate/Fumarate , there is a block in the TCA cycle (e.g., SDH inhibition) or massive dilution from anaplerotic glutamine (which enters as alpha-KG).

          B. De Novo Lipogenesis (Reverse Tracing)

          If tracing lipid synthesis from labeled glucose/glutamine (providing Acetyl-CoA), palmitate is the product.

          • M+2, M+4, M+6... Palmitate: Indicates step-wise synthesis from labeled Acetyl-CoA.

          • M+16 Palmitate: Indicates direct incorporation of the exogenous tracer (if using [U-13C16]Palmitate as the source).

          C. Troubleshooting Common Artifacts
          • Plastic Contamination: Palmitate is ubiquitous in plastics.

            • Symptom:[3][4][5] High M+0 (unlabeled) background in samples despite labeling.[6]

            • Fix: Use glass vials and glass inserts for LC-MS. Pre-rinse pipette tips with methanol if possible.

          • Incomplete Conjugation:

            • Symptom:[4][5] Cell death or low uptake.

            • Fix: Ensure the BSA solution was clear before adding to cells. Cloudy solution = precipitated palmitate = no uptake.

          References

          • BenchChem. "Application Notes and Protocols for Tracing Palmitate Incorporation into Complex Lipids." BenchChem Protocols, 2025.[2] Link

          • NIH/PubMed. "Inaccurate quantitation of palmitate in metabolomics and isotope tracer studies due to plastics." PMC, 2016. Link

          • Crick Institute. "A roadmap for interpreting 13C metabolite labeling patterns from cells." The Crick Institute Technical Guides, 2015. Link

          • WK Lab. "Fatty Acid-BSA complex protocol." WK Lab Protocols, 2025. Link

          • Elsevier. "A parallel reaction monitoring–mass spectrometric method for studying lipid biosynthesis in vitro using 13C16-palmitate." Elsevier Pure, 2025. Link

          Sources

          Solubility Characteristics & Preparation of 13C-Labeled Sodium Palmitate

          Author: BenchChem Technical Support Team. Date: March 2026

          Topic: Solubility characteristics of 13C-labeled sodium palmitate salts Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

          A Technical Guide for Metabolic Flux & Lipidomics Applications

          Executive Summary

          13C-labeled sodium palmitate (e.g., [U-13C16]-palmitate) is a critical tracer for elucidating fatty acid oxidation (FAO) rates, lipid biosynthesis, and metabolic flux in cell culture models. However, its utility is frequently compromised by its physicochemical recalcitrance. Unlike short-chain fatty acids, palmitate (C16:0) exhibits poor aqueous solubility and a high Krafft point, leading to precipitation, inconsistent dosing, and experimental variability.

          This guide synthesizes the physicochemical behavior of 13C-sodium palmitate with a field-proven solubilization strategy. The core objective is to transition the lipid from a crystalline solid to a physiologically relevant, BSA-complexed state without isotopic loss or degradation.

          Physicochemical Fundamentals

          The Amphiphilic Barrier & Krafft Point

          Sodium palmitate is an amphiphilic surfactant. While the ionized carboxylate head group is hydrophilic, the 16-carbon saturated tail is highly hydrophobic. This structure dictates two critical solubility parameters:

          • Critical Micelle Concentration (CMC): The concentration at which monomers spontaneously aggregate into micelles.[1][2] For sodium palmitate in water, the CMC is estimated in the 1–2 mM range , but this is only relevant above the Krafft point.

          • The Krafft Point (Critical Parameter): This is the temperature at which the solubility of the monomer equals the CMC. Below this temperature, the solubility is determined by the crystal lattice energy, which is very high for saturated C16 chains.

            • Sodium Palmitate Krafft Point: ~60°C.

            • Implication: At physiological temperature (37°C), sodium palmitate is below its Krafft point . It will not form stable micelles; it will precipitate as a hydrated crystal (curd fibers).

          Technical Insight: The 13C isotopic labeling increases the molecular weight (approx. +16 Da for U-13C16) but does not significantly alter the solubility profile or Krafft point compared to the unlabeled congener. Therefore, protocols for standard sodium palmitate apply directly to the 13C form.

          The Role of Albumin (BSA)

          In vivo, non-esterified fatty acids (NEFAs) do not circulate freely; they are bound to serum albumin. To model this in vitro, Bovine Serum Albumin (BSA) is used as a carrier.

          • Stoichiometry: BSA has roughly 7 high-affinity fatty acid binding sites.

          • Physiological Ratio: 2:1 to 4:1 (Palmitate:BSA).

          • Pathological/Loading Ratio: 6:1 (often used for "fatty acid overload" or lipotoxicity studies).

          Visualization: The Solubilization Thermodynamics

          The following diagram illustrates the thermodynamic barriers involved in solubilizing palmitate.

          KrafftPointLogic Solid Solid 13C-Na-Palmitate (Crystalline) Heat Apply Heat (>70°C) (Above Krafft Point) Solid->Heat Energy Input Monomers Free Monomers (High Energy) Heat->Monomers Lattice Breakdown Micelles Unstable Micelles (Transient at >60°C) Monomers->Micelles Self-Assembly Precipitate Precipitation (Cooling to 37°C without BSA) Monomers->Precipitate Temp < Krafft Pt Complex Stable Palmitate-BSA Complex (Soluble at 37°C) Monomers->Complex High Affinity Binding Micelles->Precipitate Temp < Krafft Pt BSA Fatty Acid-Free BSA (The 'Sink') BSA->Complex Conjugation

          Caption: Thermodynamic pathway. Without BSA, cooling below 60°C causes precipitation. BSA acts as a thermodynamic sink, stabilizing monomers at 37°C.

          Strategic Protocol: Preparation of 13C-Palmitate-BSA Complex

          Objective: Create a 5 mM 13C-Palmitate stock conjugated to BSA (molar ratio 6:1) in 150 mM NaCl.

          Reagents & Materials
          • Tracer: Sodium Palmitate (U-13C16) or unlabeled control.

          • Carrier: Fatty Acid-Free (FAF) BSA (Crucial: Endogenous lipids in standard BSA will dilute the isotopic enrichment).

          • Solvent: 150 mM NaCl (Saline). Avoid PBS if calcium is present (Ca-palmitate precipitates instantly).

          • Labware: GLASS VIALS ONLY . Palmitate adheres avidly to polypropylene/polystyrene plastics, causing significant loss of the expensive tracer.

          Step-by-Step Methodology
          Step 1: Preparation of 13C-Palmitate Stock (The "Hot" Phase)
          • Weigh 13C-Sodium Palmitate into a glass scintillation vial.

          • Add 150 mM NaCl to achieve a final concentration of 100 mM (Note: This is a high-concentration intermediate).

          • Heat to 70°C in a water bath. Vortex every 5 minutes.

          • Checkpoint: The solution must turn from cloudy/white to completely clear . If it remains cloudy, the temperature is too low. Do not proceed until clear.

          Step 2: Preparation of BSA Vehicle (The "Warm" Phase)[3]
          • Calculate the required BSA to achieve a 6:1 molar ratio relative to the final palmitate concentration.

            • Calculation: For a final 5 mM Palmitate solution, you need ~0.83 mM BSA.

            • Mass: ~0.83 mM BSA ≈ 55 mg/mL (assuming ~66 kDa MW).

          • Dissolve FAF-BSA in 150 mM NaCl at 37°C .

          • Stir gently. Do not vortex vigorously to avoid foaming/denaturation.

          • Filter Sterilize: Pass the BSA solution through a 0.22 µm PES filter before adding the fatty acid.

          Step 3: Conjugation (The Critical Mix)
          • Maintain the BSA solution stirring at 37°C .

          • Maintain the 13C-Palmitate stock at 70°C .

          • Slow Addition: Using a pre-warmed glass Pasteur pipette, transfer the hot palmitate solution dropwise into the stirring warm BSA.

            • Why: Adding a bolus of hot palmitate can cause local precipitation or protein denaturation.

          • Incubation: Cover and stir at 37°C for 1 hour . The solution should remain clear.

          • Final Adjustment: Adjust pH to 7.4 using dilute NaOH or HCl.

          • Final Volume: Adjust with 150 mM NaCl to reach the final target concentration (e.g., 5 mM Palmitate).

          QC & Filtration
          • Visual Inspection: The final solution should be clear to slightly opalescent (due to BSA). Large white particulates indicate precipitation failure.

          • Filtration: Filter sterilize the final complex (0.22 µm).

            • Note: A properly conjugated complex passes through the filter. If the filter clogs, conjugation failed (micelles/crystals were present), and the preparation must be discarded.

          Workflow Visualization

          ProtocolWorkflow cluster_0 Phase A: Lipid (Hot) cluster_1 Phase B: Carrier (Warm) Palmitate 13C-Na-Palmitate in 150mM NaCl Heat Heat to 70°C (Clear Solution) Palmitate->Heat Mix Dropwise Addition (Hot Lipid -> Warm BSA) Heat->Mix BSA FAF-BSA in 150mM NaCl Warm Warm to 37°C Filter (0.22µm) BSA->Warm Warm->Mix Incubate Incubate 1h @ 37°C (Conjugation) Mix->Incubate Final Final Complex (pH 7.4, Filtered) Incubate->Final

          Caption: Step-by-step conjugation workflow ensuring temperature compatibility and sterility.

          Troubleshooting & Stability Data

          IssueProbable CauseCorrective Action
          Cloudiness after mixing Temperature mismatch (Lipid cooled during transfer).[4]Ensure lipid is >70°C and BSA is 37°C during mixing. Use pre-warmed glass pipettes.
          Filter Clogging Incomplete conjugation; presence of crystals/micelles.Discard. Do not force through filter (alters concentration).
          Cell Toxicity Ethanol contamination or high FA:BSA ratio.Use the aqueous heat method (no ethanol). Verify ratio is < 6:1.
          Low 13C Recovery Plastic adhesion.Use glass vials for all stock preparation steps.
          Stability & Storage[5]
          • Short Term: Store at 4°C for up to 2 weeks.

          • Long Term: Aliquot into glass vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can disrupt the albumin-lipid complex and cause precipitation upon thawing.

          • Thawing: Thaw in a 37°C water bath until completely clear before use.

          References

          • Alsabeeh, N., et al. (2018).[5] "Cell culture models of fatty acid overload: Problems and solutions." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Link

          • Seahorse Bioscience. (2012). "Preparation of Bovine Serum Albumin (BSA)-Conjugated Palmitate." Agilent Technologies Application Note. Link

          • Cayman Chemical. "BSA-Palmitate Saturated Fatty Acid Complex Product Information." Link

          • Richieri, G. V., et al. (1993). "Equilibrium constants for the binding of fatty acids with fatty acid-binding proteins from adipocyte, intestine, heart, and liver measured with the fluorescent probe ADIFAB." Journal of Biological Chemistry. Link

          Sources

          Methodological & Application

          Application Note: High-Efficiency Conjugation of Sodium Palmitate-¹³C₈ to Bovine Serum Albumin (BSA) for Metabolic Flux Analysis

          Author: BenchChem Technical Support Team. Date: March 2026

          Target Audience: Researchers, Principal Investigators, and Drug Development Professionals in Immunometabolism, Oncology, and Metabolic Diseases.

          Mechanistic Rationale & Scientific Context

          The assessment of long-chain fatty acid oxidation (LCFAO) and lipid flux is a cornerstone of modern metabolic research. While standard respirometry (e.g., Agilent Seahorse XF assays) measures bulk oxygen consumption, stable isotope tracing using ¹³C-labeled fatty acids coupled with LC-MS/MS provides granular resolution of carbon flux through the TCA cycle and lipogenic pathways.

          However, delivering palmitate to cultured cells presents a significant biophysical challenge. Palmitate is highly lipophilic and virtually insoluble in aqueous culture media at physiological temperatures. If introduced directly or dissolved merely in ethanol, unbound free fatty acids (FFAs) form micelles that disrupt cellular membranes, triggering artifactual pro-inflammatory responses and lipotoxicity[1].

          To circumvent this, palmitate must be non-covalently conjugated to Bovine Serum Albumin (BSA), which acts as a physiological carrier protein[2]. BSA contains multiple hydrophobic binding pockets that sequester the acyl chains, facilitating receptor-mediated cellular uptake (via CD36/FATP) without membrane disruption[3]. This application note details a rigorously validated, self-contained protocol for conjugating Sodium Palmitate-¹³C₈ to ultra-fatty acid-free (FAF) BSA at a physiological 6:1 molar ratio, ensuring optimal bioavailability and experimental reproducibility[4].

          Reagent Specifications & Stoichiometry

          The stoichiometry of the conjugation is the most critical parameter for success. Native BSA possesses approximately 3 to 7 high-affinity binding sites for long-chain fatty acids. Exceeding a 6:1 (Palmitate:BSA) molar ratio saturates these sites, leaving unbound palmitate in solution and confounding cellular assays[3].

          Note: The molecular weight of Sodium Palmitate-¹³C₈ (~286.35 g/mol ) is slightly higher than its unlabeled counterpart (278.41 g/mol ) due to the addition of eight ¹³C isotopes.

          Table 1: Quantitative Reagent Formulation for a 6:1 Conjugate

          ComponentTarget ConcentrationMolecular WeightAmount RequiredSolvent / Condition
          FAF-BSA 0.34 mM (Initial)~66,430 g/mol 2.267 g100 mL of 150 mM NaCl at 37°C
          Sodium Palmitate-¹³C₈ 2.50 mM (Initial)~286.35 g/mol 31.5 mg44 mL of 150 mM NaCl at 70°C
          Final Conjugate 1.0 mM Palmitate / 0.17 mM BSA N/A40 mL Palmitate + 50 mL BSA100 mL Final Volume (pH 7.4)
          Experimental Workflow

          The conjugation relies on precise thermodynamic control. Palmitate must be heated above its melting point to achieve micellar dissolution in NaCl, while BSA must be strictly maintained at 37°C to prevent thermal denaturation of its binding pockets[5].

          Workflow A 1. BSA Solubilization Dissolve 2.267g FAF-BSA in 150 mM NaCl Maintain strictly at 37°C C 3. Active Conjugation Dropwise addition of 70°C Palmitate to 37°C BSA under constant stirring A->C B 2. Isotope Solubilization Dissolve 31.5mg Palmitate-13C8 in NaCl Heat to 70°C until optically clear B->C D 4. Thermal Equilibration Stir at 37°C for 1 hour Adjust pH to 7.4 with NaOH C->D E 5. Sterilization & Storage Filter through 0.22 µm membrane Store in glass vials at -20°C D->E

          Figure 1. Step-by-step thermodynamic workflow for conjugating Sodium Palmitate-¹³C₈ to FAF-BSA.

          Step-by-Step Conjugation Protocol
          Phase 1: Preparation of the Carrier Protein (BSA)

          Causality Check: Ultra-fatty acid-free (FAF) BSA must be used. Standard BSA contains endogenous lipids that will compete with the ¹³C₈-palmitate for binding sites, diluting the isotopic enrichment and altering the final molar ratio[3].

          • Pre-warm 100 mL of 150 mM NaCl in a 250 mL glass beaker using a 37°C water bath.

          • Slowly add 2.267 g of FAF-BSA to the warmed NaCl solution while stirring gently on a magnetic stir plate[4].

          • Critical Step: Monitor the temperature continuously. Do not allow the solution to exceed 40°C, as irreversible protein denaturation will occur, destroying the hydrophobic binding pockets[5].

          • Once completely dissolved, filter the solution through a 0.22 µm vacuum filter unit to ensure sterility.

          • Transfer exactly 50 mL of this BSA solution to a new pre-warmed glass beaker and maintain stirring at 37°C. (The remaining 50 mL should be diluted 1:1 with 150 mM NaCl and stored as a matched vehicle control).

          Phase 2: Solubilization of Sodium Palmitate-¹³C₈

          Causality Check: Sodium palmitate has a melting point of approximately 63°C. Heating to 70°C is mandatory to break the crystalline lattice and force the lipid into an aqueous micellar suspension prior to conjugation[1].

          • Weigh exactly 31.5 mg of Sodium Palmitate-¹³C₈ into a 50 mL glass Erlenmeyer flask.

          • Add 44 mL of 150 mM NaCl to the flask.

          • Cover the flask tightly with parafilm, weigh it down with a lead ring, and place it in a 70°C water bath on a heated stir plate[5].

          • Stir vigorously. The solution will initially appear milky and opaque between 50–60°C. Continue heating until the solution reaches 70°C and becomes completely optically clear[2].

          Phase 3: Complexation and Equilibration

          Causality Check: The hot palmitate must be added dropwise to the BSA. Dumping the solution rapidly will cause localized cooling and immediate precipitation of the palmitate before it can enter the BSA binding pockets.

          • Remove the clear, 70°C Palmitate-¹³C₈ solution from the water bath.

          • Immediately begin transferring 40 mL of the hot palmitate solution, dropwise (approx. 5 mL at a time), into the 50 mL BSA solution that is actively stirring at 37°C[5].

          • Once the transfer is complete, cover the beaker and allow the conjugated complex to stir at 37°C for exactly 1 hour to ensure thermodynamic equilibration of the lipid into the protein pockets[4].

          • Adjust the final volume to 100 mL using 150 mM NaCl.

          • Measure the pH at 37°C and adjust to 7.4 using 1N NaOH if necessary[4].

          • Sterile filter the final complex through a 0.22 µm membrane.

          • Storage: Aliquot the conjugate into glass vials . Do not use plastic microcentrifuge tubes, as the lipophilic palmitate will rapidly adsorb to the plastic walls, drastically reducing the effective concentration[2]. Store at -20°C.

          Analytical Application: Metabolic Tracing Pathway

          Once conjugated, the [¹³C₈]Palmitate-BSA complex can be added directly to cell culture media (typically at 100–200 µM final concentration). The BSA facilitates delivery to the CD36 receptor, where the labeled lipid is internalized, converted to Palmitoyl-CoA, and transported into the mitochondria via CPT1[1]. Subsequent β-oxidation yields [¹³C₂]Acetyl-CoA, which enters the TCA cycle, allowing researchers to track M+2, M+4, and M+6 isotopologues via mass spectrometry.

          Pathway Ext Extracellular Media [13C8]Palmitate-BSA Complex CD36 CD36 / FATP Transporters Receptor-Mediated Uptake Ext->CD36 Cyt Cytosol Conversion to [13C8]Palmitoyl-CoA CD36->Cyt CPT1 CPT1 / CPT2 Shuttle Mitochondrial Import Cyt->CPT1 Mito Mitochondrial Matrix β-Oxidation Cycle CPT1->Mito AcCoA [13C2]Acetyl-CoA Pool Metabolic Node Mito->AcCoA TCA TCA Cycle Isotopologue Generation (M+2, M+4) AcCoA->TCA

          Figure 2. Cellular uptake and downstream metabolic tracing pathway of[¹³C₈]Palmitate.

          Troubleshooting Guide

          Table 2: Common Failure Modes and Corrective Actions

          ObservationMechanistic CauseCorrective Action
          Palmitate solution remains cloudy at 70°C Incomplete disruption of crystalline lattice or insufficient solvent volume.Ensure water bath is accurately calibrated to 70°C. Stir vigorously for an additional 10-15 minutes[2].
          White precipitate forms upon mixing with BSA Palmitate cooled too rapidly, or BSA was below 37°C, causing lipid to crash out of solution.Discard and restart. Ensure BSA is strictly at 37°C and transfer hot palmitate dropwise while stirring rapidly[5].
          High background toxicity in cell assays Molar ratio exceeded 6:1, resulting in unbound FFA micelles causing membrane disruption.Verify calculations for the ¹³C₈ mass difference. Ensure FAF-BSA was used, not standard BSA[3].
          Loss of signal in LC-MS/MS over time Palmitate adsorbed to plastic storage tubes, reducing the effective concentration delivered to cells.Always store the final conjugate in borosilicate glass vials[2].
          References
          • Protocol Preparation of Bovine Serum Albumin (BSA)
          • Standardized bioenergetic profiling of adult mouse cardiomyocytes Physiological Genomics
          • F
          • Palmitate lipotoxicity is closely associated with the fatty acid-albumin complexes in BV-2 microglia N
          • The effects of free fatty acid-free bovine serum albumin and palmitate on pancreatic β-cell function N

          Sources

          Application Note: Preparation of Sodium Palmitate-2,4,6,8,10,12,14,16-13C8 Stock Solutions for Metabolic Tracing

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary & Biological Context

          The use of stable isotope-labeled fatty acids, specifically Sodium palmitate-2,4,6,8,10,12,14,16-13C8 (13C8-Palmitate), is a gold-standard approach for interrogating lipid metabolism, mitochondrial beta-oxidation, and metabolic reprogramming in disease models [4]. However, delivering highly lipophilic long-chain fatty acids to cells in aqueous culture media presents a significant biophysical challenge. Unconjugated palmitate forms micelles and precipitates, leading to poor cellular uptake and artifactual lipotoxicity.

          This application note provides a comprehensive, self-validating protocol for the solubilization and conjugation of 13C8-Palmitate to Fatty Acid-Free Bovine Serum Albumin (FAF-BSA). By mimicking physiological lipid transport, this methodology ensures high bioavailability and reproducible metabolic flux tracing [1], [2].

          Mechanistic Principles: The "Why" Behind the Workflow

          As a Senior Application Scientist, it is critical to understand that this protocol is not merely a mixing procedure, but a precisely timed thermodynamic and stoichiometric process.

          • The 6:1 Molar Ratio: We conjugate 1.0 mM Palmitate to 0.17 mM BSA. Albumin contains multiple hydrophobic binding pockets for fatty acids. The first three sites possess high affinity, while subsequent sites have lower affinity. Saturating the carrier at a 6:1 ratio ensures optimal delivery of the tracer to the cells without causing unbound palmitate precipitation or severe lipotoxicity—a known artifact when BSA ratios are ignored or exceeded [3].

          • Thermodynamic Solubilization: Sodium palmitate has a melting point of ~63°C. Heating the solution to 70°C ensures complete disruption of crystalline structures and solubilization into the aqueous NaCl phase.

          • Temperature-Controlled Conjugation: BSA denatures above 40°C. Therefore, the 70°C palmitate must be added dropwise to a strictly maintained 37°C BSA solution. This allows the lipid to immediately enter the hydrophobic pockets of the carrier protein before it can precipitate, while preserving the structural integrity of the albumin [1].

          • Isotopic Mass Adjustment: Standard sodium palmitate has a molecular weight (MW) of 278.41 g/mol . The substitution of eight 12C atoms with 13C increases the MW by approximately 7.94 g/mol . The adjusted MW for 13C8-Palmitate is 286.35 g/mol , which must be accounted for to maintain exact molarity.

          Quantitative Formulation

          The following table summarizes the precise reagent quantities required to produce 100 mL of a 1.0 mM 13C8-Palmitate / 0.17 mM BSA stock solution.

          ReagentFunctionAdjusted MWQuantity RequiredFinal Concentration
          150 mM NaCl Isotonic Aqueous Solvent58.44 g/mol ~150 mL (Total)150 mM
          Ultra Fatty Acid-Free BSA Physiological Lipid Carrier~66.5 kDa2.267 g0.17 mM
          13C8-Sodium Palmitate Stable Isotope Tracer286.35 g/mol 31.5 mg1.0 mM

          Preparation Workflow

          G BSA Fatty Acid-Free BSA (0.34 mM in 150 mM NaCl) HeatBSA Warm & Stir at 37°C (Maintain strictly) BSA->HeatBSA Conjugation Conjugation (Dropwise addition of hot palmitate into 37°C BSA) HeatBSA->Conjugation Palm 13C8-Sodium Palmitate (2.5 mM in 150 mM NaCl) HeatPalm Heat & Stir at 70°C (Until optically clear) Palm->HeatPalm HeatPalm->Conjugation Incubate Incubate 1h at 37°C (Adjust pH to 7.4) Conjugation->Incubate Filter Sterile Filtration (0.22 µm PES) Incubate->Filter Store Aliquot & Store at -20°C (Glass Vials Only) Filter->Store

          Caption: Workflow for the preparation and conjugation of 13C8-Sodium Palmitate to Fatty Acid-Free BSA.

          Step-by-Step Protocol: Conjugation & Stabilization

          Phase 1: Vehicle (BSA) Preparation
          • Prepare 300 mL of 150 mM NaCl in tissue-culture grade deionized water.

          • Weigh 2.267 g of Ultra Fatty Acid-Free BSA and add it to 100 mL of the 150 mM NaCl solution in a 250 mL glass beaker.

          • Place the beaker in a 37°C water bath on a heated stir plate. Stir gently until the BSA is completely dissolved. Caution: Do not exceed 40°C to prevent protein denaturation.

          • Filter the BSA solution through a 0.22 µm filter unit.

          • Transfer exactly 50 mL of this BSA solution to a new pre-warmed beaker, cover with parafilm, and maintain at 37°C with continuous stirring. (Note: The remaining 50 mL can be diluted with 50 mL NaCl to serve as a 0.17 mM BSA vehicle control).

          Phase 2: Isotope Solubilization
          • Weigh exactly 31.5 mg of 13C8-Sodium Palmitate and add it to 44 mL of 150 mM NaCl in a 50 mL glass Erlenmeyer flask.

          • Cover the flask with parafilm and place it in a 70°C water bath on a heated stir plate.

          • Stir vigorously. The solution will initially appear cloudy but will become completely optically clear as it approaches 70°C [1].

          Phase 3: Conjugation & Stabilization
          • Once the palmitate solution is clear, immediately transfer 40 mL of the hot 13C8-Palmitate solution into the 50 mL of BSA solution (which must be actively stirring at 37°C). Add the palmitate dropwise to prevent localized precipitation.

          • Continue to stir the combined solution at 37°C for 1 hour to allow stable complex formation [2].

          • Adjust the final volume to 100 mL using 150 mM NaCl.

          • Check and adjust the pH to 7.4 using 1N NaOH.

          • Sterile filter the final conjugate through a 0.22 µm PES membrane.

          • Critical Storage Step: Aliquot the solution into glass vials only . Palmitate will rapidly adhere to the hydrophobic walls of plastic tubes, depleting the stock concentration [1]. Store at -20°C.

          Self-Validation & Quality Control Systems

          A robust protocol must be self-validating. To ensure the integrity of your 13C8-Palmitate stock, verify the following parameters:

          • Thermodynamic Validation (Visual): During Phase 2, the palmitate must transition from a cloudy suspension to completely clear. If turbidity remains, micellar disruption is incomplete, and the concentration will be inaccurate.

          • Conjugation Validation (Visual): During the dropwise addition in Phase 3, transient cloudiness may occur but must clear instantly. Persistent precipitation indicates the BSA solution was too cold (<37°C).

          • Biological Validation (Pharmacological): In downstream functional assays, include a control group pre-treated with Etomoxir (40 µM), an irreversible inhibitor of Carnitine Palmitoyltransferase-1 (CPT-1). If 13C-enrichment in TCA intermediates or oxygen consumption is not abrogated by Etomoxir, the signal is an artifact of non-mitochondrial processes or background contamination [4],[5].

          Downstream Application: 13C-Metabolic Flux Analysis

          Once successfully conjugated, the 13C8-Palmitate-BSA complex can be introduced to cell cultures (typically diluted 5x to 10x in assay media) to trace lipid utilization. The tracer enters the mitochondria via CPT-1, undergoes beta-oxidation to yield 13C-Acetyl-CoA, and subsequently labels TCA cycle intermediates (e.g., M+2 citrate, M+2 malate), which are quantified via LC-MS/MS [5].

          Pathway Uptake 13C8-Palmitate-BSA Cellular Uptake CPT1 CPT1 Transport (Mitochondrial Entry) Uptake->CPT1 BetaOx Beta-Oxidation (FAO Pathway) CPT1->BetaOx Inhibited by Etomoxir AcetylCoA 13C-Acetyl-CoA Generation BetaOx->AcetylCoA TCA TCA Cycle Incorporation (Citrate, Malate, Succinate) AcetylCoA->TCA MassSpec LC-MS/MS Isotopologue Tracing TCA->MassSpec

          Caption: Metabolic tracing pathway of 13C8-Palmitate through mitochondrial beta-oxidation and the TCA cycle.

          References

          • Protocol Preparation of Bovine Serum Albumin (BSA)
          • Source: nih.
          • Source: plos.
          • Source: plos.
          • Source: nih.

          Application Note: LC-MS/MS Method Development for the Quantitation of Sodium Palmitate-13C8

          Author: BenchChem Technical Support Team. Date: March 2026

          Introduction & Biological Context

          Sodium palmitate-13C8 is a highly stable, isotopically labeled fatty acid tracer used extensively in metabolic flux analysis to interrogate lipid metabolism, mitochondrial beta-oxidation, and the de novo synthesis of complex lipids such as ceramides and diacylglycerols[1]. Unlike traditional radiotracers, 13C-labeled palmitate allows for safe, high-resolution tracking of metabolic routing using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

          Developing a robust LC-MS/MS method for free fatty acids (FFAs) presents unique analytical challenges. This protocol provides a self-validating, expert-level workflow designed to overcome poor ionization efficiencies and ubiquitous background contamination, ensuring high-fidelity pharmacokinetic and metabolic data.

          Pathway Ext Extracellular Sodium Palmitate-13C8 Trans Cellular Uptake (CD36 / FATP) Ext->Trans Int Intracellular Palmitate-13C8 Trans->Int AcylCoA Palmitoyl-CoA-13C8 (Active Form) Int->AcylCoA ACSL BetaOx Mitochondrial Beta-Oxidation AcylCoA->BetaOx CPT1/2 LipidSyn Complex Lipids (Ceramides, DAGs) AcylCoA->LipidSyn Esterification

          Metabolic routing of Sodium Palmitate-13C8 for metabolic flux analysis.

          Methodological Challenges & Causality-Driven Solutions

          Challenge 1: Poor Ionization & Fragmentation

          Free fatty acids lack easily ionizable basic functional groups, making positive electrospray ionization (ESI+) highly inefficient. Furthermore, the aliphatic hydrocarbon chain resists collision-induced dissociation (CID), resulting in poor fragmentation for traditional Multiple Reaction Monitoring (MRM).

          • The Solution: We utilize Negative ESI (ESI-) combined with a high-pH mobile phase to promote the formation of the deprotonated pseudo-molecular ion

            
            . To bypass the lack of fragmentation, we employ a "Pseudo-MRM"  strategy[2]. By setting Q1 and Q3 to the same precursor mass and applying a minimal collision energy (e.g., 2 eV), the intact ion is transmitted through the collision cell. While chemical derivatization (e.g., using TMSD) can artificially improve ionization[3], intact pseudo-MRM is prioritized here to eliminate derivatization artifacts and maximize high-throughput reproducibility.
            
          Challenge 2: The "Blank" Problem (Ubiquitous Background)

          Palmitic acid is ubiquitous. It leaches from plastic centrifuge tubes, LC solvent lines, and is present as an impurity in LC-MS grade solvents. This creates a high baseline noise that obscures low-abundance tracer signals.

          • The Solution: We implement a Delay Column (a short C18 column) installed directly between the LC pump mixer and the autosampler[4].

          • Causality: The delay column traps palmitate originating from the mobile phase solvents. Because this background palmitate must traverse the delay column before reaching the autosampler, it is chromatographically delayed. Consequently, mobile-phase palmitate elutes minutes after the sample-derived palmitate, completely separating the matrix background from the analytical peak[4].

          LCMS_Workflow Pump LC Pump (Mobile Phase) Delay Delay Column (Traps MP Impurities) Pump->Delay Solvent Injector Autosampler (Injects Sample) Delay->Injector Clean MP Analytical Analytical Column (Separates Analytes) Injector->Analytical Sample + MP MS Triple Quad MS (Negative ESI) Analytical->MS Eluent

          LC-MS/MS configuration utilizing a delay column to isolate mobile phase impurities.

          Experimental Protocol

          Sample Preparation (Protein Precipitation)

          To prevent exogenous palmitate contamination, use only glass vials and PTFE-lined caps where possible.

          • Aliquot 50 µL of biological sample (plasma, serum, or cell lysate) into a glass tube.

          • Add 200 µL of ice-cold extraction solvent (Acetonitrile containing 1% formic acid) spiked with the Internal Standard (Palmitic acid-d31 at 500 ng/mL)[4].

          • Vortex vigorously for 2 minutes to disrupt protein-lipid binding (e.g., albumin).

          • Centrifuge at 14,000 × g for 10 minutes at 4°C.

          • Transfer 150 µL of the supernatant to a glass autosampler vial equipped with a glass insert.

          Liquid Chromatography Conditions
          • Delay Column: C18, 2.1 × 50 mm, 5 µm (Installed between pump and autosampler).

          • Analytical Column: C8 or C18, 2.1 × 100 mm, 1.7 µm (Maintained at 45°C).

          • Mobile Phase A: 5 mM Ammonium Acetate in Water (Adjusted to pH 8.0 with Ammonium Hydroxide).

          • Mobile Phase B: Acetonitrile / Isopropanol (1:1, v/v).

          • Flow Rate: 0.4 mL/min.

          • Injection Volume: 2 µL.

          Table 1: LC Gradient Program

          Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
          0.06040Initial
          1.06040Linear
          5.0595Linear
          7.0595Hold
          7.16040Linear
          10.06040Re-equilibration
          Mass Spectrometry Parameters

          Operate the Triple Quadrupole MS in Negative ESI mode using Pseudo-MRM transitions.

          Table 2: Optimized MRM Transitions

          AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
          Endogenous Palmitate (C16:0)255.2255.2502
          Sodium Palmitate-13C8 (Tracer) 263.2 263.2 50 2
          Palmitic acid-d31 (IS)286.4286.4502

          Data Analysis & System Validation

          Isotopic Enrichment Calculation

          To accurately quantify the metabolic flux, calculate the isotopic enrichment (Mole Percent Enrichment, MPE) of the 13C8 tracer relative to the total palmitate pool. Correct the raw peak areas for the natural isotopic distribution of endogenous palmitate (which contributes ~17% to the M+1 and ~1.4% to the M+2 channels, though negligible at M+8).

          
          
          
          Trustworthiness: The Self-Validating Blank Test

          Before analyzing the biological cohort, the system must be validated to ensure the delay column is functioning.

          • Inject a pure solvent blank (e.g., 50% Methanol).

          • Success Criterion: The chromatogram must show a broad palmitate peak (m/z 255.2) eluting 1.5 to 2.0 minutes after the established retention time of the analytical standard. This proves the delay column is actively retarding mobile-phase contaminants[4].

          • Failure Criterion: If a peak appears at the exact analytical retention time during a blank injection, the system is compromised by autosampler carryover, or the delay column has reached its binding capacity and requires flushing.

          References

          • A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS)
          • LipidQuan: HILIC-based LC-MS/MS High-Throughput Targeted Free Fatty Acid Screen Waters Corporation URL
          • Journal of Lipid Research (via PMC)
          • MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS Shimadzu Corporation URL

          Sources

          Cell culture supplementation protocols using 13C8 sodium palmitate

          Author: BenchChem Technical Support Team. Date: March 2026

          Advanced Cell Culture Supplementation Protocols Using[2,4,6,8,10,12,14,16-13C8] Sodium Palmitate for Metabolic Flux Analysis

          Executive Summary & Mechanistic Rationale

          In the field of metabolic flux analysis, tracing fatty acid oxidation (FAO) and its contribution to the tricarboxylic acid (TCA) cycle is critical for understanding cellular energetics, particularly in cardiac hypertrophy, cancer metabolism, and metabolic syndrome[1][2]. While uniformly labeled tracers (U-13C16 Palmitate) are common, they generate fully labeled [1,2-13C2]acetyl-CoA (M+2 isotopologues) during mitochondrial beta-oxidation[3]. In high-resolution mass spectrometry and nuclear magnetic resonance (NMR) applications, this heavy labeling can cause severe spectral convolution, making it difficult to distinguish specific metabolic routing[4][5].

          The 13C8 Advantage: The use of[2,4,6,8,10,12,14,16-13C8] sodium palmitate provides a highly specialized, elegant solution. Because mitochondrial beta-oxidation sequentially cleaves two-carbon units (C1-C2, C3-C4, etc.), this alternating labeling pattern yields exactly eight molecules of singly-labeled [2-13C]acetyl-CoA (M+1)[1][6]. When this M+1 acetyl-CoA condenses with oxaloacetate, the 13C label is routed specifically to the C4 position of glutamate during the first turn of the TCA cycle[6][7]. This allows researchers to track FAO rates with pinpoint precision, free from the isotopic noise of multi-labeled intermediates.

          Reagent Preparation: The BSA-Palmitate Conjugation System

          Causality & E-E-A-T Principle: Sodium palmitate is a saturated, long-chain fatty acid that is completely insoluble in aqueous cell culture media. If added directly, it forms micelles that act as detergents, lysing the cellular lipid bilayer and inducing severe lipotoxicity. To mimic physiological serum transport and facilitate CD36-mediated cellular uptake, palmitate must be non-covalently conjugated to Fatty Acid-Free Bovine Serum Albumin (BSA) at a strict molar ratio (typically 3:1 to 5:1 Palmitate:BSA)[7][8].

          Protocol: Preparation of a 5 mM 13C8 Palmitate-BSA Stock (3:1 Molar Ratio)

          Note: This protocol creates a self-validating system. If the final solution is cloudy, micelle formation has occurred, and the reagent must be discarded to prevent cell death.

          • Solubilization of Palmitate:

            • Weigh 14.3 mg of[2,4,6,8,10,12,14,16-13C8] Sodium Palmitate.

            • Suspend in 10 mL of 150 mM NaCl.

            • Heat to 70°C in a water bath until the solution is completely clear.

            • Mechanistic Choice: Sodium palmitate has a high melting point. Heating ensures the complete dissociation of the crystalline structure.

          • Preparation of the Protein Sink:

            • Dissolve 1.1 g of Fatty Acid-Free BSA in 10 mL of 1X PBS.

            • Warm the solution to 37°C and maintain continuous, vigorous stirring.

            • Mechanistic Choice: Standard BSA contains endogenous, unlabeled fatty acids that will dilute your 13C tracer. Fatty Acid-Free BSA is mandatory[8].

          • Conjugation:

            • While continuously stirring the 37°C BSA solution, add the 70°C palmitate solution dropwise (approx. 1 drop per second).

            • Mechanistic Choice: Rapid cooling of palmitate causes immediate precipitation. Dropwise addition into a warm, stirring protein sink ensures immediate hydrophobic binding to BSA pockets, preventing toxic micelle formation.

          • Equilibration & Storage:

            • Stir the conjugated mixture at 37°C for 1 hour.

            • Adjust pH to 7.4.

            • Sterile filter through a 0.22 µm PES membrane. Store in 1 mL aliquots at -20°C.

          Cell Culture Supplementation & Isotope Tracing Protocol

          To achieve robust isotopic enrichment, cells must be metabolically primed to utilize exogenous fatty acids.

          • Metabolic Pre-conditioning (T = -2 Hours):

            • Wash adherent cells twice with warm PBS.

            • Incubate in substrate-limited media (e.g., DMEM with 1 mM Glucose, 0.5 mM L-Carnitine, 1% dialyzed FBS) for 2 hours.

            • Mechanistic Choice: High glucose and high serum suppress CPT1 activity. Substrate limitation forces the cellular machinery to upregulate FAO pathways.

          • Tracer Administration (T = 0):

            • Thaw the 5 mM 13C8 Palmitate-BSA stock at 37°C.

            • Spike the stock into the culture media to achieve a final concentration of 100 µM to 200 µM.

            • Incubate for the desired time course (e.g., 15, 30, 60, 120 minutes) to capture dynamic flux[2].

          • Metabolic Quenching (T = End):

            • Rapidly aspirate the media.

            • Immediately add 1 mL of -80°C 80% Methanol directly to the culture dish on dry ice.

            • Mechanistic Choice: Cellular metabolism operates on a sub-second timescale. Freezing the cells in an organic solvent instantly denatures metabolic enzymes, preserving the exact isotopic snapshot[2][4].

          • Metabolite Extraction:

            • Scrape the quenched cells and transfer to a microcentrifuge tube.

            • Perform a biphasic extraction (e.g., MTBE or Folch method) to separate the polar fraction (containing TCA intermediates like glutamate and citrate) from the non-polar fraction (containing unoxidized palmitate and complex structural lipids)[4][5].

          Data Presentation: Expected Isotopic Enrichment

          The choice of tracer fundamentally alters the downstream data architecture. The table below summarizes the expected isotopologue distribution when analyzing the polar fraction via LC-MS/MS or NMR.

          Table 1: Quantitative Comparison of Palmitate Isotope Tracers

          Tracer TypeAcetyl-CoA IsotopologueCitrate Isotopologue (1st Turn)Glutamate Isotopologue (1st Turn)Primary Analytical Advantage
          U-13C16 Palmitate M+2M+2M+2 (C4, C5)Broad-spectrum fluxomics; comprehensive lipid synthesis tracking
          13C8 Palmitate M+1M+1M+1 (C4)High-specificity dynamic 13C-NMR; avoids MS spectral convolution

          Mandatory Visualization: Metabolic Routing of 13C8 Palmitate

          The following diagram illustrates the specific biochemical routing of[2,4,6,8,10,12,14,16-13C8] palmitate, highlighting how the alternating label generates M+1 Acetyl-CoA.

          G A [2,4,6,8,10,12,14,16-13C8] Sodium Palmitate B CD36 / FATP (Cellular Uptake) A->B C Cytosolic Palmitoyl-CoA B->C D CPT1 / CPT2 Shuttle (Mitochondrial Entry) C->D E Mitochondrial Palmitoyl-CoA D->E F Beta-Oxidation (Successive Cleavage) E->F G [2-13C]Acetyl-CoA (M+1 Isotopologue) F->G 8x Acetyl-CoA H TCA Cycle G->H I [4-13C]Glutamate & Citrate (M+1 Tracking) H->I

          Metabolic fate of 13C8 Palmitate tracking into the TCA cycle via [2-13C]Acetyl-CoA.

          References

          • O'Donnell, J. M., et al. (2006). "Accelerated triacylglycerol turnover kinetics in hearts of diabetic rats include evidence for compartmented lipid storage." American Journal of Physiology-Endocrinology and Metabolism. URL:[Link]

          • He, L., et al. (2013). "Acute Liver Carnitine Palmitoyltransferase I Overexpression Recapitulates Reduced Palmitate Oxidation of Cardiac Hypertrophy." Circulation Research. URL:[Link]

          • Banke, N. H., et al. (2010). "Preferential Oxidation of Triacylglyceride-Derived Fatty Acids in Heart Is Augmented by the Nuclear Receptor PPAR." Circulation Research. URL:[Link]

          • Zhang, Y., et al. (2026). "13C-Isotope Tracing Structural Lipidomics for Resolving Phospholipid Metabolism Dynamics in Human Breast Cancer Cells." Analytical Chemistry. URL:[Link]

          • Zhang, Y., et al. (2019). "13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells." NIH/PMC. URL:[Link]

          • Blachnio-Zabielska, A., et al. (2013). "Extended Materials and Methods Tracer infusion protocol." Bioscientifica. URL:[Link]

          Sources

          In vivo lipid metabolism tracking with Sodium palmitate-2,4,6,8,10,12,14,16-13C8

          Author: BenchChem Technical Support Team. Date: March 2026

          Application Note: In Vivo Lipid Metabolism Tracking with Sodium Palmitate-2,4,6,8,10,12,14,16-13C8

          Executive Summary & Strategic Rationale

          This guide details the application of Sodium Palmitate-2,4,6,8,10,12,14,16-13C8 (hereafter Palmitate-13C8 ) for high-resolution dissection of lipid metabolism. Unlike uniformly labeled tracers (U-13C16), this specific isotopologue offers a unique mechanistic advantage: it functions as a clean generator of [2-13C]Acetyl-CoA within the mitochondria.

          Why choose Palmitate-13C8 over U-13C16?

          • Precision in Beta-Oxidation Flux: Upon beta-oxidation, Palmitate-13C8 releases Acetyl-CoA labeled exclusively at the methyl carbon ([2-13C]Acetyl-CoA). This creates a distinct M+1 mass shift in downstream TCA cycle intermediates (Citrate, Glutamate), distinguishing fatty acid oxidation (FAO) flux from glucose oxidation (which, using [U-13C]Glucose, typically generates M+2 Acetyl-CoA).

          • Differentiation of Uptake vs. Recycling: Intact incorporation of the tracer into complex lipids (Triglycerides, Phospholipids) results in a distinct M+8 mass shift. Conversely, if the tracer is oxidized and the resulting 13C-Acetyl-CoA is recycled into de novo lipogenesis (DNL), the new lipids will exhibit a scrambled, low-mass isotopomer distribution (M+1, M+2, etc.). This allows for the simultaneous quantification of Direct Fatty Acid Uptake vs. Lipid Recycling .

          Pre-Analytical Protocol: Tracer Conjugation

          Critical Failure Point: Sodium palmitate is amphiphilic and prone to precipitation in physiological buffers. It must be conjugated to Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA) to mimic physiological transport and ensure cellular uptake.

          Reagents:

          • Sodium Palmitate-13C8 (Sigma/Isotec)

          • BSA, Ultra Fatty Acid-Free (Roche/Sigma)

          • 150 mM NaCl (Saline)[1]

          Protocol: The "Dual-Temperature" Conjugation Method

          • Prepare BSA Vehicle (37°C):

            • Dissolve BSA in 150 mM NaCl to a concentration of 0.17 mM (approx. 11.3 mg/mL) .

            • Place in a water bath at 37°C . Stir gently.

            • Note: Do not overheat BSA (>40°C) or it will denature and aggregate.

          • Prepare Palmitate-13C8 Stock (70°C):

            • Dissolve Sodium Palmitate-13C8 in 150 mM NaCl to a concentration of 1 mM .

            • Heat to 70°C with vigorous stirring/vortexing until the solution is completely clear.

            • Note: Sodium palmitate forms a soap; it requires heat to disrupt micelles and solubilize.

          • Conjugation (The Mixing Step):

            • While maintaining the Palmitate at 70°C and the BSA at 37°C, slowly pipette the hot Palmitate solution into the warm BSA solution.

            • Target Ratio: 6:1 (Palmitate:BSA) molar ratio.

            • Technique: Add dropwise to avoid local precipitation. The final solution should remain clear.

            • Stir at 37°C for 1 hour to allow equilibration.

          • Filtration:

            • Filter sterilize using a 0.22 µm PES membrane . (Avoid cellulose acetate, which binds proteins/lipids).

            • Use immediately or aliquot and freeze at -20°C (stable for 2 weeks).

          In Vivo Experimental Workflow

          A. Administration Routes
          • Intravenous (Tail Vein) Bolus: Best for acute flux analysis (0–60 mins). Delivers an immediate pulse to the circulation.

            • Dose: 10–20 µmol/kg body weight.

          • Intraperitoneal (IP) Injection: Slower absorption, suitable for longer accumulation studies (2–6 hours).

            • Dose: 20–50 µmol/kg body weight.

          B. Tissue Collection (Metabolic Quenching)

          Metabolism must be stopped instantly to preserve the isotopic footprint.

          • Anesthetize animal.

          • Harvest tissues (Liver, Heart, Adipose, Muscle) immediately.

          • Freeze-Clamp: Drop tissue instantly into liquid nitrogen or use Wollenberger tongs pre-cooled in liquid nitrogen.

          • Storage: -80°C. Never allow tissues to thaw before extraction.

          Analytical Workflows & Mass Spectrometry

          Two parallel analytical streams are required to fully utilize the 13C8 tracer.

          Stream A: Lipidomics (LC-MS/MS)

          Objective: Track direct incorporation of Palmitate-13C8 into complex lipids (TAGs, Phospholipids).

          • Extraction: Folch method (Chloroform:Methanol 2:1) or MTBE extraction.

          • Instrumentation: Q-Exactive (Orbitrap) or Triple Quadrupole.

          • Target: Intact Lipids.

          • Key Signal: Look for the M+8 isotopologue in Palmitoyl-containing lipids (e.g., PC(16:0/18:1)).

            • Endogenous: Mass X

            • Tracer Incorporated: Mass X + 8.0268 Da.

          Stream B: Fluxomics (GC-MS)

          Objective: Track Beta-Oxidation flux into the TCA cycle.

          • Extraction: Methanol/Water extraction of polar metabolites.

          • Derivatization: MOX-TBDMS (Methoxyamine + MTBSTFA) is preferred for TCA intermediates.

          • Target: Citrate, Malate, Glutamate, Aspartate.

          • Key Signal: Look for M+1 enrichment.[2]

            • Palmitate-13C8 -> Beta-Oxidation -> [2-13C]Acetyl-CoA.

            • [2-13C]Acetyl-CoA + Oxaloacetate -> [M+1]Citrate .

          Data Visualization & Pathway Logic

          The following diagram illustrates the unique metabolic fate of the Palmitate-13C8 tracer, highlighting the bifurcation between storage (M+8) and oxidation (M+1 Acetyl-CoA).

          LipidMetabolism cluster_legend Legend Tracer Sodium Palmitate-13C8 (2,4,6,8,10,12,14,16-13C) BSA_Complex Palmitate-BSA Complex (In Circulation) Tracer->BSA_Complex Conjugation Cell_Entry Cellular Uptake (CD36/FATP) BSA_Complex->Cell_Entry Injection AcylCoA Palmitoyl-CoA (M+8) (Cytosolic) Cell_Entry->AcylCoA ComplexLipids Complex Lipids (TAG/PL) Signal: M+8 Isotopologue AcylCoA->ComplexLipids Direct Esterification (Storage) Mito_Entry Mitochondrial Entry (CPT1) AcylCoA->Mito_Entry Oxidation BetaOx Beta-Oxidation (Cleaves C1-C2, C3-C4...) Mito_Entry->BetaOx AcetylCoA 8 x [2-13C]Acetyl-CoA (Methyl Labeled) BetaOx->AcetylCoA Generates Methyl-13C TCA_Cycle TCA Cycle Flux (Citrate M+1, Glutamate M+1) AcetylCoA->TCA_Cycle Condensation key Red = 13C Label Source Green = Analytical Endpoint Blue = Intermediate

          Caption: Metabolic fate of Palmitate-13C8. Note the divergence: Direct storage retains the M+8 pattern, while beta-oxidation generates specific [2-13C]Acetyl-CoA units that label TCA intermediates as M+1.

          Data Interpretation Guide

          Use this table to interpret Mass Isotopomer Distribution (MID) data from your MS results.

          Analyte DetectedMass ShiftBiological Interpretation
          Palmitate (Free) M+8Unmetabolized tracer pool in plasma or cytosol.
          Tripalmitin (TAG) M+8Direct incorporation of one tracer molecule into TAG.
          Tripalmitin (TAG) M+16 / M+24Incorporation of two or three tracer molecules (high flux/synthesis).
          Citrate M+1Beta-Oxidation Flux. Tracer was oxidized to [2-13C]Acetyl-CoA and entered TCA.
          Citrate M+2Likely re-cycling of label or multiple turns of TCA cycle (requires modeling).
          Palmitate (Esterified) M+1, M+2...De Novo Lipogenesis (Recycling). Tracer was oxidized, and the labeled Acetyl-CoA was used to build new fatty acids.

          Troubleshooting & Quality Control

          • Issue: Low M+8 Signal in Lipids.

            • Cause: Poor conjugation efficiency or rapid oxidation.

            • Check: Verify the clarity of the BSA-Palmitate complex before injection. If cloudy, the palmitate precipitated and was not bioavailable.

          • Issue: High Background / "Ghost" Peaks.

            • Cause: Contamination from plasticware.

            • Solution: Palmitate is ubiquitous. Use glass vials and solvent-washed glass syringes for all preparation steps. Avoid plastic tubes for storage of the tracer.

          • Issue: Inconsistent TCA Labeling.

            • Cause: Variable fasting states.

            • Control: Animals must be fasted (typically 4-6 hours) to synchronize endogenous Free Fatty Acid (FFA) levels and ensure the tracer competes effectively with endogenous pools.

          References

          • Wolfrum, C., et al. "Rapid integration of specific fatty acids into phospholipid pools." Journal of Lipid Research, 2003. Link (Foundational protocol for FA-BSA conjugation).

          • Perry, R.J., et al. "Hepatic acetyl CoA links adipose tissue inflammation to hepatic insulin resistance and type 2 diabetes." Cell, 2015. Link (Demonstrates in vivo turnover of Acetyl-CoA using 13C tracers).

          • Alves, T.C., et al. "Integrated, Step-Wise, Mass-Isotopomer Flux Analysis of the TCA Cycle." Cell Metabolism, 2015. Link (Methodology for interpreting M+1 vs M+2 isotopomers in TCA).

          • Egnatchik, R.A., et al. "13C-Metabolic Flux Analysis of Fatty Acid Oxidation." Methods in Molecular Biology, 2014. Link (Specifics on beta-oxidation flux modeling).

          Sources

          Sample preparation for GC-MS analysis of 13C8 palmitate metabolites

          Author: BenchChem Technical Support Team. Date: March 2026

          Application Note: High-Resolution Sample Preparation for GC-MS Analysis of 13C-Palmitate and Its Beta-Oxidation Metabolites

          Executive Summary

          Objective: To provide a robust, self-validating protocol for the extraction and GC-MS analysis of [U-13C16]Palmitate and its downstream metabolic flux (beta-oxidation intermediates and TCA cycle anaplerosis).

          Scope: This guide addresses the ambiguity of "13C8 palmitate" by establishing the industry-standard workflow for [U-13C16]Palmitate tracing, while specifically enabling the detection of C8-intermediates (Octanoylcarnitine/Octanoate) and Mass Isotopomer Distributions (MIDs) derived from labeled Acetyl-CoA.

          Methodological Core:

          • Extraction: Biphasic Methyl tert-Butyl Ether (MTBE) fractionation (Superior to Folch/Bligh & Dyer for phase recovery).[1]

          • Derivatization: Dual-stream processing:[2]

            • Lipophilic Phase: Acid-catalyzed transesterification (FAMEs) for fatty acid profiling.

            • Polar Phase: MOX-TMS derivatization for TCA cycle intermediates (Citrate, Malate, Succinate).

          • Platform: Single-Quadrupole GC-MS (EI Source).

          Scientific Grounding & Experimental Design

          The Tracer: 13C16 vs. 13C8

          While [U-13C16]Palmitate (fully labeled) is the gold standard for flux analysis, the term "13C8" in your request likely refers to one of two critical scenarios, both covered by this protocol:

          • Metabolic Intermediates: The detection of [U-13C8]Octanoate , a specific intermediate of mitochondrial beta-oxidation.

          • Isotopomer Analysis: Tracing the flux into the TCA cycle where Acetyl-CoA (C2) recombination can theoretically produce higher mass isotopomers (M+2, M+4, etc.).

          Pathway Visualization

          The following diagram maps the flow of Carbon-13 from Palmitate into the metabolic network.

          PalmitateFlux Palmitate [U-13C16] Palmitate (Exogenous Tracer) AcylCoA Palmitoyl-CoA (Cytosol) Palmitate->AcylCoA Uptake & Activation C8_Inter [13C8] Octanoyl-CoA (Beta-Oxidation Intermediate) AcylCoA->C8_Inter Mitochondrial Beta-Oxidation AcetylCoA 8 x [13C2] Acetyl-CoA C8_Inter->AcetylCoA Continued Oxidation Citrate Citrate (TCA) (M+2, M+4) AcetylCoA->Citrate Condensation (Citrate Synthase) Lipogenesis De Novo Lipogenesis (Chain Elongation) AcetylCoA->Lipogenesis Fatty Acid Synthesis Malate Malate (TCA) Citrate->Malate TCA Cycle

          Caption: Flux map of [U-13C16] Palmitate.[2][3][4][5][6][7][8] The tracer oxidizes into C8 intermediates and eventually C2 Acetyl-CoA units, which label the TCA cycle.

          Pre-Analytical Requirements

          Critical Control Points:

          • Metabolic Quenching: Metabolism turns over in seconds. Cells must be washed with ice-cold saline and immediately quenched with cold solvent (-20°C).

          • Internal Standards (ISTD):

            • Lipid Phase:[1][9]C17:0 (Heptadecanoic acid) or [2H31]Palmitate . (Non-endogenous to most mammalian systems).

            • Polar Phase:Norleucine or [13C]Succinate .

          Protocol: Biphasic MTBE Extraction

          Why MTBE? Unlike Chloroform (denser than water), MTBE is less dense.[9] The lipid-rich organic phase forms the top layer , making removal easier and reducing contamination from the protein pellet.

          Reagents:
          • Extraction Mix: Methanol:MTBE (1.5:5 v/v) spiked with ISTD.

          • Phase Inducer: H2O (MS-grade).

          Step-by-Step Workflow:
          • Cell Lysis / Homogenization:

            • Cells: Aspirate media. Wash 1x with cold PBS. Add 300 µL ice-cold Methanol . Scrape and transfer to a glass vial (Teflon-lined cap).

            • Tissue: Homogenize 10-20 mg tissue in 300 µL ice-cold Methanol .

          • Organic Addition:

            • Add 1000 µL MTBE (containing C17:0 ISTD).

            • Vortex for 1 hour at 4°C (or orbital shaker). This ensures complete lipid solubilization.

          • Phase Separation:

            • Add 250 µL MS-grade Water .

            • Vortex 30 sec. Centrifuge at 1,000 x g for 10 min.

          • Fraction Collection (The Split):

            • Top Layer (Organic): Contains Palmitate, C8-intermediates, and elongated lipids. Transfer to Vial A .

            • Bottom Layer (Aqueous): Contains TCA metabolites (Citrate, Malate) and Acetyl-CoA. Transfer to Vial B .

            • Pellet: Protein (save for normalization).

          Derivatization Protocols

          You must process Vial A and Vial B differently to make their contents volatile for GC-MS.

          Stream A: Lipid Phase (Fatty Acid Methyl Esters - FAMEs)

          Target: Palmitate, Octanoate, Stearate.

          • Dry Down: Evaporate Vial A under Nitrogen stream at 30°C.

          • Transesterification:

            • Add 500 µL BF3-Methanol (14%) or 2% H2SO4 in Methanol .

            • Incubate at 60°C for 60 mins . Caution: Tightly seal caps to prevent evaporation.

          • Extraction of FAMEs:

            • Cool to RT. Add 500 µL Hexane + 200 µL Saturated NaCl .

            • Vortex and centrifuge.[1][6]

            • Transfer the Top Hexane Layer to a GC vial with a glass insert.

          Stream B: Polar Phase (MOX-TMS)

          Target: Citrate, Malate, Succinate, Amino Acids.

          • Dry Down: Evaporate Vial B completely in a SpeedVac (cold trap). Must be bone dry.

          • Methoximation (Protects Keto groups):

            • Add 20 µL Methoxyamine HCl in Pyridine (20 mg/mL) .

            • Incubate at 30°C for 90 mins .

          • Silylation (Volatilization):

            • Add 80 µL MSTFA + 1% TMCS .

            • Incubate at 37°C for 30 mins .

            • Centrifuge (remove any salt precipitate) and transfer to GC vial.[10]

          GC-MS Acquisition Parameters

          Instrument: Agilent 7890/5977 or equivalent Single Quadrupole.

          ParameterSettingRationale
          Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase separates FAMEs and TMS derivatives efficiently.
          Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for separation.
          Inlet Splitless (1 µL injection) @ 250°CMaximizes sensitivity for low-abundance 13C metabolites.
          Temp Program 60°C (1 min) → 10°C/min → 300°C (hold 5 min)Slow ramp ensures separation of C16 (Palmitate) from C18 (Stearate).
          Source Temp 230°CPrevents condensation of high-boiling lipids.
          Ionization EI (70 eV)Standard ionization for spectral library matching.
          Acquisition SIM/Scan Mode Scan: 50-550 m/z (Identification). SIM: Target specific ions (see below).

          Target Ions for SIM (Selected Ion Monitoring):

          MetaboliteDerivativeQuant Ion (m/z)13C-Labeled Ions (Monitor)
          Palmitate (C16) FAME270 (M0)286 (M+16), 278 (M+8 if present)
          Octanoate (C8) FAME158 (M0)166 (M+8)
          Citrate TMS273 (Fragment)275 (M+2), 277 (M+4)
          Malate TMS233 (Fragment)235 (M+2)

          Data Interpretation & Quality Control

          Mass Isotopomer Distribution (MID)

          For 13C flux, you are not just measuring concentration; you are measuring enrichment .

          • M0: Unlabeled parent.

          • M+n: Metabolite with n 13C atoms.

          • Calculation: Correct for natural abundance (1.1% 13C) using software like IsoCor or TraceFinder .

          Troubleshooting "13C8"

          If you observe a distinct M+8 peak in Palmitate , it implies:

          • De Novo Lipogenesis: Re-synthesis of palmitate from labeled Acetyl-CoA (rarely produces pure M+8, usually a mix).

          • Chain Shortening: If analyzing C24 fatty acids breaking down to C16.

          • Contamination: Check if the tracer purity is <99%.

          Workflow Diagram

          Workflow cluster_Lipid Lipophilic Phase (Top) cluster_Polar Polar Phase (Bottom) Sample Biological Sample (Cell/Tissue) Extract MTBE/MeOH/H2O Extraction Sample->Extract LipidDry Dry Down (N2) Extract->LipidDry Top Layer PolarDry SpeedVac Dry Extract->PolarDry Bottom Layer FAME FAME Derivatization (BF3-MeOH) LipidDry->FAME GC_Lipid GC-MS (FAMEs) Target: Palmitate/C8 FAME->GC_Lipid MOX MOX-TMS Derivatization PolarDry->MOX GC_Polar GC-MS (TMS) Target: TCA Cycle MOX->GC_Polar

          Caption: Dual-stream sample preparation workflow for simultaneous lipid and metabolite analysis.

          References

          • Matyash, V. et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research. [Link][11]

          • Quehenberger, O. et al. (2011). Lipidomics reveals a remarkable diversity of lipids in human plasma. Journal of Lipid Research. [Link]

          • Antoniewicz, M. R. (2015).[5] Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. [Link]

          • Young, J. D. et al. (2014). Software for 13C-based metabolic flux analysis: a review. Current Opinion in Biotechnology. [Link]

          • Agilent Technologies. (2020). GC/MS Analysis of Fatty Acid Methyl Esters (FAMEs) in Biodiesel. Application Note. [Link]

          Sources

          Quantifying Beta-Oxidation Rates with [¹³C₈]-Palmitate: An Application Note and Protocol

          Author: BenchChem Technical Support Team. Date: March 2026

          Introduction: Unveiling the Dynamics of Fatty Acid Metabolism

          Fatty acid beta-oxidation (FAO) is a fundamental catabolic process that provides a significant source of cellular energy, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver.[1] This mitochondrial pathway systematically breaks down long-chain fatty acids into acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP.[1][2] Dysregulation of FAO is implicated in a variety of metabolic diseases, including inherited metabolic disorders, type 2 diabetes, and certain cancers, making the accurate quantification of its rate a critical aspect of both basic research and drug development.

          Stable isotope tracing, a powerful technique that utilizes non-radioactive isotopically labeled substrates, has emerged as the gold standard for elucidating metabolic fluxes.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of octanoate-labeled palmitic acid ([¹³C₈]-Palmitate) to quantify beta-oxidation rates and trace the metabolic fate of its carbon backbone. By tracking the incorporation of ¹³C atoms into downstream metabolites, this method offers a dynamic and quantitative assessment of FAO activity.

          The choice of [¹³C₈]-Palmitate as a tracer offers a unique advantage. As palmitate undergoes beta-oxidation, the eight labeled carbons at the omega end are sequentially released as four molecules of [¹³C₂]-acetyl-CoA. This provides a distinct isotopic signature that can be readily traced through the TCA cycle and other interconnected metabolic pathways, allowing for a precise quantification of the contribution of palmitate to cellular energy metabolism.

          Principle of the Method: Tracing the Path of Labeled Carbons

          The core of this methodology lies in introducing [¹³C₈]-Palmitate into a biological system, such as cultured cells, and using liquid chromatography-mass spectrometry (LC-MS) to monitor the appearance of the ¹³C label in downstream metabolites. The workflow can be broadly divided into three key stages:

          • Isotope Labeling: Cells are incubated with a medium containing [¹³C₈]-Palmitate conjugated to bovine serum albumin (BSA) to ensure its solubility and cellular uptake.

          • Sample Preparation: Following the labeling period, cellular metabolism is quenched, and intracellular metabolites, including acylcarnitines and TCA cycle intermediates, are extracted.

          • LC-MS Analysis and Data Interpretation: The extracted metabolites are separated by liquid chromatography and analyzed by mass spectrometry to determine their mass isotopologue distributions (MIDs). The pattern and extent of ¹³C incorporation provide a quantitative measure of beta-oxidation flux.

          Below is a graphical representation of the overall experimental workflow:

          Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_tracer Prepare [¹³C₈]-Palmitate-BSA Conjugate labeling Incubate Cells with [¹³C₈]-Palmitate prep_tracer->labeling culture_cells Culture Cells to Desired Confluency culture_cells->labeling quench Quench Metabolism & Wash Cells labeling->quench extract Extract Metabolites quench->extract lcms LC-MS/MS Analysis of Acylcarnitines & TCA Intermediates extract->lcms data Data Processing & Isotopologue Analysis lcms->data flux Quantify Beta-Oxidation Rate data->flux Metabolic Pathway palmitate [¹³C₈]-Palmitate (C16, M+8) beta_ox β-Oxidation palmitate->beta_ox acetyl_coa_unlabeled Acetyl-CoA (M+0) beta_ox->acetyl_coa_unlabeled acetyl_coa_labeled [¹³C₂]-Acetyl-CoA (M+2) beta_ox->acetyl_coa_labeled tca TCA Cycle acetyl_coa_labeled->tca citrate Citrate (M+2) tca->citrate downstream Downstream TCA Intermediates (M+2, M+4, etc.) citrate->downstream

          Sources

          Mitochondrial respiration assays using Sodium palmitate-13C8

          Author: BenchChem Technical Support Team. Date: March 2026

          This Application Note is designed for researchers utilizing Sodium Palmitate-13C8 (specifically the [2,4,6,8,10,12,14,16-13C8] isotopologue) to interrogate mitochondrial fatty acid oxidation (FAO).[1]

          While standard respirometry (e.g., Seahorse XF) measures mitochondrial function (Oxygen Consumption Rate, OCR), it cannot confirm fuel source.[1] By using Sodium Palmitate-13C8 , researchers can perform a dual-modality assessment: (1) Functional Respiration and (2) Carbon Tracing (Flux Analysis) to definitively prove that the consumed oxygen is driving the oxidation of the exogenous lipid, rather than endogenous stores.

          Coupling Respiration (OCR) with Metabolic Flux using Sodium Palmitate-13C8[1]

          Introduction & Principle

          Mitochondrial Fatty Acid Oxidation (FAO) is a critical bioenergetic pathway in metabolic diseases, oncology, and immunology. Standard assays using unlabeled palmitate rely on CPT1 inhibitors (Etomoxir) to infer specificity. However, Etomoxir can have off-target effects at high concentrations.[1]

          Sodium Palmitate-13C8 (typically labeled at even carbons: 2, 4, 6, 8, 10, 12, 14,[1][2] 16) offers a superior mechanistic readout. When beta-oxidized, this specific isotopologue generates [2-13C]Acetyl-CoA (labeled at the methyl carbon), which enters the TCA cycle.[1]

          • Respiration (OCR): Measures the rate of ATP production and maximal oxidative capacity.

          • Flux (Mass Spec/NMR): Tracks the 13C label into Citrate (M+1), Glutamate, and CO2, confirming the fate of the lipid carbon.

          Reagent Preparation: 13C-Palmitate-BSA Conjugate

          Critical Step: Free fatty acids are toxic and insoluble.[1] They must be conjugated to Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA) in a precise molar ratio (typically 6:1 Palmitate:BSA) to mimic physiological transport.

          Materials
          • Substrate: Sodium Palmitate-13C8 (e.g., [2,4,6,8,10,12,14,16-13C8], typically >99% enrichment).[1]

          • Carrier: Ultra-Fatty Acid-Free BSA (Roche or equivalent).

          • Solvent: 150 mM NaCl (Saline).

          Conjugation Protocol (6:1 Molar Ratio)
          • Prepare BSA Vehicle: Dissolve BSA in 150 mM NaCl to a final concentration of 0.17 mM (approx. 11.3 mg/mL). Warm to 37°C in a water bath with constant stirring. Do not vortex.

          • Solubilize 13C-Palmitate:

            • Dissolve Sodium Palmitate-13C8 in 150 mM NaCl to a concentration of 1.0 mM .

            • Heat to 70°C in a water bath until the solution is clear and colorless. Note: Palmitate precipitates rapidly if cooled.

          • Conjugation:

            • While stirring the BSA (37°C), slowly add the hot (70°C) Palmitate solution in small aliquots.

            • Stoichiometry: The goal is a final stock of 1 mM Palmitate / 0.17 mM BSA .

          • Equilibration: Stir at 37°C for 1 hour. The solution should remain clear.

          • Storage: Aliquot into glass vials (lipids stick to plastic) and store at -20°C. Avoid repeated freeze-thaw cycles.

          Experimental Workflow

          This protocol describes a parallel workflow: Plate A for Real-Time Respirometry (Seahorse XF) and Plate B for Metabolomics (LC-MS).

          Visual Workflow & Pathway Map

          The following diagram illustrates the parallel processing and the specific fate of the 13C8 label during Beta-Oxidation.

          G cluster_input Input Substrate cluster_mito Mitochondrial Matrix cluster_output Readouts Palmitate Sodium Palmitate-13C8 (Even Carbons Labeled) AcylCoA Acyl-CoA-13C8 Palmitate->AcylCoA CPT1 Transport BetaOx Beta-Oxidation (7 Cycles) AcylCoA->BetaOx AcetylCoA 8 x Acetyl-CoA ([2-13C] Methyl Labeled) BetaOx->AcetylCoA Generates NADH/FADH2 OCR Respiration (OCR) (Seahorse XF) BetaOx->OCR Electron Transport TCA TCA Cycle AcetylCoA->TCA TCA->OCR NADH Production Metabolites Flux Analysis (MS) Citrate M+1 Glutamate M+1 TCA->Metabolites 13C Incorporation

          Caption: Fate of [2,4...16-13C8]Palmitate. Beta-oxidation yields Acetyl-CoA labeled at the C2 position, generating specific M+1 TCA isotopologues.[1]

          Protocol A: Respiration Assay (Seahorse XF)

          Objective: Determine the functional capacity of cells to oxidize the 13C-Palmitate.

          • Cell Seeding: Plate cells (e.g., 20k-40k/well) in XF96 plates 24h prior.

          • Media Switch: On assay day, wash cells 2x with Substrate-Limited Medium (DMEM, 0.5 mM Glucose, 1.0 mM Glutamine, 0.5 mM Carnitine, 1% FBS).[1] Incubate 45 min at 37°C (non-CO2).

            • Why: Starving cells of glucose/glutamine forces reliance on lipids.

          • Assay Medium: Replace with FAO Assay Medium (KHB or unbuffered DMEM, 2.5 mM Glucose, 0.5 mM Carnitine, 5 mM HEPES).[1]

          • Injection Strategy (XF Mito Stress Test):

            • Port A: Palmitate-13C8:BSA (Final: 150 µM) OR BSA Control.

              • Note: Some users pretreat with Palmitate for 24h; for acute assays, inject in Port A.

            • Port B: Oligomycin (1.5 µM) – Measures ATP-linked respiration.

            • Port C: FCCP (1.0 µM) – Measures Maximal Respiratory Capacity.

            • Port D: Rotenone/Antimycin A (0.5 µM) – Shuts down mitochondria.

          • Specificity Control: A separate group of wells should receive Etomoxir (40 µM) 15 min prior to Palmitate injection to confirm OCR is CPT1-dependent.

          Protocol B: 13C-Flux Analysis (LC-MS)

          Objective: Trace the 13C8 label into downstream metabolites to quantify oxidation flux.[1]

          • Setup: Use 6-well plates with identical cell density and media conditions as the Seahorse assay.

          • Pulse: Replace media with FAO Assay Medium containing 150 µM Sodium Palmitate-13C8 .

          • Incubation: Incubate at 37°C for 2 to 4 hours (steady state is usually reached by 4h for TCA intermediates).

          • Quench & Extraction:

            • Wash cells 2x with ice-cold PBS.[1]

            • Add 80% Methanol / 20% Water (pre-chilled to -80°C) directly to the well.

            • Scrape cells and transfer to tubes. Vortex 10 min at 4°C.

            • Centrifuge (16,000 x g, 10 min, 4°C) to pellet protein.

            • Collect supernatant (metabolites) and dry under nitrogen or vacuum.

          • Analysis: Reconstitute in LC-MS mobile phase and analyze via High-Resolution Mass Spectrometry (HRMS) targeting TCA intermediates.

          Data Analysis & Interpretation
          Quantitative Output Table
          ParameterRespiration (OCR)Flux Analysis (Mass Spec)
          Readout pmol O2 / minIsotopologue Enrichment (%)
          Primary Metric ATP-Linked Respiration (Basal - Oligomycin)Citrate M+1 / Acetyl-CoA M+1
          Interpretation Total fuel oxidation rate.[1]Entry of lipid carbon into TCA cycle.
          Specificity Confirmed by Etomoxir sensitivity.Confirmed by absence of label in Glucose/Gln pools.
          13C8 Specifics No difference from unlabeled Palmitate.[2-13C]Acetyl-CoA yields Citrate M+1 .
          Interpreting the 13C8 Labeling Pattern

          Unlike [U-13C16]Palmitate (which generates M+2 Acetyl-CoA), the [2,4,6,8,10,12,14,16-13C8]Palmitate generates [2-13C]Acetyl-CoA .[1]

          • Citrate: Acetyl-CoA (2C) + Oxaloacetate (4C) -> Citrate (6C).

            • If OAA is unlabeled, Citrate will be M+1 .

          • Glutamate: Derived from alpha-ketoglutarate.[1] Will also show M+1 enrichment in the first turn of the cycle.

          • Succinate/Malate: Will show M+1.

          • Note: If you see M+2, M+3, etc., in later turns, it indicates multiple cycles of the TCA cycle are active (flux is high).[1]

          References
          • Agilent Technologies. Agilent Seahorse XF Palmitate Oxidation Stress Test Kit User Guide.Link

          • O'Donnell, J.M., et al. (2006).[3] "Accelerated triacylglycerol turnover kinetics in hearts of diabetic rats include evidence for compartmented lipid storage."[3] American Journal of Physiology-Endocrinology and Metabolism, 290(3), E448-E455.[1][3] (Demonstrates use of [2,4,6,8,10,12,14,16-13C8]Palmitate in perfusion). Link[3]

          • Heckmann, L., et al. (2013). "Acute Liver Carnitine Palmitoyltransferase I Overexpression Recapitulates Reduced Palmitate Oxidation of Cardiac Hypertrophy."[4] Circulation Research, 112(1). (Validation of 13C8 tracing for Acetyl-CoA enrichment). Link

          • Pike, L.S., et al. (2011). "Inhibition of fatty acid oxidation by etomoxir impairs NADPH production..." Biochimica et Biophysica Acta (BBA). (Key reference for Etomoxir specificity in Seahorse assays). Link

          • WK Lab. "Fatty Acid-BSA Complex Protocol." (Standard protocol for BSA conjugation). Link

          Sources

          Application Note: Kinetic Isotope Effect & Fluxomics Profiling using Sodium Palmitate-2,4,6,8,10,12,14,16-13C8

          Author: BenchChem Technical Support Team. Date: March 2026

          Abstract & Mechanistic Advantage

          This guide details the application of Sodium Palmitate-2,4,6,8,10,12,14,16-13C8 (hereafter referred to as [Even-13C8]Palmitate ) in metabolic flux analysis (MFA) and Kinetic Isotope Effect (KIE) studies.

          Unlike standard uniformly labeled (

          
          ) or singly labeled (
          
          
          
          ) variants, this custom isotopologue offers a distinct mechanistic advantage for interrogating
          
          
          -oxidation efficiency. Because fatty acid oxidation (FAO) cleaves two-carbon units (Acetyl-CoA) sequentially, the specific labeling of even-numbered carbons ensures that every Acetyl-CoA unit generated carries exactly one
          
          
          nucleus (specifically at the methyl position, C2 of Acetyl-CoA).

          Key Advantages:

          • Signal Amplification: Generates 8x molar equivalents of labeled Acetyl-CoA per mole of Palmitate, compared to 1x for

            
            .
            
          • Spectral Simplicity: Produces exclusively M+1 Acetyl-CoA species, avoiding the complex M+2 isotopomer overlap seen with

            
             substrates, simplifying Mass Isotopomer Distribution Analysis (MIDA).
            
          • KIE Precision: Allows for competitive KIE measurements on the C-C bond cleavage steps of

            
            -oxidation.
            

          Mechanistic Basis: The Beta-Oxidation Spiral

          The following diagram illustrates how the

          
           labeling pattern translates into downstream metabolites.
          

          BetaOxidation cluster_legend Tracing Logic Substrate [2,4,6...16-13C8] Palmitoyl-CoA (C16) Step1 Acyl-CoA Dehydrogenase (Rate Limiting Step) Substrate->Step1 Dehydrogenation Intermediate 3-Ketoacyl-CoA Step1->Intermediate Hydration & Oxidation Thiolase Thiolase Cleavage Intermediate->Thiolase Thiolase->Substrate Shortened Acyl-CoA (Recycles 7 times) AcetylCoA 8x Acetyl-CoA [2-13C] (M+1 Mass Shift) Thiolase->AcetylCoA C-C Bond Cleavage TCA TCA Cycle Entry (Citrate M+1) AcetylCoA->TCA Note Each cleavage releases C1-C2. Since even carbons (C2, C4...) are labeled, the resulting Acetyl-CoA is always Methyl-labeled.

          Figure 1: Fate of [Even-13C8]Palmitate during mitochondrial beta-oxidation. The label placement ensures uniform generation of M+1 Acetyl-CoA.

          Protocol A: Preparation of BSA-Conjugated Substrate

          Free fatty acids are cytotoxic and insoluble in aqueous media. They must be conjugated to Fatty Acid-Free (FAF) Bovine Serum Albumin (BSA) at a physiological molar ratio (typically 4:1 to 6:1 FA:BSA).

          Reagents:

          • Sodium Palmitate-2,4,6,8,10,12,14,16-13C8 (Solid).

          • Ultra Fatty Acid-Free BSA (Roche or Sigma).[1]

          • 150 mM NaCl (sterile).

          Workflow:

          • BSA Solubilization:

            • Dissolve BSA in 150 mM NaCl to a concentration of 2.5 mM (approx. 16.5 g/100 mL).

            • Filter sterilize (0.22 µm). Keep at 37°C.

          • Palmitate Solubilization:

            • Dissolve [Even-13C8]Palmitate in 150 mM NaCl to 15 mM .

            • Heat to 70°C with constant stirring until the solution is perfectly clear. Note: Cloudiness indicates incomplete solubilization.

          • Conjugation (Critical Step):

            • While the Palmitate is hot (70°C) and the BSA is warm (37°C), slowly add the Palmitate solution to the BSA solution dropwise while stirring.

            • Target Ratio: 6:1 (Palmitate:BSA).

            • Stir at 37°C for 1 hour.

            • Final Concentration: ~2.5 mM Palmitate / 0.41 mM BSA.

          • Storage: Aliquot into glass vials (avoid plastic, lipids stick) and freeze at -20°C.

          Protocol B: Competitive KIE Measurement Assay

          This protocol measures the

          
           Kinetic Isotope Effect  on the uptake and oxidation rates. Since heavy atom KIEs are small (typically 1.01–1.05), a competitive assay using high-resolution Mass Spectrometry (HRMS) is required for precision.
          
          Experimental Design
          • Condition A (Competition): 50% Unlabeled Palmitate + 50% [Even-13C8]Palmitate.

          • Condition B (Control): 100% Unlabeled.

          • Cell Model: HepG2 (Liver) or C2C12 (Muscle) myotubes.

          Step-by-Step Procedure
          • Cell Seeding: Seed cells in 6-well plates. Differentiate if using myoblasts.

          • Starvation: Incubate cells in substrate-limited medium (low glucose, 1% FBS) for 4 hours to prime FAO.

          • Pulse: Replace medium with KRB buffer containing 100 µM Total Palmitate-BSA (50 µM Unlabeled + 50 µM Labeled).

          • Time Course: Harvest cells at

            
             minutes.
            
          • Quenching & Extraction:

            • Wash rapidly with ice-cold PBS.

            • Add 80% Methanol/20% Water (-80°C) to quench metabolism immediately.

            • Scrape cells and transfer to glass tubes.

            • Add Chloroform (Methanol:Chloroform:Water 1:1:0.9 ratio) for phase separation.

            • Upper Phase: Contains Acetyl-CoA, Citrate (Polar metabolites).

            • Lower Phase: Contains unreacted Palmitate (Lipids).

          Analytical Method (LC-MS/MS)
          • Instrument: Q-Exactive or Triple Quadrupole MS.

          • Chromatography: C18 Reverse Phase (for Palmitate) and HILIC (for Acetyl-CoA/Citrate).

          • Target Ions:

            • Palmitate (Substrate):

              
               255.2 (Light) vs 263.2 (Heavy +8).
              
            • Acetyl-CoA (Product):

              
               809.1 (Light) vs 810.1 (Heavy +1).
              

          Data Analysis & KIE Calculation

          To determine the KIE, we analyze the change in the isotopic ratio of the substrate pool over time, or the ratio of products formed relative to the starting mixture.

          Formula for Competitive KIE: The KIE is calculated based on the fractional conversion (

          
          ) and the change in the isotopic ratio (
          
          
          
          ).
          
          
          

          Where:

          • 
             = Fractional conversion of the substrate (how much palmitate was consumed).
            
          • 
             = Initial ratio of Heavy/Light Palmitate (approx 1.0).
            
          • 
             = Ratio of Heavy/Light Palmitate remaining at time 
            
            
            
            .

          Interpretation:

          • KIE = 1.0: No isotope effect. The enzyme processes

            
             and 
            
            
            
            at the same rate.
          • KIE > 1.0 (Normal): The lighter isotope is processed faster. The remaining substrate pool becomes enriched in the Heavy isotope.

          • KIE Values for Dehydrogenases: Typically range from 1.02 to 1.05 for

            
            .
            
          Data Presentation Table
          Time (min)[Light] Palmitate (AUC)[Heavy] Palmitate (AUC)Ratio (
          
          
          )
          Fractional Conv (
          
          
          )
          Calculated KIE
          01,000,0001,000,0001.000.00-
          30800,000810,0001.01250.201.04
          60600,000620,0001.0330.401.03

          Experimental Workflow Diagram

          Workflow Prep BSA Conjugation (6:1 Ratio, 37°C) Incubation Cell Incubation (Competitive Mix) Prep->Incubation Quench Metabolic Quench (-80°C MeOH) Incubation->Quench Time Points Extract Biphasic Extraction Quench->Extract MS LC-MS Analysis (HILIC & C18) Extract->MS Polar/Non-polar Data KIE Calculation (Ratio Analysis) MS->Data

          Figure 2: End-to-end workflow for Competitive KIE and Flux analysis.

          Troubleshooting & Critical Parameters

          • BSA Quality: Always use "Fatty Acid Free" BSA. Standard BSA contains significant endogenous lipids that will dilute your specific activity and skew KIE calculations.

          • Isotopic Purity: Ensure the [Even-13C8]Palmitate is >99% enriched. Any unlabeled impurity in the "Heavy" standard acts as a background noise.

          • Back-Exchange: In the TCA cycle, label scrambling can occur at Succinate/Fumarate (due to symmetry). However, the entry point (Citrate Synthase) will reliably show M+1 Citrate from this specific tracer.

          • Toxicity: Do not exceed 200 µM Palmitate in cell culture; lipotoxicity induces apoptosis, altering metabolic rates independent of the KIE.

          References

          • Seahorse Bioscience. (2012). Preparation of Bovine Serum Albumin (BSA)-Conjugated Palmitate.[1][2][3] Agilent Technologies. Link

          • Lorkiewicz, P. K., et al. (2019).[4] Integration of flux measurements and pharmacological controls to optimize stable isotope-resolved metabolomics workflows. Scientific Reports.[4] Link

          • Jacobsen, F. E., et al. (2017). Sensitive and Accurate 13C Kinetic Isotope Effect Measurements Enabled by Polarization Transfer.[5][6] Journal of the American Chemical Society.[5] Link

          • Alves, T. C., et al. (2015). Integrated, Step-Wise, Mass-Isotopomer Flux Analysis of the TCA Cycle. Cell Metabolism.[4][7][8][9] Link

          • Perry, R. J., et al. (2018). Methods for assessing mitochondrial function in diabetes. Cell Metabolism.[4][7][8][9] Link

          Sources

          Troubleshooting & Optimization

          Technical Support Center: Sodium Palmitate-13C8 Solubility & Conjugation

          Author: BenchChem Technical Support Team. Date: March 2026

          Product: Sodium Palmitate-2,4,6,8,10,12,14,16-13C8 Application: Metabolic Tracing, Lipidomics, Fatty Acid Oxidation (FAO) Assays Urgency Level: High (Material is high-cost; precipitation results in total loss of quantitative accuracy)

          Module 1: The Chemistry of Precipitation (The "Why")

          Before attempting the protocol, you must understand the thermodynamic enemies of this molecule. Sodium palmitate (Na-PA) is an amphiphilic molecule with a high Krafft point. Precipitation is rarely random; it is a deterministic result of three variables violating the solubility limit.

          • The Protonation Trap (pH < 7.0): The pKa of the palmitic acid carboxyl group is approximately 4.8. However, in the presence of a lipid bilayer or micelle surface, the apparent pKa shifts upward significantly (often > 7.0). If your buffer pH drops, the salt (

            
            ) protonates to the free acid (
            
            
            
            ), which is effectively insoluble in water.
            • Critical Rule: Never introduce Na-PA stocks directly into unbuffered water or low-pH media.

          • The Geothermal Shock (Temperature): The Krafft point of sodium palmitate is approximately 60°C. Below this temperature, the solubility drops from millimolar to micromolar concentrations as the hydrocarbon chains crystallize.

            • Critical Rule: You cannot "dissolve" Na-PA at 37°C; you can only maintain it in a complexed state.

          • The Ionic Blockade (Divalent Cations): Calcium (

            
            ) and Magnesium (
            
            
            
            ) ions bind carboxylates with high affinity, forming insoluble "soap scums" (calcium palmitate).
            • Critical Rule: Solubilization must occur in saline (NaCl) only. Never dissolve the raw powder directly in culture media (DMEM/RPMI) containing

              
              .
              

          Module 2: The Gold Standard Protocol (BSA Conjugation)

          Objective: Create a stable 1 mM Palmitate / 0.17 mM BSA stock (6:1 molar ratio). Rationale: Albumin (BSA) acts as a physiological "chaperone," shielding the hydrophobic tail of the palmitate from the aqueous environment. This is the only reliable method for delivering 13C8-Palmitate to cells without precipitation.

          Reagents Required:

          • Sodium Palmitate-13C8 (Powder)

          • Ultra-Fatty Acid-Free (FAF) BSA (Crucial: Standard BSA contains endogenous lipids that dilute isotopic enrichment)

          • 150 mM NaCl (Saline), pH 7.4

          • 0.1 M NaOH (Optional, for stubborn solubilization)

          Workflow Visualization

          The following diagram outlines the temperature-critical steps.

          G Start Weigh Na-Palmitate-13C8 Solubilize Solubilize in 150mM NaCl Temp: 70°C (Water Bath) Time: 15-30 mins Start->Solubilize Critical: Must be clear Conjugation Conjugation Step Add HOT Palmitate (70°C) to WARM BSA (37°C) Rate: Slow dropwise Solubilize->Conjugation Transfer immediately BSAPrep Dissolve FAF-BSA in 150mM NaCl Temp: 37°C (Do NOT Overheat) BSAPrep->Conjugation BSA must be fully dissolved Stir Stir at 37°C for 1 Hour Allow complex to form Conjugation->Stir Finalize Adjust pH to 7.4 Sterile Filter (0.22 µm) Stir->Finalize Storage Aliquot & Store -20°C (Glass Vials Recommended) Finalize->Storage

          Caption: Temperature-dependent workflow for Sodium Palmitate-BSA conjugation. Note the convergence of high-heat lipid solubilization and moderate-heat protein handling.

          Step-by-Step Methodology
          • Prepare the Vehicle (BSA):

            • Dissolve Fatty Acid-Free BSA in 150 mM NaCl to a concentration of roughly 2.25 mM (approx. 15% w/v, check specific MW of your BSA).

            • Place in a 37°C water bath. Stir gently.

            • Warning: Do not heat BSA >50°C; it will denature and aggregate.

          • Solubilize the Isotope (Na-PA-13C8):

            • Resuspend Sodium Palmitate-13C8 in 150 mM NaCl to a final concentration of 10 mM.

            • Place in a 70°C water bath.

            • Vortex every 5 minutes. The solution must be crystal clear. If it remains cloudy after 20 minutes, add 5-10 µL of 0.1 M NaOH to assist deprotonation.

          • The Conjugation (The Critical Moment):

            • While stirring the BSA (at 37°C), slowly pipette the hot (70°C) Palmitate solution into the BSA.

            • Technique: Add in 5-10% increments. If you dump it all at once, the local concentration exceeds the BSA binding capacity, causing immediate precipitation.

            • The solution may turn slightly cloudy transiently but should clear up as the BSA binds the lipid.

          • Equilibration:

            • Stir the mixture at 37°C for 1 hour. This ensures the palmitate enters the high-affinity binding sites on the albumin.

          • Final Polish:

            • Adjust pH to 7.4 using dilute NaOH or HCl.

            • Sterile filter using a 0.22 µm PES membrane.

            • Aliquot immediately into glass vials (plastic binds fatty acids) and freeze at -20°C.

          Module 3: Troubleshooting Center (FAQs)

          Solvent Compatibility Matrix
          SolventSolubility RatingRisk FactorRecommended Use
          Water (Cold) InsolubleHighNever use.
          150mM NaCl (70°C) SolubleLowInitial solubilization step.[1]
          Ethanol (100%) SolubleModerateChemical analysis (GC/MS). Precipitates in media.[1]
          DMSO SolubleHighCytotoxic to many cells; often fails to prevent precipitation in media.
          BSA Complex Excellent Lowest Cell culture / Metabolic assays.
          Troubleshooting Logic Tree

          Use this decision engine if you encounter turbidity (cloudiness).

          G Issue Solution is Cloudy Step1 When did it happen? Issue->Step1 Solubilization During 70°C Solubilization Step1->Solubilization Conjugation During BSA Mixing Step1->Conjugation Storage After Thawing (-20°C) Step1->Storage Fix1 Heat longer (up to 80°C) Add trace NaOH Solubilization->Fix1 Fix2 Was BSA cold? Re-warm to 37°C Stir longer Conjugation->Fix2 Fix3 Do NOT vortex cold. Warm to 37°C gently. Precipitate may not redissolve. Storage->Fix3

          Caption: Diagnostic logic for identifying the root cause of palmitate precipitation.

          Frequently Asked Questions

          Q: My 13C8-Palmitate solution precipitated immediately upon adding it to the cell culture media. Why? A: You likely added "naked" palmitate (dissolved in Ethanol or DMSO) directly to the media. The sudden shift in polarity and the presence of Calcium in the media caused immediate crystallization.

          • Fix: You must use the BSA-conjugation method described above.[2] If you cannot use BSA, you must use cyclodextrin, though BSA is the physiological standard [1].

          Q: Can I filter the solution if it looks slightly cloudy? A: Proceed with extreme caution. If the solution is cloudy, the 13C8-Palmitate is in a micellar or crystalline state. Filtering it will remove the isotope, meaning your filtrate will have a much lower concentration than calculated. You will lose your expensive label.

          • Fix: Re-heat to solubilize before filtering.

          Q: I don't have a water bath. Can I use a hot plate? A: Not recommended for the BSA step. Hot plates create "hot spots" at the bottom of the beaker that can rapidly denature the protein, ruining the carrier. If you must use a hot plate, use a double-boiler setup (beaker inside a water-filled beaker).

          Q: How long is the conjugated stock stable? A: At -20°C, the BSA-Palmitate complex is stable for approximately 6 weeks. Avoid freeze-thaw cycles.[1][3] If you see a white precipitate after thawing that does not dissolve at 37°C, the complex has degraded; discard it [2].

          References

          • Agilent Technologies. "Seahorse XF Palmitate-BSA FAO Substrate Preparation." Agilent Cell Analysis Learning Center.

          • Cayman Chemical. "Sodium Palmitate Product Information & Solubility Data."

          • Richieri, G. V., et al. "Thermodynamics of fatty acid binding to fatty acid-binding proteins and fatty acid partition between water and membranes." Journal of Biological Chemistry, 1996.

          Sources

          Troubleshooting background noise in 13C8 palmitate mass spectrometry

          Author: BenchChem Technical Support Team. Date: March 2026

          Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting background noise in ¹³C-labeled palmitate mass spectrometry experiments. As a Senior Application Scientist, my goal is to provide not just a list of steps, but a logical framework for diagnosing and resolving the issues that can compromise the sensitivity and accuracy of your isotopic tracer studies.

          Technical Support Center: ¹³C Palmitate Mass Spectrometry

          Frequently Asked Questions (FAQs)

          Q1: What are the most common sources of background noise in LC-MS analysis of ¹³C-labeled palmitate?

          A: Background noise in LC-MS is generally categorized as either chemical noise or electronic noise. For ¹³C-palmitate analysis, chemical noise is the predominant issue. This arises from unintended, ionizable compounds entering the mass spectrometer.[1][2] The primary sources include:

          • Solvents and Additives: Even high-purity, LC-MS grade solvents can be a source of contamination.[3][4][5] Common issues include solvent impurities, formation of solvent clusters, and contaminants introduced from solvent reservoir filters.[6][7]

          • Plastics and Labware: Plasticizers, particularly phthalates, can leach from tubes, pipette tips, and well plates.[8][9][10] Polyethylene glycol (PEG) and polypropylene glycol (PPG) from various lab materials are also frequent offenders.[11][12]

          • Sample Preparation: The sample matrix itself can introduce interfering compounds.[9] Reagents used during extraction and derivatization, if not of sufficient purity, can introduce significant background. Furthermore, common fatty acids like palmitic and stearic acid are ubiquitous environmental contaminants and can be introduced during sample handling.[13][14]

          • System Contamination: Residue from previous analyses (carryover), column bleed, and contaminants from the LC system tubing or MS ion source are major contributors.[2][15] The laboratory air itself can be a source of siloxanes and phthalates.[16][17]

          Q2: My ¹³C-palmitate signal is weak, and the baseline is high and noisy. What is the first thing I should check?

          A: A consistently high and noisy baseline throughout your analysis strongly suggests widespread contamination.[2] The most logical and easiest first step is to scrutinize your mobile phase. Prepare fresh mobile phase using new bottles of LC-MS grade solvents (e.g., water, acetonitrile, methanol) and additives (e.g., formic acid, ammonium acetate).[4][15] The rationale is that solvents are delivered in large volumes, and any contamination within them will be continuously introduced into the system, elevating the entire baseline.[6] If fresh solvents do not resolve the issue, you must begin a systematic process to isolate the contamination source.

          Q3: How can I differentiate between contamination originating from my LC system versus my mass spectrometer?

          A: Isolating the source of contamination is a critical diagnostic step. You can perform a simple test by diverting the LC flow away from the mass spectrometer.

          • Infuse a clean solvent (e.g., 50:50 LC-MS grade acetonitrile:water) directly into the mass spectrometer using an infusion pump.

          • Observe the baseline. If the background noise remains high, the contamination is likely within the MS ion source or transfer optics.

          • If the baseline is clean during infusion, reconnect the LC system (without the column) and flow mobile phase into the MS. If the noise returns, the source is the LC system itself (solvents, tubing, pump seals, etc.).[2] If the noise is still absent, the column is the most likely culprit.[18]

          This logical progression allows you to pinpoint the contaminated module without unnecessary cleaning or disassembly.

          Troubleshooting Guide: A Systematic Approach

          This guide provides a structured workflow for identifying and eliminating background noise.

          Diagram: General Troubleshooting Workflow

          Below is a visual guide to the decision-making process when encountering high background noise.

          G A High Background Noise in 13C-Palmitate Run B Prepare Fresh Mobile Phase (New Solvents & Bottles) A->B C Problem Resolved? B->C D Isolate LC from MS (Direct Infusion) C->D No H Implement Preventative Measures C->H Yes E Noise High during Infusion? D->E F Source is MS. Clean Ion Source, Optics. E->F Yes G Source is LC or Sample. Proceed to LC/Sample Diagnostics. E->G No

          Caption: A logical workflow for diagnosing high background noise.

          Issue 1: Chemical Noise from Solvents & System

          Q: I've confirmed the noise originates from my LC system. What are the specific sources and solutions?

          A: LC system contamination is common and can come from several places.

          • Solvents: Using HPLC-grade instead of LC-MS grade solvents is a primary mistake. HPLC-grade solvents do not meet the stringent purity requirements for mass spectrometry and can introduce organic and metallic impurities that create adducts and elevate the baseline.[4][19] Always use solvents specifically designated as "LC-MS grade."[20]

          • Additives: Mobile phase additives like formic acid or ammonium acetate must also be of the highest purity. Low-quality additives can introduce a host of contaminants.[15]

          • Water Purification Systems: While convenient, laboratory water purifiers can be a source of contamination if not properly maintained. Filters can harbor microbial growth or leach plasticizers.[21] It is best practice to use commercially available, bottled LC-MS grade water.

          • Solvent Bottles & Tubing: Never use detergents to clean solvent bottles, as surfactants are notoriously difficult to remove and suppress ionization.[6][22] Dedicate specific glass bottles for specific solvents. Plastic tubing (e.g., Tygon) can leach plasticizers; use PEEK or Teflon tubing where possible.[21]

          Table 1: Common Background Ions & Their Sources
          m/z (Positive Ion Mode) Contaminant Class Common Name/Formula Likely Source(s) Characteristic Pattern
          149.0233PhthalatePhthalic Anhydride fragmentPlasticizers from labware, vial caps, tubing, air conditioning filters.[8][17][23]Often seen with other phthalate-related ions (e.g., m/z 391.2843 for Dioctyl phthalate [M+H]⁺).[7]
          Series, +44.0262 DaPolyethylene Glycol (PEG)(C₂H₄O)nDetergents, polymer additives in plastics, column bleed.[10][11][12][21]A repeating series of peaks separated by ~44 Da.
          Series, +74.0344 DaPolydimethylsiloxane (PDMS)(C₂H₆SiO)nSepta bleed (GC/LC), vial caps, pump oils, skin-care products, lab air.[16][17][24]A repeating series of peaks separated by ~74 Da.
          VariousAlkali Metal Adducts[M+Na]⁺, [M+K]⁺Glassware, mobile phase salts, sample matrix.[5][9]A peak at +22.9898 Da (Na) or +38.9637 Da (K) relative to the protonated molecule.
          255.2324, 283.2637Fatty AcidsPalmitic Acid, Stearic Acid [M-H]⁻ in neg. modeEnvironmental contamination, handling (skin oils), SPE columns, soaps.[13][14][18][22]Can appear as broad peaks if carryover is an issue.
          Issue 2: Contamination from Sample Preparation

          Q: I see high levels of unlabeled palmitic acid (¹²C) in my ¹³C-palmitate tracer experiments, even in my blanks. Why?

          A: This is a classic problem of exogenous contamination. Palmitic acid is one of the most abundant fatty acids in the environment and can be introduced easily.

          • Cause: Contamination can originate from glassware cleaned with detergents, plasticware (polypropylene tubes are a known source), and even solid-phase extraction (SPE) columns which can leach fatty acids.[14] Handling samples without gloves can also transfer skin lipids.[22]

          • Validation: To confirm this, run a "process blank." This involves taking a sample of clean solvent through every single step of your extraction and preparation protocol, using the same tubes, pipette tips, and reagents. Any signal for unlabeled palmitate in this blank is contamination introduced during your workflow.

          • Solution: Implementing a rigorous cleaning protocol for all glassware is essential. Additionally, pre-washing SPE columns and plasticware with a high-purity organic solvent can help remove leachable contaminants.

          Protocol: FA-Free Glassware Preparation

          This protocol is designed to minimize background from common fatty acid contaminants.[13]

          • Initial Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent. Avoid commercial dishwashers which can redeposit lipids and detergents.[7]

          • Thorough Rinse: Rinse thoroughly with tap water, followed by at least three rinses with high-purity water (e.g., Milli-Q).

          • Acid Rinse (Optional but Recommended): For persistent contamination, rinse with a 30% nitric acid solution followed by copious rinsing with high-purity water.

          • Solvent Rinse: Rinse the glassware with high-purity methanol or isopropanol to remove organic residues.[21]

          • Drying: Dry glassware in an oven at >100 °C. Avoid wiping with paper towels, which can reintroduce contaminants.

          • Storage: Cover the openings with solvent-rinsed aluminum foil and store in a clean, enclosed cabinet to prevent contamination from dust and laboratory air.

          Issue 3: Mass Spectrometer-Specific Problems

          Q: My LC system is clean, but my baseline is still high when infusing directly. What should I do?

          A: This points to contamination within the mass spectrometer's ion source, a common issue in high-throughput labs. The atmospheric pressure ionization (API) source is susceptible to buildup from non-volatile components of the sample and mobile phase.[25]

          • Cause: Over time, salts, polymers, and matrix components deposit on the ESI probe, capillary, and cone/nozzle. This buildup can become a continuous source of background ions.

          • Solution: The ion source must be cleaned according to the manufacturer's protocol. This typically involves:

            • Venting the instrument.

            • Carefully removing the ESI probe, capillary, and other source components.

            • Cleaning the components by sonication in a sequence of high-purity solvents, such as water, methanol, and isopropanol.

            • Drying the components completely with high-purity nitrogen before reassembly.

          • Causality: A clean ion source ensures that ionization is efficient and specific to the analytes eluting from the LC. A contaminated source creates a chaotic electrical field and continuously bleeds ions, which both suppresses the signal of interest and increases the noise floor, ultimately reducing the signal-to-noise ratio.[26]

          Diagram: Ion Source Contamination Logic

          G A High Noise on Direct Infusion B Non-volatile material (salts, polymers, matrix) accumulates in ion source A->B C Contaminated Source (ESI Probe, Capillary, Cone) B->C D Continuous Bleeding of Contaminant Ions C->D E Ion Suppression of 13C-Palmitate Signal D->E F Increased Baseline Noise D->F G Reduced Signal-to-Noise Ratio & Poor Sensitivity E->G F->G H Solution: Perform Ion Source Cleaning (per manufacturer protocol) G->H

          Caption: The cause-and-effect of ion source contamination.

          By following this structured, evidence-based approach, researchers can effectively diagnose, resolve, and prevent background noise, ensuring the generation of high-quality, reliable data in their ¹³C-palmitate metabolic tracing studies.

          References

          • Cordis. (2024). Reduction of chemical background noise in LC-MS/MS for trace analysis. Retrieved from [Link]

          • Stensballe, A., et al. (n.d.). Interferences and contaminants encountered in modern mass spectrometry. Retrieved from [Link]

          • Phenomenex. (n.d.). Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. Retrieved from [Link]

          • LCGC International. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Retrieved from [Link]

          • Agilent. (2012). Rapid, Sensitive, and Robust Detection of Phthalates in Food Using GC/MS or LC/MS. Retrieved from [Link]

          • Seoul National University. (2025). A parallel reaction monitoring–mass spectrometric method for studying lipid biosynthesis in vitro using >13>C>16>-palmitate as an isotope tracer. Retrieved from [Link]

          • Agilent. (n.d.). Common LC/MS Contaminants. Retrieved from [Link]

          • McLuckey, S. A., & Wells, J. M. (n.d.). Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids. PMC. Retrieved from [Link]

          • Phenomenex. (n.d.). Solvents in Sample Preparation for Chromatography and Mass Spectrometry. Retrieved from [Link]

          • Windig, W., et al. (n.d.). A Noise and Background Reduction Method for Component Detection in Liquid Chromatography/Mass Spectrometry. Analytical Chemistry - ACS Publications. Retrieved from [Link]

          • Wang, M., et al. (n.d.). Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. PMC. Retrieved from [Link]

          • University of Bristol. (n.d.). Things to avoid in Mass spectrometry (MS). Retrieved from [Link]

          • LCGC International. (2020). Why Use Signal-To-Noise As a Measure of MS Performance When It Is Often Meaningless? Retrieved from [Link]

          • Han, X., & Gross, R. W. (n.d.). LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. PMC. Retrieved from [Link]

          • Mayer, F., et al. (2018). Identification of Poly(ethylene Glycol) and Poly(ethylene glycol)-Based Detergents Using Peptide Search Engines. PubMed. Retrieved from [Link]

          • Lee, H., et al. (2025). A parallel reaction monitoring-mass spectrometric method for studying lipid biosynthesis in vitro using 13C16-palmitate as an isotope tracer. PubMed. Retrieved from [Link]

          • GL Sciences. (n.d.). Siloxane peaks in baseline GCMS. Retrieved from [Link]

          • LCGC International. (2025). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. Retrieved from [Link]

          • Waters Corporation. (n.d.). Controlling Contamination in LC/MS Systems. Retrieved from [Link]

          • LCGC International. (2020). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. Retrieved from [Link]

          • ResearchGate. (n.d.). Analysis of 13 C fatty acid labeling by (A) GC-MS and (B) LC-MS. Palmitate. Retrieved from [Link]

          • Hsu, J.-F., et al. (n.d.). Exposure Marker Discovery of Phthalates Using Mass Spectrometry. PMC. Retrieved from [Link]

          • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

          • Frontiers. (2025). Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry. Retrieved from [Link]

          • MDPI. (2024). FAMS—A Targeted Fatty Acid Mass Spectrometry Method for Monitoring Free Fatty Acids from Polysorbate Hydrolysis. Retrieved from [Link]

          • bioRxiv. (2024). Mixtures of phthalates disrupt expression of genes related to lipid metabolism and peroxisome proliferator-activated receptor si. Retrieved from [Link]

          • Journal of Lipid Research. (1982). Stable isotope dilution method for measurement of palmitate content and labeled palmitate tracer enrichment in microliter plasma samples. Retrieved from [Link]

          • Guo, T., et al. (n.d.). Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry. PMC. Retrieved from [Link]

          • Ingenta Connect. (2014). Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

          • Adhesives & Sealants Industry. (2010). Using Mass Spectrometry to Identify Polymer Additives. Retrieved from [Link]

          • Waters Help Center. (n.d.). Controlling Contamination. Retrieved from [Link]

          • CP Lab Safety. (2022). A Guide to Solvent Grades. Retrieved from [Link]

          • Mahn, B. (n.d.). Notes on Troubleshooting LC/MS Contamination. Retrieved from [Link]

          • Li, L. O., et al. (n.d.). Intramyocellular diacylglycerol concentrations and [U-13C]palmitate isotopic enrichment measured by LC/MS/MS. PMC. Retrieved from [Link]

          • van der Meer, J., & Schouten, S. (n.d.). Fatty acid contaminations originating from commercially available solid phase-extraction columns. Retrieved from [Link]

          • Providion. (n.d.). How do I identify contamination in my LC-MS system and what should I do? Retrieved from [Link]

          • Chromatography Today. (n.d.). Optimizing Mobile Phase Solvent Purity for LC/MS. Retrieved from [Link]

          • Nitrosamines Exchange. (2022). Background noise in UPLC-MS/MS experience? Retrieved from [Link]

          • Scribd. (n.d.). Common Background Contamination Ions in Mass Spectrometry. Retrieved from [Link]

          • Chromatography Forum. (2011). stearic acid and palmitic acid background ions. Retrieved from [Link]

          • Kasumov, T., et al. (n.d.). Factors to consider in using [U-C]palmitate for analysis of sphingolipid biosynthesis by tandem mass spectrometry. PMC. Retrieved from [Link]

          • bioRxiv. (2024). 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer. Retrieved from [Link]

          Sources

          Resolving peak overlap in Sodium palmitate-13C8 LC-MS analysis

          Author: BenchChem Technical Support Team. Date: March 2026

          Technical Support Center: Lipidomics & Metabolic Flux Analysis Subject: Troubleshooting Sodium Palmitate-13C8 Peak Resolution & Integrity Ticket ID: #LIPID-13C-PALM-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

          Executive Summary

          You are encountering issues with "peak overlap" during the LC-MS analysis of Sodium Palmitate-13C8. In metabolic flux analysis (MFA), the definition of "overlap" is critical.

          If you are trying to separate 13C8-Palmitate from endogenous 12C-Palmitate , stop immediately—co-elution is the objective , not the problem. These isotopologues must elute simultaneously to experience identical ionization effects.

          If, however, you are observing split peaks , shoulders , or co-elution with matrix interferences (isobaric lipids), this indicates a chromatographic or sample preparation failure.

          This guide addresses three specific "overlap" scenarios:

          • The "False" Overlap: Isotope Co-elution (Intended behavior).

          • The "Split" Peak: Solvent Mismatch (Chromatographic artifact).

          • The "Matrix" Overlap: Phospholipid Interference (Suppression).[1][2][3]

          Module 1: The "False" Overlap (Isotope Co-elution)

          User Question: "My 13C8-Palmitate tracer elutes at the exact same retention time as my unlabeled Palmitate standard. How do I separate them?"

          Technical Response: You do not separate them. In chromatography, stable isotope-labeled standards (13C, 15N, D) are chemically nearly identical to their unlabeled counterparts. The deuterium isotope effect can cause slight retention time shifts (usually earlier elution), but for 13C8-Palmitate, the shift is negligible.

          Why this matters: For accurate quantification, the tracer (13C8) and the tracee (12C) must enter the electrospray ionization (ESI) source at the exact same moment. This ensures they are subject to the exact same matrix effects (ion suppression or enhancement). If they were separated chromatographically, the 13C8 signal could not validly normalize the 12C signal.

          Action Item:

          • Rely on Mass Resolution , not Chromatographic Resolution.

          • Ensure your Mass Spectrometer (Triple Quad or Orbitrap) is set to monitor distinct MRM transitions or exact mass windows.

          AnalytePrecursor Ion (
          
          
          ) [M-H]⁻
          Product Ion (
          
          
          )
          Palmitate (12C) 255.2255.2 (Pseudo-MRM) or fragments
          Palmitate-13C8 263.2263.2 (Pseudo-MRM) or fragments

          Module 2: The "Split" Peak (Solvent Mismatch)

          User Question: "My Palmitate-13C8 peak looks like a double peak or has a fronting shoulder. It looks like it's overlapping with itself."

          Technical Response: This is a classic Strong Solvent Effect . Palmitate is highly hydrophobic. If you dissolve your sample in 100% Methanol or Acetonitrile and inject it onto a Reverse Phase (C18) column equilibrated at high aqueous content (e.g., 40-50% Water), the palmitate will not "stick" to the head of the column immediately. It travels with the injection plug, smearing the band before focusing.

          The Fix: Solvent Matching You must match the injection solvent strength to the initial mobile phase conditions.

          Protocol: Optimized Injection Strategy

          • Dry down your lipid extract completely.

          • Reconstitute in a solvent mixture that mimics your starting gradient.

            • Recommended: 50% Methanol / 50% Water (or Mobile Phase A).

            • Note: Palmitate solubility in 50% water is low. If precipitation occurs, use 70% Methanol / 30% Water and lower your injection volume (e.g., 2-5 µL).

          Visualizing the Solvent Effect

          SolventMismatch Start Sample Injection Solvent Injection Solvent Composition Start->Solvent HighOrg 100% MeOH/ACN (Strong Solvent) Solvent->HighOrg High Solubility Matched 50-70% MeOH/Water (Weak Solvent) Solvent->Matched Balanced Solubility ResultBad Analyte travels with solvent plug (No focusing) HighOrg->ResultBad ResultGood Analyte binds to column head (Sharp focusing) Matched->ResultGood PeakBad Split Peak / Fronting (Looks like overlap) ResultBad->PeakBad PeakGood Sharp Gaussian Peak (Correct quantification) ResultGood->PeakGood

          Figure 1: Decision tree illustrating the impact of injection solvent strength on peak shape integrity.

          Module 3: The "Matrix" Overlap (Phospholipid Interference)[3]

          User Question: "I see a huge broad peak co-eluting with Palmitate that suppresses my signal. What is it?"

          Technical Response: In negative mode ESI, Phospholipids (PLs) are the primary interference.[2] They are abundant in biological matrices (plasma, cell lysate) and often elute in the same hydrophobic region as free fatty acids (FFAs). They compete for charge in the ESI droplet, causing massive signal suppression.

          The Fix: Chromatographic Separation & Cleaning

          Sample Preparation (The "Gold Standard")

          Protein precipitation (PPT) alone is insufficient. Use Liquid-Liquid Extraction (LLE) to separate neutral/free fatty acids from polar phospholipids.

          • Protocol: Modified Folch or BUME method.

          • Alternative: Solid Phase Extraction (SPE) using Zirconia-coated silica (e.g., HybridSPE) which selectively binds phospholipids while letting FFAs pass through [1].

          LC Gradient Optimization

          Use a column with high pH stability (e.g., BEH C18) to allow the use of Ammonium Acetate/Ammonium Hydroxide. High pH ensures FFAs are fully deprotonated (better peak shape) and can alter selectivity to push PLs away from FFAs.

          Recommended LC Conditions for 13C8-Palmitate:

          ParameterSettingRationale
          Column Waters ACQUITY BEH C18 (2.1 x 100mm, 1.7µm)High pH stability and excellent peak capacity for lipids.
          Mobile Phase A 60:40 Acetonitrile:Water + 10mM Ammonium Acetate (pH 9)Ammonium acetate aids negative ionization; organic content prevents precipitation.
          Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10mM Ammonium AcetateIsopropanol is required to elute strongly hydrophobic lipids (PLs/Triglycerides) later.
          Flow Rate 0.4 mL/minOptimal linear velocity for UPLC.
          Column Temp 55°CReduces viscosity, sharpens peaks.

          Gradient Table:

          Time (min) % Mobile Phase B Event
          0.0 40 Load Palmitate (Elutes ~2-3 min)
          2.0 43 Separation of FFAs
          2.1 90 Step Ramp to wash Phospholipids
          4.0 99 Hold to clean column

          | 4.1 | 40 | Re-equilibration |

          Note: By using a "Step Ramp" after the FFA window, you force the phospholipids to elute later, effectively "resolving" the overlap by time-shifting the interference [2].

          Module 4: Diagnostic Workflow

          Use this logic flow to identify the root cause of your specific peak issue.

          TroubleshootingFlow Start Issue: Peak Overlap/Distortion Q1 Is the overlap with the Unlabeled (12C) Standard? Start->Q1 Ans1_Yes YES Q1->Ans1_Yes Ans1_No NO Q1->Ans1_No Sol1 Normal Behavior. Use Mass Resolution (MRM). Ans1_Yes->Sol1 Q2 Is the peak split or does it have a shoulder? Ans1_No->Q2 Ans2_Yes YES Q2->Ans2_Yes Ans2_No NO Q2->Ans2_No Sol2 Solvent Mismatch. Weaken injection solvent (Add water). Ans2_Yes->Sol2 Q3 Is the background high or overlap with 'garbage'? Ans2_No->Q3 Sol3 Matrix Interference. 1. Use SPE (remove PLs) 2. Optimize Gradient (Step Ramp) Q3->Sol3

          Figure 2: Diagnostic workflow for isolating the root cause of peak anomalies in 13C-Palmitate analysis.

          References

          • Agilent Technologies. (2025). Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR — Lipid Cleanup. Retrieved from [Link]

          • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192–206.
          • Nature Protocols. (2019). High-resolution 13C metabolic flux analysis. Retrieved from [Link]

          • MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Retrieved from [Link]

          Sources

          Storage stability of dissolved Sodium palmitate-2,4,6,8,10,12,14,16-13C8

          Author: BenchChem Technical Support Team. Date: March 2026

          Product: Sodium Palmitate-2,4,6,8,10,12,14,16-13C8 Application: Metabolic Flux Analysis, Lipid Metabolism Studies, Seahorse XF Assays Urgency: High (Isotopic fidelity and solubility are critical for quantitative accuracy)

          Introduction: The Chemistry of Instability

          Why does your expensive isotope precipitate?

          Handling Sodium Palmitate-13C8 requires understanding that it is not merely a chemical reagent; it is a soap (an amphiphilic salt). Its stability in solution is governed by three thermodynamic cliffs. Falling off any of them results in data loss.

          • The Krafft Point (Temperature): Sodium palmitate has a high Krafft point (~60–70°C). Below this temperature, the solubility drops drastically as the surfactant molecules crystallize rather than forming micelles. Result: Cloudy suspension, inaccurate dosing.

          • Protonation (pH): The pKa of palmitic acid is ~4.8. In neutral water (pH 7), it exists as the soluble palmitate anion (

            
            ). If the pH drops (e.g., due to CO2 absorption from air), it protonates to Palmitic Acid  (
            
            
            
            ), which is virtually insoluble in water. Result: White precipitate that will not dissolve with heat alone.
          • Adsorption (Surface Loss): Free fatty acids and their salts are "sticky." They rapidly adsorb to plastic surfaces (polypropylene tubes, pipette tips), leading to significant concentration errors. Result: You think you treated with 100 µM, but the cells received 40 µM.

          Protocol: Solubilization & BSA Conjugation

          The only way to store dissolved palmitate stably is to mimic physiology: bind it to Albumin.

          Core Principle: You cannot store "dissolved" sodium palmitate in water or media alone for long periods. It must be conjugated to Fatty Acid-Free BSA (Bovine Serum Albumin) . The BSA acts as a "molecular cage," keeping the hydrophobic tail sequestered from water while keeping the complex soluble.

          The Workflow (Visualization)

          G Start Start: Na-Palmitate-13C8 (Dry Powder) Solubilize Step 1: Solubilize 150mM NaCl @ 70°C (Clear Solution) Start->Solubilize Heat is Critical Conjugation Step 3: Conjugation Add Palmitate to BSA (6:1 Molar Ratio) Solubilize->Conjugation Add Dropwise BSA_Prep Step 2: BSA Prep Dissolve in 150mM NaCl @ 37°C BSA_Prep->Conjugation Warm BSA Stir Step 4: Stabilization Stir 1hr @ 37°C pH Adjust to 7.4 Conjugation->Stir Storage Step 5: Storage Aliquot -> -20°C (Argon Headspace) Stir->Storage Immediate Freeze

          Figure 1: Critical workflow for stable conjugation. Temperature control at Step 1 and Step 2 is the primary failure point.

          Step-by-Step Methodology
          • Prepare Vehicle (BSA): Dissolve Ultra-Fatty Acid-Free BSA in 150 mM NaCl (or KRB buffer) to create a 2X stock . Warm to 37°C .[1][2][3]

            • Critical: Do not vortex BSA vigorously; it foams and denatures. Stir gently.

          • Solubilize Isotope: Dissolve Sodium Palmitate-13C8 in 150 mM NaCl to create a 10X stock .

            • Critical: Heat to 70°C in a water bath. The solution must be crystal clear . If it is cloudy, the conjugation will fail.

          • Conjugation: While the Palmitate is hot (70°C) and BSA is warm (37°C), transfer the Palmitate into the BSA solution.

            • Technique: Add dropwise while stirring. If you dump it in all at once, the palmitate hits the cooler BSA and precipitates before binding.

          • Equilibration: Stir at 37°C for 1 hour. The solution should remain clear.

          • pH Check: Adjust pH to 7.4 using NaOH. (Filtration through 0.22 µm is optional but risks lipid loss; if done, use PES membranes).

          Storage Stability Matrix

          Once conjugated to BSA, the stability profile changes dramatically.

          StateConditionStabilityNotes
          Dry Powder -20°C, Desiccated> 2 YearsHygroscopic. Keep tightly sealed.
          Solubilized (No BSA) 70°C< 4 HoursOnly stable while hot. Precipitates immediately upon cooling.
          BSA-Conjugated 4°C (Fridge)< 1 WeekRisk of microbial growth and slow precipitation.
          BSA-Conjugated -20°C (Freezer)3-6 Months Recommended. Store in single-use aliquots.
          BSA-Conjugated -80°C> 6 MonthsValid, but freeze-thaw stress is higher.

          Important: Do not refreeze aliquots. The freeze-thaw cycle disrupts the BSA-Lipid interaction, releasing free palmitate which then precipitates.

          Troubleshooting & FAQs

          Issue: Precipitation & Cloudiness

          Q: My solution turned cloudy after I took it out of the water bath. Can I use it? A: No. Cloudiness indicates the formation of solid crystals or large micelles that cells cannot uptake uniformly.

          • The Fix: Re-heat the solution to 70°C. If it clears, it was just temperature-dependent precipitation (Krafft point). If it remains cloudy at 70°C, your pH is likely too low (protonated acid), or the water was contaminated with Calcium/Magnesium (forming insoluble soap scum).

          Q: Can I store the conjugated solution in plastic tubes? A: For storage, polypropylene (PP) tubes are acceptable if the concentration is high (>100 µM). However, for preparation and dilution, glass vials are superior. Palmitate sticks aggressively to plastics, which can lower your effective concentration by 20-30% before the experiment starts.

          Issue: Experimental Noise

          Q: My Seahorse/Respiration data has high variability between wells. A: This is often caused by "micro-precipitation." Even if the solution looks clear, microscopic crystals can form if the conjugation wasn't 100% efficient.

          • The Fix: Always pre-warm your thawed aliquot to 37°C for 15 minutes before adding it to cells. Ensure the BSA:Palmitate molar ratio is at least 1:3 (standard is 1:6) to ensure all lipids are bound.

          Decision Tree: Troubleshooting Stability

          T Problem Problem: Solution is Cloudy CheckTemp Check Temp: Is it < 60°C? Problem->CheckTemp HeatIt Action: Heat to 70°C CheckTemp->HeatIt Yes Clear Result: Clears Up? HeatIt->Clear UseIt Diagnosis: Krafft Point Issue (Safe to Use) Clear->UseIt Yes CheckPH Check pH: Is it < 7.0? Clear->CheckPH No AdjustPH Action: Add NaOH to pH 7.4 Then Heat CheckPH->AdjustPH Yes Discard Diagnosis: Contamination/Degradation (Discard) CheckPH->Discard No (pH is fine) AdjustPH->Clear

          Figure 2: Logic flow for salvaging cloudy palmitate solutions.

          References

          • Agilent Technologies. (2022). Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide. Retrieved from

          • Little, J. P., et al. (2022). Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument. PMC Protocols. Retrieved from

          • Seahorse Bioscience. (2012). Protocol: Preparation of Bovine Serum Albumin (BSA)-Conjugated Palmitate. Retrieved from

          • Avanti Polar Lipids. (2024). Storage and Handling of Lipids: Oxidation Control. Retrieved from

          Sources

          Correcting for natural abundance in 13C8 palmitate flux data

          Author: BenchChem Technical Support Team. Date: March 2026

          Technical Support Center: Isotope Flux Analysis Ticket Subject: Correcting for Natural Abundance in 13C8 Palmitate Flux Data Assigned Specialist: Senior Application Scientist, Metabolomics Division

          Executive Summary

          You are likely observing a significant "M+8" signal in your palmitate (C16) data and need to distinguish biological flux from natural isotopic background. Whether this M+8 signal arises from [U-13C16]Palmitate (breakdown/intermediate), [U-13C8]Octanoate elongation, or De Novo Lipogenesis (DNL) from 13C-Glucose, the challenge is identical:

          Palmitate (C16H32O2) has a massive natural abundance background. Even in an unlabeled sample, the "M+0" peak is only ~82% of the total signal. The M+1 peak is ~17% purely due to natural 13C (1.1%

          
           16 carbons). Without mathematical correction, your flux calculations will be statistically invalid.
          

          This guide details the Matrix Correction Method , the industry standard for resolving these overlapping signals.

          Module 1: The Diagnostic Phase (Know Your Tracer)

          Before applying algorithms, confirm your experimental design. The "13C8" signal usually implies one of three scenarios. Select the one that matches your experiment to understand the correction context.

          ScenarioTracer UsedOrigin of "13C8" SignalCorrection Criticality
          A (Most Likely) [U-13C16] PalmitateBeta-Oxidation: You are tracking the breakdown. M+8 is likely a specific fragment or intermediate.High: Natural abundance (NA) skews the ratio of M+8 to M+16.
          B (DNL) [U-13C6] GlucoseLipogenesis: 4
          
          
          Acetyl-CoA (M+2) units incorporate to form M+8 Palmitate.
          Critical: M+8 sits on a "tail" of natural M+1 to M+7 peaks.
          C (Elongation) [U-13C8] OctanoateElongation: Direct incorporation of labeled octanoate into palmitate.Extreme: The M+8 peak is the signal; NA removal is essential to quantify true enrichment.

          Module 2: The Core Theory (The Matrix Method)

          You cannot simply subtract a "blank" spectrum. You must use Linear Algebra to "unmix" the natural isotopes from your tracer isotopes.

          The Logic

          Every measured mass isotopomer distribution (MID) vector (

          
          ) is a combination of the True Tracer Enrichment  (
          
          
          
          ) and the Natural Abundance Matrix (
          
          
          ).
          
          
          

          To find the true flux (

          
          ), we must invert the matrix:
          
          
          
          
          Visualizing the Correction Logic

          MatrixCorrection cluster_0 Automated by Software (e.g., IsoCor) RawData Raw MS Data (M+0 to M+16) Inversion Matrix Inversion (C^-1 * Measured) RawData->Inversion Input Vector NatAbundance Natural Abundance Probabilities (1.1% 13C, 0.04% 17O...) MatrixConstr Construct Correction Matrix (C) NatAbundance->MatrixConstr MatrixConstr->Inversion Correction Factors CorrectedData Corrected MID (True Tracer Flux) Inversion->CorrectedData Output

          Caption: The linear algebra workflow transforming raw mass spectrometry intensities into biologically relevant isotope distributions.

          Module 3: Step-by-Step Correction Protocol

          Prerequisite: Ensure your MS resolution is sufficient. For Palmitate (m/z ~255), unit resolution (quadrupole) is acceptable for standard 13C correction. High Resolution (Orbitrap/FT-ICR) is preferred to separate 13C peaks from S/O/N isotopes.

          Step 1: Data Extraction

          Extract the area under the curve (AUC) for the entire isotopologue cluster of Palmitate.

          • Formula: C16H31O2 (Negative Mode, [M-H]-)

          • Masses to Pick: 255.23 (M+0), 256.23 (M+1) ... up to 271.28 (M+16).

          • Crucial: You must extract M+0 through M+16, even if you only care about M+8. The matrix requires the full vector.

          Step 2: Define the Molecule & Tracer

          Using a tool like IsoCor (Python) or IsoCorrectoR (R), define the parameters:

          • Backbone: C16 H31 O2

          • Tracer: 13C

          • Purity: Check your reagent certificate (usually 99% 13C). Enter this! If your tracer is only 98% pure, the M+16 peak will "bleed" into M+15, causing errors if uncorrected.

          Step 3: Run the Correction (Software-Based)

          Do not attempt manual calculation for C16 in Excel. The binomial expansion is too complex.

          Recommended Tool: IsoCor (Open Source)

          • Input: CSV file with columns Sample, Metabolite, Isotopologue (0-16), Area.

          • Configuration: Set resolution (e.g., 2500 for low res, 140,000 for high res).

          • Execution: Run the correction. The software calculates the theoretical NA distribution for C16 and subtracts it.

          Step 4: Verify the "M+8"

          After correction, examine the M+8 value.

          • If M+8 < 0: Your raw data was noisy, or integration included background noise. Most software will set this to 0.

          • If M+8 increases: This is impossible. NA correction always reduces the heavy isotopologues (by attributing some of their signal to natural 13C from lighter peaks).

          Module 4: Troubleshooting & FAQs

          Q1: My "Corrected" M+8 is zero, but I see a peak in the raw data. Why? A: This is the "False Positive" trap. Palmitate has 16 carbons.

          • Probability of Natural M+1

            
             17%
            
          • Probability of Natural M+2

            
             1.5%
            
          • Probability of Natural M+8

            
             Non-zero (very small, but measurable at high gain).
            If your raw M+8 peak is small, it might be entirely explained by the natural "tail" of the M+0 peak. The correction correctly identified that no tracer was present.
            

          Q2: I am using [13C8]Octanoate. Do I treat it as C16 correction? A: Yes. The MS detects the whole Palmitate molecule. You correct for the natural abundance of all 16 carbons. The fact that 8 came from a tracer and 8 came from unlabeled Acetyl-CoA is a biological interpretation, not a mathematical correction. Correct the C16 molecule first, then model the flux.

          Q3: How do I handle saturation? A: If your M+0 (255.23) peak is saturated (detector maxed out), the ratio of M+0 to M+8 will be wrong. The algorithm assumes M+0 is accurate to calculate the NA contribution to M+1, M+2, etc.

          • Fix: Dilute samples 1:10 or 1:100 and re-run.

          Module 5: Flux Modeling Workflow

          Once you have the Corrected MID , you can proceed to Flux Analysis.

          FluxWorkflow cluster_modeling Flux Modeling Stage CorrectedData Corrected MID (C16 Palmitate) ISA Isotopomer Spectral Analysis (ISA) CorrectedData->ISA If complex mixing DeNovo Calculate DNL % (Fraction New Synthesis) CorrectedData->DeNovo If M+2/M+4/M+6... pattern Elongation Calculate Elongation (C16 from C14) CorrectedData->Elongation If M+2 shift only

          Caption: Decision tree for downstream analysis after natural abundance correction.

          References

          • Zamboni, N., et al. (2009).[1][2] "13C-based metabolic flux analysis." Nature Protocols, 4(6), 878–892.[1] Link

            • Core protocol for 13C flux analysis and data interpret
          • Millard, P., et al. (2019). "IsoCor: isotope correction for high-resolution MS labeling experiments." Bioinformatics, 28(9), 1294–1296. Link

            • The standard algorithm and software for correcting HRMS d
          • Fernandez, C.A., et al. (1996).[3][4] "Correction of 13C mass isotopomer distributions for natural stable isotope abundance." Journal of Mass Spectrometry, 31(3), 255–262.[5] Link

            • The foundational mathematical derivation of the m
          • Su, X., et al. (2017).[6] "Metabolite Spectral Accuracy on Orbitraps." Analytical Chemistry, 89(11), 5940–5948. Link

            • Discusses resolution requirements for accur

          Sources

          Technical Support Center: Minimizing Isotopic Exchange During Sodium Palmitate-¹³C₈ Extraction

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the technical support center for stable isotope-labeled lipid analysis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Sodium Palmitate-¹³C₈ and other isotopically labeled fatty acids in their work. Our goal is to provide you with in-depth troubleshooting advice and clear, actionable protocols to ensure the integrity of your isotopic tracer studies by minimizing the potential for isotopic exchange during sample preparation.

          Introduction: The Challenge of Isotopic Integrity

          Stable isotope labeling, particularly with Carbon-13 (¹³C), is a powerful tool for tracing the metabolic fate of fatty acids within biological systems.[1] Sodium Palmitate-¹³C₈ is a frequently used tracer to investigate lipid metabolism, including synthesis, turnover rates, and fluxes.[2][][4][5] However, the accuracy of these studies hinges on a critical assumption: that the isotopic label remains stable throughout the experimental workflow, from extraction to analysis.

          This guide provides a comprehensive resource to help you navigate the complexities of extracting ¹³C-labeled fatty acids while preserving their isotopic integrity.

          Frequently Asked Questions (FAQs)

          Here we address some of the most common questions and concerns regarding the extraction of Sodium Palmitate-¹³C₈.

          Q1: What is isotopic exchange and why is it a concern for my Sodium Palmitate-¹³C₈ experiments?

          A1: Isotopic exchange is the unintended swapping of an isotope label (in this case, ¹³C) with its natural abundance counterpart (¹²C) from solvents, reagents, or other molecules in the sample matrix. While the carbon backbone of palmitate is generally stable, certain chemical reactions during sample preparation, particularly derivatization, could theoretically lead to minor isotopic fractionation if reactions are not carried to completion.[9] This can dilute the isotopic enrichment of your tracer, leading to an underestimation of its incorporation into various lipid pools and potentially skewing the interpretation of your metabolic data.

          Q2: At which stages of my extraction protocol is isotopic exchange most likely to occur?

          A2: The risk of altering the isotopic ratio is highest during steps that involve chemical reactions, such as derivatization to fatty acid methyl esters (FAMEs) for gas chromatography-mass spectrometry (GC-MS) analysis.[1][10][11] Incomplete reactions can lead to isotopic fractionation, where molecules with different isotopes react at slightly different rates. While less of a concern for ¹³C than for hydrogen isotopes (deuterium), it is still a factor to control. Additionally, contamination with extraneous carbon-containing compounds at any stage can dilute your labeled sample.

          Q3: I'm using a standard lipid extraction method like Folch or Bligh & Dyer. Are these methods safe for ¹³C-labeled palmitate?

          A3: Yes, established lipid extraction methods like the Folch and Bligh & Dyer techniques are generally considered safe and effective for extracting total lipids, including ¹³C-labeled fatty acids, without inducing isotopic exchange in the carbon backbone.[12][13] These methods rely on partitioning lipids into an organic solvent phase (typically chloroform/methanol) and do not involve chemical reactions that would compromise the C-C bonds of the fatty acid chain. The primary focus should be on ensuring the quantitative recovery of your analyte to avoid any mass-dependent fractionation.

          Q4: Can the pH of my extraction buffers affect the stability of the ¹³C label?

          A4: The carbon-carbon bonds of the palmitate chain are stable across a wide pH range typically encountered during lipid extraction. However, extreme pH conditions, especially when combined with high temperatures, could potentially promote side reactions if other reactive species are present. For Sodium Palmitate, which is the salt of a fatty acid, pH will influence its solubility.[14] It is best practice to work within a neutral to mildly acidic or basic pH range and to avoid prolonged exposure to harsh chemical conditions.

          Q5: How can I verify that no significant isotopic exchange has occurred during my extraction?

          A5: The most direct way to assess the stability of your isotopic label is to process a known amount of your Sodium Palmitate-¹³C₈ standard through your entire extraction and analysis workflow. Compare the isotopic enrichment of the processed standard to an unprocessed standard. Any significant decrease in enrichment would indicate a problem in your procedure. This "process control" should be a routine part of your experimental validation.

          Troubleshooting Guides

          This section provides detailed guidance on how to address specific issues you may encounter during your experiments.

          Guide 1: Low or Inconsistent Isotopic Enrichment in Final Analyte
          Potential Cause Troubleshooting Steps
          Incomplete Derivatization Reaction 1. Optimize Reaction Time and Temperature: Ensure that your esterification or other derivatization reaction goes to completion. For methylation to FAMEs, follow established protocols carefully, such as heating at 80°C for 1 hour in a well-sealed tube.[1][10] 2. Check Reagent Quality and Stoichiometry: Use fresh, high-purity derivatization reagents. Ensure that the reagent is in sufficient excess to drive the reaction to completion. 3. Test Different Derivatization Methods: Consider alternative derivatization techniques. For example, base-catalyzed transesterification is often faster and occurs at lower temperatures, though it may be less efficient for free fatty acids.[1]
          Contamination with Unlabeled Palmitate 1. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of the highest possible purity to minimize the introduction of exogenous, unlabeled fatty acids. 2. Thoroughly Clean Glassware: Implement a rigorous cleaning protocol for all glassware to remove any residual lipids. This may include washing with detergent, rinsing with high-purity water and organic solvents, and baking at a high temperature. 3. Minimize Exposure to Plastics: Avoid the use of plasticware wherever possible, as plasticizers and other contaminants can leach into your samples.
          Isotopic Fractionation during Sample Handling 1. Ensure Quantitative Transfers: During each step of the extraction, strive for complete, quantitative transfers of your sample. Incomplete transfers can lead to fractionation, where the isotopic composition of the transferred portion is not representative of the whole sample.[9] 2. Avoid Partial Evaporation: When drying down your lipid extracts, ensure complete evaporation. Partial evaporation can lead to fractionation, with the more volatile components (which can have slightly different isotopic ratios) being lost preferentially.
          Guide 2: Poor Recovery of Labeled Palmitate
          Potential Cause Troubleshooting Steps
          Inefficient Initial Lipid Extraction 1. Optimize Solvent Ratios: For methods like Folch or Bligh & Dyer, the ratio of chloroform, methanol, and water is critical for efficient phase separation and lipid recovery. Ensure these ratios are precise. 2. Thorough Homogenization: For tissue or cell samples, ensure complete homogenization to disrupt cell membranes and allow for efficient lipid extraction.[1] 3. Consider Solid-Phase Extraction (SPE): For complex matrices or to isolate specific lipid classes, SPE can be a valuable tool.[11][12][15]
          Loss of Analyte During Phase Separations 1. Careful Aspiration: When separating the organic and aqueous phases, be meticulous in aspirating the desired layer without disturbing the interface where lipids can accumulate.[1] 2. Repeat Extractions: Consider performing a second extraction on the aqueous phase to recover any remaining lipids.
          Adsorption to Surfaces 1. Use Silanized Glassware: To minimize the adsorption of fatty acids to glass surfaces, consider using silanized glassware. 2. Rinse Thoroughly: When transferring solutions, rinse the original container with a small amount of fresh solvent to recover any adsorbed analyte.

          Recommended Protocols

          The following are detailed, step-by-step protocols for the extraction and derivatization of Sodium Palmitate-¹³C₈ from biological samples, designed to minimize the risk of isotopic exchange.

          Protocol 1: Modified Folch Extraction for Total Lipids

          This protocol is a robust method for the extraction of total lipids from biological samples.

          Materials:

          • Homogenizer

          • Glass centrifuge tubes with PTFE-lined caps

          • Glass Pasteur pipettes

          • Chloroform (high purity)

          • Methanol (high purity)

          • 0.9% NaCl solution

          • Nitrogen gas for drying

          Procedure:

          • Sample Homogenization: Homogenize your biological sample (e.g., 10-50 mg of tissue or 1-5 million cells) in a suitable buffer.

          • Solvent Addition: To the homogenate, add chloroform and methanol in a ratio that results in a final single-phase mixture of chloroform:methanol:water of approximately 2:1:0.8 (v/v/v), taking into account the water content of your sample. A common starting point is to add 20 volumes of chloroform:methanol (2:1, v/v) to 1 volume of sample homogenate.

          • Vortex and Incubate: Vortex the mixture vigorously for 1-2 minutes and then allow it to stand at room temperature for 15-20 minutes to ensure complete lipid extraction.

          • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture. Vortex vigorously for 1 minute.

          • Centrifugation: Centrifuge the sample at 1,500 x g for 10 minutes to facilitate the separation of the two phases.[1] You will observe a lower chloroform layer containing the lipids and an upper aqueous/methanol layer.

          • Lipid Collection: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface between the two layers.[1]

          • Drying: Dry the collected chloroform extract under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C until further processing.

          Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis

          This protocol describes an acid-catalyzed methylation procedure.

          Materials:

          • Dried lipid extract from Protocol 1

          • Toluene (high purity)

          • 1% Sulfuric acid in methanol

          • Hexane (high purity)

          • Saturated NaCl solution

          • Heating block or water bath

          • GC vials with PTFE-lined septa

          Procedure:

          • Resuspension: Re-dissolve the dried lipid extract in a small volume of toluene (e.g., 200 µL).

          • Reagent Addition: Add 2 mL of 1% sulfuric acid in methanol.[11]

          • Reaction: Tightly cap the tube and heat the sample at 50°C for 16 hours or at a higher temperature for a shorter duration (e.g., 80°C for 1 hour), ensuring the tube is well-sealed.[1][10][11]

          • Cooling: Remove the tube from the heat and allow it to cool to room temperature before opening.

          • FAME Extraction: Add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex thoroughly.

          • Phase Separation and Collection: Centrifuge to separate the layers and carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

          Visualizing the Workflow

          To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the extraction and analysis of Sodium Palmitate-¹³C₈.

          Fatty_Acid_Extraction_Workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., cells, tissue) Homogenization Homogenization Sample->Homogenization Solvent_Addition Add Chloroform/Methanol Homogenization->Solvent_Addition Phase_Separation Phase Separation (add NaCl, centrifuge) Solvent_Addition->Phase_Separation Lipid_Extract Collect Lipid Extract (lower chloroform phase) Phase_Separation->Lipid_Extract Drying Dry Down (under N2) Lipid_Extract->Drying Dried_Lipids Dried Lipid Extract Drying->Dried_Lipids Methylation Acid-Catalyzed Methylation (H2SO4 in Methanol, Heat) Dried_Lipids->Methylation FAME_Extraction Extract FAMEs (with Hexane) Methylation->FAME_Extraction GC_Vial Transfer to GC Vial FAME_Extraction->GC_Vial GC_MS GC-MS Analysis GC_Vial->GC_MS Data_Analysis Data Analysis (Quantify Isotopic Enrichment) GC_MS->Data_Analysis

          General workflow for ¹³C fatty acid analysis.

          Concluding Remarks

          The integrity of your isotopic labeling is paramount for the accuracy of your metabolic tracer studies. By understanding the potential pitfalls and implementing robust extraction and derivatization protocols, you can confidently minimize the risk of isotopic exchange. We encourage you to incorporate process controls and systematically validate your methods to ensure the highest quality data. Should you have further questions or require more specialized support, please do not hesitate to contact our technical applications team.

          References

          • Pilecky, M., Meador, T. B., & Wassenaar, L. (2024). Evaluation of lipid extraction methods for fatty acid quantification and compound-specific δ13C and δ2Hn analyses. ResearchGate. Retrieved from [Link]

          • Wolfe, R. R., & Chinkes, D. L. (2013). Preparation of aqueous fatty acids for hydrogen and carbon stable isotope analysis by solid phase extraction. Marine & Freshwater Research. Retrieved from [Link]

          • Martin, G. E., Hill, D. R., & Permentier, H. P. (2016). A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS. PMC. Retrieved from [Link]

          • Wolfe, R. R., & Chinkes, D. L. (1982). Stable isotope dilution method for measurement of palmitate content and labeled palmitate tracer enrichment in microliter plasma samples. Journal of Lipid Research, 23(3), 502-507. Retrieved from [Link]

          • Pilecky, M., Meador, T. B., & Wassenaar, L. (2023). Protocols for sample preparation and compound-specific stable-isotope analyses (δ2H, δ13C) of fatty acids in biological and environmental samples. ResearchGate. Retrieved from [Link]

          • Hoene, M., Chen, S., Li, J., Schleicher, E., & Häring, H. U. (n.d.). 13C-labelled palmitate and metabolomics/lipidomics analyses reveal the fate of free fatty acids in fasting mice. Diabetologie und Stoffwechsel. Retrieved from [Link]

          • Glaser, K., & Arts, M. T. (2018). Fatty Acid 13C Isotopologue Profiling Provides Insight into Trophic Carbon Transfer and Lipid Metabolism of Invertebrate Consumers. PMC. Retrieved from [Link]

          • Pilecky, M., Meador, T. B., & Wassenaar, L. I. (2023). Evaluation of lipid extraction methods for fatty acid quantification and compound-specific δ13C and δ2Hn analyses. PubMed. Retrieved from [Link]

          • Pilecky, M., Meador, T. B., & Wassenaar, L. (2023). Protocols for sample preparation and compound-specific stable-isotope analyses (δ¹³C, δ²H) of fatty acids in biological and environmental samples. JYX. Retrieved from [Link]

          • Post, D. M., & Crait, J. R. (n.d.). Lipid Extraction Techniques for Stable Isotope Analysis and Ecological Assays. Retrieved from [Link]

          • Anbar, A. D. (2017). Analytical Methods for Non-Traditional Isotopes. ResearchGate. Retrieved from [Link]

          • AZoM. (2022, September 20). What is the Function of Isotopic Analysis? Retrieved from [Link]

          • Chen, S., Hoene, M., Li, J., Schleicher, E., & Häring, H. U. (2018). Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity. Retrieved from [Link]

          • Masson, G. R., & Burke, J. E. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. ACS Publications. Retrieved from [Link]

          • Kendall, C., & Caldwell, E. A. (1999). Chapter 2: Fundamentals of Isotope Geochemistry. Water Resources - Science. Retrieved from [Link]

          • Urey, H. C. (1947). Isotopic Exchange Equilibria. Journal of the American Chemical Society. Retrieved from [Link]

          • Anbar, A. D. (2017). Analytical Methods for Non-Traditional Isotopes. Reviews in Mineralogy and Geochemistry. Retrieved from [Link]

          • Redhair, M., & Stafford, D. W. (n.d.). Hydrogen-deuterium exchange mass spectrometry of membrane proteins in lipid nanodiscs. Retrieved from [Link]

          • Faubert, B., Vincent, E. E., Griss, T., & Jones, R. G. (n.d.). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. PMC. Retrieved from [Link]

          • Tsogtbaatar, E., Cocuron, J. C., & Alonso, A. P. (2024). 13C-labeling reveals non-conventional pathways providing carbon for hydroxy fatty acid synthesis in Physaria fendleri. Oxford Academic. Retrieved from [Link]

          • Al-Masoud, A. S., Al-Malki, A. L., & Al-Amri, A. M. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi. RSC Publishing. Retrieved from [Link]

          • Bolivar, J. H., & Galiano, V. (n.d.). Integrating Hydrogen-Deuterium exchange mass spectrometry with Molecular Dynamics simulations to probe lipid-modulated conformational changes in membrane proteins. PMC. Retrieved from [Link]

          • van Hall, G., & de Feyter, H. M. (2002). The fate of [U-(13)C]palmitate extracted by skeletal muscle in subjects with type 2 diabetes and control subjects. PubMed. Retrieved from [Link]

          • Vargova, V., Ukropcova, B., & Gasperikova, D. (2019). Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]

          • Kumar, S., & G, S. (2023). Hydrogen/deuterium exchange-mass spectrometry of integral membrane proteins in native-like environments: current scenario and the way forward. PMC. Retrieved from [Link]

          • Masson, G. R., & Burke, J. E. (2023). Fundamentals of HDX-MS. Portland Press. Retrieved from [Link]

          • de la Cruz, R. M. G., & García, M. A. C. (2023). Bioactive Natural Pigments' Extraction, Isolation, and Stability in Food Applications. MDPI. Retrieved from [Link]

          • The Ohio State University. (n.d.). The Stability of Palmitic Acid Monolayers. Retrieved from [Link]

          • Komala, I., & Sari, F. (2025). Impact of Temperature and Duration on Green Extraction Yields and Antioxidant Activity of Stevia rebaudiana. Jurnal Sains Farmasi & Klinis. Retrieved from [Link]

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          Troubleshooting low enrichment levels of 13C8 palmitate in tissue samples

          Author: BenchChem Technical Support Team. Date: March 2026

          Technical Support Center: Troubleshooting Low Enrichment of 13C8 Palmitate in Tissue Samples

          Welcome to the Advanced Lipidomics Support Hub. Your Guide: Dr. Aris Thorne, Senior Application Scientist Subject: Diagnosing and resolving low isotopic enrichment (MPE) in tissue-specific [U-13C16]palmitate tracing.

          Introduction: The "Dilution" Dilemma

          Low enrichment in tissue samples despite successful tracer infusion is the most common bottleneck in lipid flux studies. Unlike glucose or glutamine tracing, fatty acid tracing faces unique physicochemical barriers: hydrophobicity, albumin binding kinetics, and massive endogenous dilution pools.

          When a user reports "low enrichment," it is rarely a single failure point. It is usually a cascade of inefficiencies across three phases:

          • Input Efficiency: Did the tracer actually enter the circulation in a bioavailable form?

          • Metabolic Dilution: Did the tissue uptake the tracer, or was it outcompeted by endogenous lipids?

          • Analytical Recovery: Did we lose the specific lipid fraction during extraction or ionization?

          This guide deconstructs these phases into actionable troubleshooting protocols.

          Phase 1: Tracer Preparation & Delivery (The Input Problem)

          Context: Free palmitate is toxic and insoluble in blood. It must be conjugated to Bovine Serum Albumin (BSA) to mimic physiological transport. If this step fails, the tracer precipitates in the syringe or vein, never reaching the tissue.

          Q1: My infusate solution is cloudy or has visible particulates. Is this usable?

          Status: CRITICAL FAIL. Do not infuse. The Mechanism: A cloudy solution indicates that the palmitate has crystallized rather than binding to the hydrophobic pockets of the albumin. Injecting this causes micro-embolisms and zero tissue uptake.

          Troubleshooting Protocol: The "Gold Standard" BSA Conjugation

          • The Ratio: Use a 6:1 molar ratio of Palmitate to BSA. (e.g., 6 mM Palmitate : 1 mM BSA).[1][2]

          • The BSA Type: You must use Fatty Acid-Free (FAF) BSA (e.g., Roche or Sigma fraction V). Standard BSA is already saturated with endogenous lipids, leaving no room for your tracer.

          • The Temperature Sweet Spot:

            • Dissolve 13C8-Palmitate in 0.1 M NaOH or EtOH at 70°C until completely clear.

            • Pre-warm the BSA/PBS solution to 37-40°C .

            • Dropwise Addition: Add the hot palmitate to the warm BSA while stirring.

            • Crucial: If the BSA gets too hot (>55°C), it denatures and loses binding capacity. If it’s too cold (<30°C), the palmitate precipitates instantly.

          Q2: Plasma enrichment is high, but tissue enrichment is near zero. Why?

          Diagnosis: This suggests a Turnover Mismatch . Explanation: Plasma Free Fatty Acids (FFA) turn over in minutes (t1/2 ~2-4 min). Tissue lipid pools (Triacylglycerols - TAGs) turn over in days or weeks.

          • Short Infusions (2-4 hours): You will see high enrichment in the tissue Acyl-CoA and Free Fatty Acid pools (if detectable), but very low enrichment in the storage lipid (TAG) pool.

          • The Fix:

            • For Flux/Oxidation: Measure the Acyl-Carnitine fraction or Free Fatty Acids (requires rapid snap-freezing).

            • For Synthesis/Storage: You must extend the infusion (continuous IV for 6+ hours) or use a dietary labeling approach (days/weeks) to label the TAG pool significantly.

          Phase 2: Sample Processing & Extraction (The Chemistry Problem)

          Context: Lipids are diverse. A standard "metabolite extraction" (like 80% Methanol) will leave 90% of your palmitate behind in the protein pellet.

          Q3: Which extraction method yields the best recovery for 13C-Palmitate?

          Recommendation: Do NOT use standard methanol/water extraction. Palmitate is non-polar.

          FeatureFolch Method (Chloroform/MeOH)Bligh & Dyer (Chloroform/MeOH/H2O)MTBE Method (Matyash)
          Phase Separation Lipids in bottom (Organic)Lipids in bottom (Organic)Lipids in top (Organic)
          Recovery of FFA High (++++)Moderate (+++)High (++++)
          Safety Toxic (Chloroform)Toxic (Chloroform)Safer (MTBE)
          Automation Difficult (Bottom layer)Difficult (Bottom layer)Excellent (Top layer)
          Verdict Gold standard for total lipidsGood for polar lipidsBest for high-throughput

          Protocol Note: Ensure the organic phase is dried down under nitrogen (not heat) to prevent oxidation, then reconstituted in Isopropanol/Methanol (1:1) for LC-MS injection.

          Q4: I see "ghost" enrichment in my unlabeled controls. What is happening?

          Diagnosis: Carryover or Background Contamination.

          • Needle Wash: Palmitate is "sticky." Standard autosampler washes (50% MeOH) are insufficient.

          • The Fix: Implement a "Strong Wash" cycle: Isopropanol:Acetonitrile:Acetone (45:45:10) .

          • Column Ghosting: Run 2-3 blanks between high-enrichment samples.

          Phase 3: Analytical Detection (The Measurement Problem)

          Context: Measuring "Free" Palmitate in tissue is chemically difficult because the pool is tiny compared to esterified palmitate (TAGs/Phospholipids).

          Q5: Should I measure Free Palmitate or Total Hydrolyzed Palmitate?

          The Decision Matrix:

          • If measuring uptake flux: You need Free Palmitate .

            • Risk:[3] The pool is small and prone to post-mortem hydrolysis (TAGs breaking down into FFAs during sample prep), which dilutes your labeled Free Palmitate with unlabeled endogenous palmitate.

            • Solution:Snap-freeze tissue in liquid nitrogen within 10 seconds of excision. Homogenize in ice-cold solvent containing lipase inhibitors.

          • If measuring total incorporation: You need Total Hydrolyzed Palmitate .

            • Protocol: Perform acid hydrolysis (HCl/Acetonitrile, 90°C, 1 hr) or alkaline saponification before extraction. This releases all palmitate from TAGs and membranes, giving you a "Total Tissue Palmitate" enrichment value.

          Q6: How do I calculate MPE (Mole Percent Excess) correctly?

          The Math: You must correct for the natural abundance of Carbon-13 (1.1% per carbon).

          • Palmitate (C16) has a significant natural M+16 signal? No, but it has a wide natural envelope (M+1, M+2, etc.).

          • Formula:

            
            
            Where 
            
            
            
            is the fractional abundance of the M+16 isotopologue.
          • Tip: For 13C8 or 13C16 palmitate, the mass shift is large (+8 or +16 Da). Natural abundance overlap is negligible at M+16, but check for co-eluting contaminants.

          Visualizing the Workflow

          The following diagram illustrates the critical decision points where enrichment is often lost.

          G cluster_input Phase 1: Input cluster_tissue Phase 2: Tissue Metabolism cluster_analysis Phase 3: Analysis Tracer 13C16-Palmitate (Solid Salt) BSA_Conj BSA Conjugation (Temp: 37-40°C | Ratio: 6:1) Tracer->BSA_Conj Dissolve in NaOH/EtOH Infusion IV Infusion (Steady State: >2 hrs) BSA_Conj->Infusion Filter Sterilize BSA_Conj->Infusion Precipitation Risk Uptake Cellular Uptake (CD36/FATP) Infusion->Uptake Circulation Pool_Free Free Palmitate Pool (Small, Rapid Turnover) Uptake->Pool_Free Pool_Ester Esterified Pool (TAGs) (Large, Slow Turnover) Pool_Free->Pool_Ester Esterification (Dilution Risk) Pool_Free->Pool_Ester Massive Dilution Extract Lipid Extraction (Folch/MTBE) Pool_Free->Extract Snap Freeze! Pool_Ester->Extract Optional Hydrolysis MS_Detect LC-MS/MS (M+16 Isotopologue) Extract->MS_Detect

          Caption: Critical Control Points in 13C-Palmitate Tracing. Red nodes/paths indicate high-risk areas for signal loss.

          References

          • Guo, Z., et al. (1998).[4] Preparation of radiolabeled and stable isotope-labeled fatty acid-free albumin for in vivo metabolic studies.Journal of Lipid Research. Link[5]

          • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics.Journal of Lipid Research. Link

          • Persson, X., et al. (2010). Mass spectrometric analysis of fatty acid oxidation intermediates in muscle tissue.Analytical Biochemistry. Link

          • Cambridge Isotope Laboratories. (2023). Metabolic Tracing Protocols: Fatty Acid Synthesis and Oxidation.Link

          • Patterson, B.W., et al. (1999). Concentration dependence of methyl palmitate isotope enrichment measured by GC/MS.Journal of Lipid Research. Link

          Sources

          Enhancing ionization efficiency of Sodium palmitate-2,4,6,8,10,12,14,16-13C8

          Author: BenchChem Technical Support Team. Date: March 2026

          Introduction

          Welcome to the Technical Support Center. You are working with Sodium Palmitate-13C8 , a partially isotopically labeled fatty acid salt often used as a tracer in metabolic flux analysis (e.g., fatty acid oxidation or de novo lipogenesis tracking).

          The core challenge with this compound in LC-MS is threefold:

          • Solubility: As a sodium salt, it acts as a surfactant (soap), forming micelles that hamper chromatographic separation.

          • Ionization: Long-chain fatty acids (LCFAs) have poor ionization efficiency in standard acidic mobile phases.

          • Background: Palmitate is a ubiquitous contaminant in laboratory plastics, creating a high noise floor that obscures your 13C tracer signal.

          This guide provides self-validating protocols to overcome these barriers.

          Module 1: Sample Preparation & Solubility

          The "Soap" Effect: Sodium palmitate will precipitate in cold aqueous buffers or form micelles above its Critical Micelle Concentration (CMC). If the sample is not fully molecularly dispersed, it will not ionize.

          Q: My standard solution is cloudy or precipitating. How do I stabilize it?

          A: You must disrupt the crystalline lattice of the sodium salt using heat and organic solvents before introducing it to the LC system.

          Protocol: Preparation of 13C8-Palmitate Stock

          • Solvent: Use Methanol (MeOH) or 50:50 MeOH:Water . Do not use pure water or DMSO alone.

          • Heat: Vortex the solution at 50–55°C for 15 minutes. The sodium salt requires thermal energy to dissociate fully into free palmitate ions.

          • Container: Use Silanized Glass Vials only. (See Module 4 regarding plastic contamination).

          Q: Should I remove the Sodium ion before injection?

          A: generally, yes. In the LC-MS source, sodium ions (

          
          ) form adducts (
          
          
          
          ) that split your signal between the protonated/deprotonated species and the sodiated adduct.
          • In-Solution Fix: Acidify the sample slightly (0.1% Formic Acid) during extraction/dilution. This converts Sodium Palmitate

            
             Free Palmitic Acid (
            
            
            
            ) +
            
            
            . The free acid is soluble in high organic content and ready for the column.

          Module 2: Direct ESI(-) Enhancement

          Context: The standard approach for fatty acids is Negative Mode Electrospray Ionization (ESI-). However, standard acidic mobile phases (0.1% Formic Acid) suppress ionization because they force the fatty acid into its neutral form (

          
          ), which the MS cannot see.
          
          Q: I see no signal in ESI Negative mode. What is wrong with my mobile phase?

          A: You are likely using a low pH mobile phase. For ESI-, you need the molecule to be deprotonated (

          
          ).
          

          Optimized Mobile Phase System Use a weak buffer that maintains a near-neutral or slightly basic pH (pH 7–8) to ensure the carboxyl group remains ionized.

          ParameterRecommended SettingMechanism
          Mobile Phase A 10 mM Ammonium Acetate in 60:40 Water/AcetonitrileProvides
          
          
          and
          
          
          buffering (pH ~6.8-7.5). Promotes
          
          
          formation.
          Mobile Phase B 10 mM Ammonium Acetate in 90:10 Isopropanol/AcetonitrileHigh organic content ensures elution of the hydrophobic C16 chain.
          Additives Avoid strong acids (TFA, Formic Acid > 0.01%)Strong acids protonate the analyte, killing the ESI- signal.
          Column C18 or C8 (Reverse Phase)Standard retention. High carbon load columns work best.
          Q: What instrumental settings maximize sensitivity for the 13C8 isotope?

          A: Fatty acids are fragile. Excessive energy causes in-source fragmentation (loss of

          
           or 
          
          
          
          ).
          • Capillary Voltage: 2.5 – 3.5 kV (Negative Mode).

          • Cone Voltage: Keep LOW (20–40 V). High voltage strips the carboxyl group.

          • Desolvation Temp: 350°C–400°C (Palmitate is non-volatile; needs heat to desolvate).

          Module 3: Advanced Enhancement (Derivatization)

          Context: If Direct ESI- sensitivity is insufficient (e.g., low intracellular concentrations), you must switch to Charge-Tagging Derivatization . This converts the fatty acid into a permanently charged cation, allowing you to use ESI Positive Mode , which is 100–2500x more sensitive.

          Q: How can I increase sensitivity by orders of magnitude?

          A: Use AMPP (N-(4-aminomethylphenyl)pyridinium) derivatization.[1][2][3] This reaction attaches a pyridinium ring (permanent positive charge) to the carboxylic acid.[3]

          The AMPP Protocol (Step-by-Step)

          • Reagents: Prepare AMPP nitrate and EDAC (coupling agent) in acetonitrile.

          • Reaction: Mix Sample (10 µL) + AMPP (10 µL) + EDAC (10 µL).

          • Incubation: 60°C for 30 minutes.

          • Result: Sodium Palmitate becomes Palmitoyl-AMPP cation .

          • Analysis: Inject in ESI Positive Mode . Look for the specific mass shift.

          Mass Shift Calculation for 13C8-Palmitate-AMPP:

          • Unlabeled Palmitate (C16):

            
             (in neg mode).
            
          • AMPP Tag: Adds mass and charge.

          • Target Ion: Monitor the specific transition of the derivatized 13C8 species.

          DerivatizationWorkflow Start Sodium Palmitate-13C8 (Low Sensitivity in ESI-) Reagent Add AMPP Reagent + EDAC Catalyst Start->Reagent Dissolve Heat Incubate 60°C, 30 min Reagent->Heat Amide Bond Formation Product Palmitoyl-AMPP Derivative (Permanent + Charge) Heat->Product Charge Tagging Detection Analyze in ESI(+) >1000x Signal Boost Product->Detection Inject

          Figure 1: Workflow for AMPP charge-tagging derivatization to switch from negative to positive mode detection.

          Module 4: The "Plastic" Contamination Trap

          Critical Warning: Palmitic acid is used as a slip agent in the manufacturing of polypropylene pipette tips and tubes.

          Q: I see a huge palmitate peak in my blank/control. Why?

          A: You are leaching unlabeled palmitate from your labware. This dilutes your 13C8 enrichment calculation.

          The "Glass-Only" Rule:

          • Pipette Tips: Pre-rinse all tips with Methanol/Acetonitrile before touching your sample.

          • Vials: Use Glass inserts and vials. Avoid plastic microfuge tubes for storage.

          • Solvents: Use LC-MS hyper-grade solvents. Standard HPLC grade often contains lipid residues.

          Troubleshooting Logic Map

          Use this flow to diagnose poor ionization efficiency.

          TroubleshootingLogic Issue Issue: Low Signal for Na-Palmitate-13C8 CheckSolubility Is solution clear? Issue->CheckSolubility HeatStep Action: Heat to 50°C in 50% MeOH CheckSolubility->HeatStep No (Cloudy) CheckMode Ionization Mode? CheckSolubility->CheckMode Yes HeatStep->CheckSolubility NegMode ESI Negative (-) CheckMode->NegMode PosMode ESI Positive (+) CheckMode->PosMode CheckPH Is pH > 7? NegMode->CheckPH DerivCheck Did you derivatize? PosMode->DerivCheck FixPH Action: Use Amm. Acetate Remove Formic Acid CheckPH->FixPH No (Acidic) Stop Signal Optimized CheckPH->Stop Yes FixPH->Stop ActionDeriv Action: Use AMPP Protocol DerivCheck->ActionDeriv No DerivCheck->Stop Yes ActionDeriv->Stop

          Figure 2: Decision tree for troubleshooting low ionization efficiency.

          References

          • Li, X., & Franke, A. A. (2011). "Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization." Journal of Chromatography B.

          • Cajka, T., & Fiehn, O. (2017).[4] "Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics." Analytical Chemistry. [4]

          • Korf, A., et al. (2019). "Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte." Analytical Chemistry.

          • Mahieu, N. G., & Patti, G. J. (2017). "Systems-level annotation of a metabolomics data set reduces 25,000 features to fewer than 1000 unique metabolites." Analytical Chemistry. (Context on plastic contamination in lipidomics).

          Sources

          Validation & Comparative

          Sodium palmitate-13C8 vs 13C16 for TCA cycle flux comparison

          Author: BenchChem Technical Support Team. Date: March 2026

          Sodium Palmitate-13C8 vs. 13C16: A Comprehensive Guide to TCA Cycle Fluxomics

          Understanding the precise contribution of fatty acid oxidation (FAO) to the tricarboxylic acid (TCA) cycle is a cornerstone of modern metabolic research. For researchers investigating metabolic reprogramming in cancer, diabetic cardiomyopathy, or stem cell differentiation, stable isotope tracing using labeled palmitate is the gold standard.

          However, experimental success hinges on selecting the correct isotopic tracer for your analytical platform. This guide provides an objective, mechanistic comparison between Sodium palmitate-13C8 (alternating labeled) and Sodium palmitate-13C16 (uniformly labeled), detailing their distinct biochemical behaviors, analytical advantages, and field-proven experimental protocols.

          Mechanistic Divergence: β-Oxidation and Acetyl-CoA Yield

          The fundamental difference between 13C8 and 13C16 palmitate lies in their isotopic architecture and the resulting mass isotopomers generated during mitochondrial β-oxidation.

          • Sodium Palmitate-13C16 ([U-13C16]): This tracer is uniformly labeled at all 16 carbon positions. As it undergoes successive rounds of β-oxidation, it yields eight molecules of [U-13C2] acetyl-CoA . When this M+2 acetyl-CoA condenses with oxaloacetate, it transfers two 13C atoms into the TCA cycle, resulting in M+2 citrate during the first turn, and M+4 citrate in subsequent turns[1][2].

          • Sodium Palmitate-13C8 (e.g.,[2,4,6,8,10,12,14,16-13C8]): This tracer features alternating 13C labels. Because β-oxidation cleaves the fatty acid into two-carbon units, the alternating pattern ensures that each resulting acetyl-CoA molecule contains exactly one 13C atom and one 12C atom, yielding [2-13C1] acetyl-CoA [3][4]. This transfers a single 13C atom into the TCA cycle, yielding M+1 intermediates.

          G Palmitate16 Sodium Palmitate-13C16 (All 16 carbons labeled) BetaOx β-Oxidation in Mitochondria Palmitate16->BetaOx Palmitate8 Sodium Palmitate-13C8 (Alternating carbons labeled) Palmitate8->BetaOx AcetylCoA16 [U-13C2] Acetyl-CoA (M+2 Mass Shift) BetaOx->AcetylCoA16 AcetylCoA8 [2-13C1] Acetyl-CoA (M+1 Mass Shift) BetaOx->AcetylCoA8 TCA TCA Cycle Flux (Citrate, Malate, Glutamate) AcetylCoA16->TCA MS Platform AcetylCoA8->TCA NMR Platform

          Isotope labeling patterns of 13C16 and 13C8 palmitate entering the TCA cycle.

          Analytical Platform Synergy: NMR vs. Mass Spectrometry

          The choice between 13C8 and 13C16 is dictated entirely by the physics of your downstream analytical platform.

          Why 13C8 is the Darling of 13C-NMR: In Nuclear Magnetic Resonance (NMR) spectroscopy, adjacent 13C atoms exhibit homonuclear spin-spin coupling (J-coupling), which splits resonance peaks into highly complex multiplets. By utilizing alternating 13C8 palmitate, the resulting [2-13C1] acetyl-CoA introduces isolated, non-adjacent 13C atoms into the TCA cycle (e.g., forming [4-13C] glutamate). This completely eliminates 13C-13C J-coupling, yielding clean, easily quantifiable singlet peaks. This allows for highly precise calculations of the fractional contribution (Fc) of palmitate to mitochondrial oxidative metabolism in intact tissue perfusions[4][5].

          Why 13C16 is the Gold Standard for LC-MS/GC-MS: Mass spectrometry separates ions by their mass-to-charge ratio (m/z). Natural carbon contains ~1.1% 13C, meaning every metabolite has a natural M+1 background noise. Because 13C8 yields M+1 acetyl-CoA, distinguishing the tracer signal from natural isotopic background can be challenging and requires complex mathematical deconvolution. Conversely, 13C16 yields M+2 acetyl-CoA. This M+2 mass shift easily clears the natural abundance background, providing exceptional signal-to-noise ratios. This makes 13C16 the superior choice for high-throughput, high-resolution LC-MS/GC-MS cellular fluxomics[1][2].

          Quantitative Data Comparison
          FeatureSodium Palmitate-13C8Sodium Palmitate-13C16
          Labeling Pattern Alternating (e.g., 2,4,6,8,10,12,14,16-13C8)Uniform ([U-13C16])
          Acetyl-CoA Yield [2-13C1] Acetyl-CoA (M+1)[U-13C2] Acetyl-CoA (M+2)
          Primary Analytical Platform 13C-NMRLC-MS / GC-MS
          Key Advantage Prevents 13C-13C J-coupling; simplifies NMR spectraDistinct M+2 mass shifts easily separate from natural background
          Primary Limitation M+1 mass shift is difficult to distinguish from natural abundance in MSComplex multiplet splitting in NMR due to spin-spin coupling
          Typical Application Intact whole-heart perfusion NMR studiesHigh-throughput in vitro cellular fluxomics

          Self-Validating Experimental Protocol: In Vitro TCA Cycle Tracing

          To ensure data integrity, every step of the isotope tracing workflow must include internal validation mechanisms. The following protocol utilizes 13C16 palmitate for LC-MS analysis but is adaptable for 13C8 in NMR studies.

          Step 1: BSA-Palmitate Conjugation

          Causality: Free palmitate is highly lipophilic, insoluble in aqueous cell culture media, and can induce lipotoxicity. Conjugating the tracer to fatty-acid-free Bovine Serum Albumin (BSA) mimics physiological lipid transport in the bloodstream.

          • Procedure: Dissolve Sodium Palmitate-13C16 in 150 mM NaCl at 70°C. Dropwise, add this to a 37°C solution of fatty-acid-free BSA to achieve a strict 3:1 or 6:1 molar ratio of palmitate to BSA.

          • Validation Check: The final solution must remain optically clear. Any turbidity indicates micelle formation or precipitation, which will artificially skew uptake kinetics and invalidate the tracer flux.

          Step 2: Cellular Isotope Tracing

          Causality: To accurately model TCA cycle flux, the biological system must reach an isotopic steady state where the labeling of intermediate pools remains constant over time.

          • Procedure: Replace standard culture media with tracer media containing 100-500 µM of the BSA-conjugated 13C-palmitate. Crucially, supplement the media with 1 mM L-carnitine to facilitate Carnitine Palmitoyltransferase 1 (CPT1)-mediated transport of long-chain fatty acids into the mitochondria[2]. Incubate for 24-48 hours.

          • Validation Check: Always run a parallel biological control treated with unlabeled BSA-palmitate. This establishes the baseline natural isotopic distribution (M+0, M+1, M+2) specific to your cell line and media matrix, which is required for accurate background subtraction.

          Step 3: Rapid Quenching and Extraction

          Causality: Cellular metabolism operates on a timescale of seconds. Slow extraction allows enzymes to continue altering the isotopomer distribution, destroying the snapshot of steady-state flux.

          • Procedure: Rapidly aspirate the tracer media, wash the cells once with ice-cold PBS, and immediately quench metabolism by adding a -80°C extraction solvent (typically 80% Methanol / 20% Water). Scrape the cells, transfer to tubes, and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

          • Validation Check: Spike the extraction solvent with a known concentration of an exogenous, non-biological internal standard (e.g., D5-glutamine) prior to extraction. Recovering this standard during MS analysis validates the extraction efficiency and normalizes run-to-run matrix effects.

          Step 4: Data Acquisition and Flux Modeling

          Causality: Raw mass spectra contain a mix of natural isotopes and tracer-derived isotopes.

          • Procedure: Analyze the polar fraction via LC-MS. Export the raw isotopomer distributions for TCA cycle intermediates (Citrate, α-Ketoglutarate, Malate, Glutamate). Use specialized software (e.g., IsoCor or Escher-Trace) to correct for natural abundance and calculate the fractional contribution (Fc) of palmitate.

          • Validation Check: The sum of all fractional isotopomers (M+0 + M+1 + ... M+n) for a given metabolite must equal exactly 1.0 after natural abundance correction.

          Workflow Prep 1. BSA Conjugation (3:1 Molar Ratio) Incubate 2. Isotope Tracing (Add to Cells) Prep->Incubate Extract 3. Quench & Extract (Cold MeOH/Water) Incubate->Extract Analyze 4. Data Acquisition (NMR or LC-MS) Extract->Analyze Flux 5. Flux Modeling (Isotopomer Analysis) Analyze->Flux

          Step-by-step workflow for stable isotope tracing of fatty acid oxidation.

          Conclusion & Selection Guide

          Selecting between Sodium palmitate-13C8 and 13C16 is not a matter of biological preference, but of analytical necessity.

          If your laboratory relies on high-resolution LC-MS or GC-MS to map global metabolic networks, Sodium palmitate-13C16 is the undisputed choice. Its ability to generate distinct M+2 acetyl-CoA units provides the high signal-to-noise ratio required to track multiple turns of the TCA cycle against a noisy natural isotopic background.

          Conversely, if your research involves intact organ perfusions (e.g., isolated working hearts) analyzed via 13C-NMR , Sodium palmitate-13C8 (alternating labeled) is essential. By feeding M+1 acetyl-CoA into the TCA cycle, it elegantly circumvents the complex spin-spin J-coupling that would otherwise render NMR spectra uninterpretable.

          References

          1.3 2. 3.1 4.2 5.4 6.5

          Sources

          Validating Isotopic Enrichment of Sodium Palmitate-2,4,6,8,10,12,14,16-13C8

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary: The Strategic Value of Alternating Isotopologues

          In the precise field of metabolic flux analysis (MFA) and lipidomics, Sodium Palmitate-2,4,6,8,10,12,14,16-13C8 represents a highly specialized tool. Unlike Uniformly Labeled (U-13C16) palmitate, which creates complex spectral splitting, or singly labeled variants (e.g., 1-13C), this "alternating carbon" isotopologue serves a distinct purpose: it mimics the exact labeling pattern derived from de novo lipogenesis (DNL) using [2-13C]Acetate precursors.

          This guide provides a rigorous validation framework for researchers. It moves beyond basic Certificates of Analysis (CoA) to establish a self-validating experimental protocol using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (13C-NMR).

          Comparative Analysis: Selecting the Right Tracer

          Before validating, one must confirm this is the correct isotopologue for the experimental design. The table below compares the 2,4...16-13C8 variant against common alternatives.

          Table 1: Comparative Specifications of 13C-Labeled Palmitate Standards
          FeatureSodium Palmitate-2,4...16-13C8 Sodium Palmitate-U-13C16 Sodium Palmitate-1-13C
          Total Mass Shift +8.027 Da +16.054 Da+1.003 Da
          Labeling Pattern Even carbons only (2, 4, 6...[1] 16)All carbons (1 through 16)Carboxyl carbon only (C1)
          NMR Signature Intense Singlets (No J-coupling)Complex Multiplets (C-C coupling)Single Singlet at ~180 ppm
          Primary Application Mimics [2-13C]Acetate DNL; Beta-oxidation tracingTotal flux quantification; Internal StandardBeta-oxidation flux (release of 13CO2)
          Spectral Clarity High (Labels are isolated by 12C)Low (Signal split into multiplets)High (Single peak)
          Cost Efficiency Mid-RangeHighLow

          Scientist's Insight: The critical advantage of the 13C8 variant is the lack of scalar coupling (J-coupling) in NMR. Because every labeled carbon is separated by an unlabeled (

          
          C) carbon, the 
          
          
          
          C signals appear as sharp singlets rather than the complex multiplets seen in U-13C16. This results in significantly higher sensitivity and easier peak integration.

          Mechanistic Grounding: The Biosynthetic Logic

          To validate the product, one must understand its origin. The 2,4,6... labeling pattern is not random; it follows the stoichiometry of fatty acid synthase (FAS).

          Figure 1: Biosynthetic Logic of Alternating Labels

          FattyAcidSynthesis Acetate [2-13C]Acetate AcetylCoA [2-13C]Acetyl-CoA (Primer & Extender) Acetate->AcetylCoA ACSS2 MalonylCoA [2-13C]Malonyl-CoA AcetylCoA->MalonylCoA ACC (Carboxylation) FAS Fatty Acid Synthase (Cycling) AcetylCoA->FAS Primer (C15, C16*) MalonylCoA->FAS Extender (7 Cycles) Palmitate Palmitate-2,4...16-13C8 (Final Product) FAS->Palmitate Condensation & Release

          Caption: Logical flow showing how [2-13C]Acetate precursors result in labeling at even carbon positions (2, 4, 6... 16) in Palmitate, mirroring the structure of the 13C8 product.

          Validation Protocol 1: High-Resolution Mass Spectrometry (HRMS)

          Objective: Confirm isotopic purity (>99 atom % 13C) and total mass shift (+8 Da).

          Methodology
          • Sample Preparation: Dissolve 1 mg of Sodium Palmitate-13C8 in 1 mL of Methanol/Chloroform (1:1). Dilute to 1 µg/mL in Methanol with 5 mM Ammonium Acetate.

          • Instrumentation: Q-TOF or Orbitrap MS in Negative Ion Mode (ESI-).

          • Target Ion: Palmitate anion

            
            .
            
          Data Analysis & Acceptance Criteria
          ParameterNatural Palmitate (C16H31O2)13C8-Palmitate (13C8 C8 H31 O2)
          Monoisotopic Mass 255.2324 Da263.2592 Da
          Observed m/z [M-H]- 255.2330263.2519
          Mass Shift -+8.0268 Da
          Isotopic Purity Calculation N/A
          
          

          Critical Check: Ensure there is no significant peak at m/z 262.25 (M+7). A high M+7 peak indicates incomplete enrichment during synthesis, which will skew metabolic calculations.

          Validation Protocol 2: 13C-NMR Spectroscopy (The Gold Standard)

          Objective: Verify the positional accuracy of the labels. MS confirms mass, but only NMR confirms that the labels are strictly at positions 2, 4, 6, 8, 10, 12, 14, and 16.

          Methodology
          • Solvent: CDCl3 (Deuterated Chloroform) or MeOD (Methanol-d4).

          • Concentration: 10-20 mg/mL (High concentration required for clear 13C detection if not using cryoprobe).

          • Pulse Sequence: Proton-decoupled 13C NMR (zgpg30 or equivalent).

          • Scans: 256 - 1024 scans (depending on probe sensitivity).

          Expected Spectral Signature

          In a natural palmitate spectrum, the methylene carbons (C4-C13) cluster in a low-intensity "hump" at 29-30 ppm. In the 13C8 product, specific peaks will be massively enhanced.

          Carbon PositionChemical Shift (ppm)Multiplicity (Proton Decoupled)Validation Note
          C1 (Carboxyl) ~180.0Weak / AbsentUnlabeled. Should be barely visible (1.1% natural abundance).
          C2 (Alpha) 34.2 Strong Singlet Distinctive shift. No coupling to C1 or C3.
          C3 (Beta) ~24.8Weak / AbsentUnlabeled.
          C4 - C14 (Even) 29.1 - 29.8 Strong Singlets The "Methylene Hump" resolves into sharp singlets.
          C15 ~22.8Weak / AbsentUnlabeled.
          C16 (Methyl) 14.2 Strong Singlet Terminal methyl. Proof of full-chain synthesis.

          Self-Validating System: If you observe doublets or triplets, your sample is either contaminated with U-13C16 or the labels are adjacent (e.g., 2,3-13C2), indicating a synthesis error. The presence of pure singlets confirms the alternating 2,4,6... pattern.

          Workflow Diagram: The Validation Loop

          This diagram illustrates the decision-making process for accepting a lot of isotopic standard for clinical or preclinical research.

          Figure 2: Quality Assurance Workflow

          ValidationWorkflow Start Receive 13C8-Palmitate Solubility Solubility Check (MeOH/CHCl3) Start->Solubility HRMS HRMS (Negative Mode) Check m/z 263.25 Solubility->HRMS PurityCheck Isotopic Purity > 99%? HRMS->PurityCheck NMR 13C-NMR (Proton Decoupled) Check for Singlets PurityCheck->NMR Yes Reject REJECT / Contact Supplier PurityCheck->Reject No (High M+7) PositionalCheck Positions 2,4...16 Confirmed? NMR->PositionalCheck Approve RELEASE for MFA/Lipidomics PositionalCheck->Approve Yes (Singlets) PositionalCheck->Reject No (Multiplets/Wrong Shift)

          Caption: Step-by-step decision tree for validating isotopic enrichment and positional accuracy.

          References

          • Sigma-Aldrich. (n.d.). Sodium palmitate-2,4,6,8,10,12,14,16-13C8 Product Specification. Retrieved from

          • Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology-Endocrinology and Metabolism, 276(6), E1146-E1170. Link

          • PubChem. (2025).[2] Sodium (2,4,6,8,10,12,14,16-13C8)hexadecanoate Compound Summary. National Library of Medicine. Retrieved from

          • Knothe, G., & Kenar, J. A. (2004). Determination of the fatty acid profile by 13C-NMR spectroscopy. European Journal of Lipid Science and Technology, 106(9), 588-595. (Contextual grounding for NMR shifts).

          Sources

          Cross-Validation of Lipidomics Data Using Sodium Palmitate-13C8 Internal Standards

          Author: BenchChem Technical Support Team. Date: March 2026

          This guide provides an in-depth technical analysis and protocol for using Sodium Palmitate-13C8 as an internal standard (IS) to cross-validate lipidomics data. It is structured to serve researchers requiring high-fidelity quantification and method validation in mass spectrometry-based lipidomics.

          Executive Summary

          In quantitative lipidomics, the choice of internal standard is the single most critical factor determining data integrity. While deuterated standards (e.g., d31-palmitate) are common, they often suffer from chromatographic isotope effects , where the deuterium label causes a retention time (RT) shift relative to the endogenous analyte. This shift can lead to ionization differences due to matrix effects, compromising quantification accuracy.

          Sodium Palmitate-13C8 offers a superior alternative by providing a distinct mass shift (+8.0268 Da) while maintaining perfect chromatographic co-elution with endogenous palmitate. This guide details the mechanistic advantages, comparative performance, and a step-by-step protocol for using Sodium Palmitate-13C8 to cross-validate lipid extraction efficiency, ionization stability, and absolute quantification.

          Part 1: Comparative Analysis of Internal Standards

          To justify the switch to or inclusion of Sodium Palmitate-13C8, we must objectively compare it against the traditional alternatives: Deuterated standards and Odd-chain fatty acids.

          Table 1: Performance Matrix of Lipidomics Internal Standards
          FeatureSodium Palmitate-13C8 Deuterated Palmitate (d31) Odd-Chain (e.g., C17:0)
          Mass Shift +8.027 Da (Distinct)+31.194 Da (Distinct)+14.016 Da (Distinct)
          Chromatographic Behavior Co-elutes perfectly with C16:0RT Shift (elutes earlier)RT Shift (elutes later)
          Matrix Effect Correction Excellent (Same ionization environment)Moderate (Elutes in different matrix background)Poor (Different chemical nature)
          Isotope Scrambling Negligible (Carbon backbone is stable)Possible (H/D exchange in protic solvents)N/A
          Biological Presence Zero (Synthetic)Zero (Synthetic)Trace amounts (Dietary/Microbiome)
          Cost HighModerateLow
          Mechanistic Insight: The Chromatographic Isotope Effect

          The superiority of 13C over Deuterium (2H) lies in the physics of the carbon-deuterium bond. Deuterium is slightly more polarizable and has a smaller molar volume than hydrogen, which reduces the interaction strength with C18 hydrophobic stationary phases.

          • Consequence: Deuterated lipids elute earlier than their endogenous counterparts.

          • Risk: In complex biological matrices (plasma, tissue), a shift of even 0.1–0.2 minutes can move the IS peak into a region of ion suppression (e.g., co-eluting phospholipids or salts) that the endogenous analyte does not experience. This invalidates the normalization.

          • Solution: Sodium Palmitate-13C8 behaves chemically identically to C16:0, ensuring it experiences the exact same matrix suppression or enhancement.

          Part 2: Experimental Protocol for Cross-Validation

          This protocol describes how to use Sodium Palmitate-13C8 to validate the extraction efficiency and quantification accuracy of a lipidomics workflow.

          Materials Required[1][2][3][4][5][6][7][8][9]
          • Internal Standard: Sodium Palmitate-13C8 (Ensure isotopic purity >99%).

          • Matrix: Plasma, Serum, or Tissue Homogenate.

          • Solvents: LC-MS grade Methanol, Chloroform, or MTBE.

          Workflow Diagram

          The following diagram illustrates the "Double-Spike" validation strategy, which allows you to calculate both absolute recovery and instrument precision simultaneously.

          CrossValidationWorkflow cluster_Spike1 Pre-Extraction Spike (IS-A) cluster_Spike2 Post-Extraction Spike (IS-B) Sample Biological Sample (100 µL Plasma) SpikePre Add Sodium Palmitate-13C8 (Known Conc: 10 µM) Sample->SpikePre Extraction Lipid Extraction (Folch/BUME/MTBE) SpikePre->Extraction SpikePost Add Deuterated Palmitate-d31 (Validation Reference) Extraction->SpikePost LCMS LC-MS/MS Analysis (Negative Mode) SpikePost->LCMS Data Data Processing Extract EIC for: Endogenous (m/z 255.2) 13C8-IS (m/z 263.2) d31-IS (m/z 286.5) LCMS->Data Validation Calculate Validation Metrics: 1. Extraction Recovery 2. Matrix Factor Data->Validation

          Caption: Double-Spike Workflow for distinguishing extraction loss from matrix effects. Sodium Palmitate-13C8 is used as the primary pre-extraction standard.

          Step-by-Step Methodology
          1. Preparation of Internal Standard Stock
          • Dissolve Sodium Palmitate-13C8 in 1:1 Methanol/Chloroform to create a 1 mM Stock Solution .

          • Prepare a Working Solution (10 µM) in Methanol. Note: Methanol helps precipitate proteins during the spiking step.

          2. The "Double-Spike" Validation Experiment

          To cross-validate your method, you need to differentiate between lipid loss during extraction and signal suppression during MS analysis.

          • Group A (Process Samples): Spike Sodium Palmitate-13C8 before extraction.

          • Group B (Reference Samples): Spike Sodium Palmitate-13C8 after extraction (into the clean solvent).

          Protocol:

          • Aliquot: Take 100 µL of plasma for 6 replicates.

          • Spike (Group A): Add 10 µL of Working Solution (10 µM) to 3 replicates before adding extraction solvents.

          • Extract: Perform your standard lipid extraction (e.g., Folch or MTBE method) on all samples.

          • Spike (Group B): Add 10 µL of Working Solution (10 µM) to the final organic extracts of the other 3 replicates.

          • Analyze: Run all samples via LC-MS/MS (typically Negative Ion Mode for Free Fatty Acids).

          3. Data Processing & Calculation

          Target the following m/z values (assuming [M-H]- ionization):

          • Endogenous Palmitate (C16:0): m/z 255.23

          • Sodium Palmitate-13C8: m/z 263.25 (+8.02 Da shift)

          Calculation of Extraction Recovery (RE):

          
          
          
          • Acceptance Criteria: > 80% for fatty acids.

          Calculation of Matrix Effect (ME): Compare the area of the Post-Spike standard in matrix to the area of the standard in pure solvent .

          
          
          
          • Interpretation: Negative values indicate ion suppression; positive values indicate enhancement. Because 13C8 co-elutes with the analyte, this ME value is the true correction factor needed for your endogenous palmitate.

          Part 3: Data Interpretation & Isotope Correction

          When using 13C8 standards, you must account for the "Isotope Mass Shift" to ensure no overlap with natural isotopes of the endogenous lipid.

          Mass Spectral Logic

          Palmitate (C16H32O2) has a monoisotopic mass of ~256.24 Da.

          • M+0 (Endogenous): 255.23 (Negative ion)

          • M+2 (Natural Isotope): ~257.24 (Due to natural 13C abundance)

          • M+8 (13C8 Standard): 263.25

          Logic: The +8 Da shift is sufficient to clear the M+2 and even M+4 natural isotopic envelope of the endogenous palmitate. This means no mathematical deconvolution is required for the standard itself, unlike using a single 13C-labeled standard (M+1).

          Diagram: Isotopic Separation

          IsotopeShift cluster_Spectra Mass Spectrum (m/z) Endogenous Endogenous Palmitate (m/z 255.2) High Intensity IsotopeM2 Natural M+2 (m/z 257.2) Low Intensity Standard Sodium Palmitate-13C8 (m/z 263.2) Internal Standard IsotopeM2->Standard +6 Da Gap (Clean Baseline)

          Caption: Mass spectral separation. The +8 Da shift ensures the IS (Red) is distinct from the natural isotopic window of the analyte (Blue).

          References

          • Han, X., & Gross, R. W. (2005). Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples. Mass Spectrometry Reviews.

          • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry.

          • Postle, A. D., et al. (2011). Stable isotope analysis of dynamic lipidomics. Journal of Lipid Research.[1]

          • Sigma-Aldrich. Sodium palmitate-13C8 Product Specification & Safety Data Sheet.

          • Wang, Y., et al. (2023).[2] Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods.

          Sources

          Benchmarking Sodium palmitate-13C8 against deuterated palmitate tracers

          Author: BenchChem Technical Support Team. Date: March 2026

          Title: Benchmarking Sodium Palmitate-13C8 vs. Deuterated Palmitate Tracers: A Technical Comparison Guide

          Audience: Researchers, Scientists, and Drug Development Professionals.[1]

          Executive Summary

          In the precise landscape of metabolic flux analysis (MFA), the choice between Sodium Palmitate-13C8 (Carbon-13 labeled) and Deuterated Palmitate (Hydrogen-2 labeled, e.g., Palmitate-d31) is not merely a matter of preference but of physical chemistry and experimental intent.

          While deuterated tracers are cost-effective "workhorses" for total pool size quantification and lipogenesis turnover, Sodium Palmitate-13C8 is the superior standard for measuring oxidative flux and mitochondrial function. This superiority stems from two immutable physical properties: the absence of the Kinetic Isotope Effect (KIE) in Carbon-13 and its chromatographic fidelity.

          This guide benchmarks these two tracer classes, providing the mechanistic evidence and protocols required to validate your experimental design.

          Part 1: The Physics of Tracing (Mechanistic Comparison)

          To choose the correct tracer, one must understand how the isotope itself interacts with the enzymatic machinery of the cell.

          The Kinetic Isotope Effect (KIE)

          The most critical differentiator is the KIE. Enzymes discriminate between isotopes based on bond strength.

          • Deuterated Palmitate (The Problem): The Carbon-Deuterium (C-D) bond is significantly stronger than the Carbon-Hydrogen (C-H) bond due to the higher reduced mass of the system. In beta-oxidation, the rate-limiting step (catalyzed by Acyl-CoA Dehydrogenase) involves breaking C-H bonds at the

            
             and 
            
            
            
            positions.
            • Consequence: Deuterated palmitate can exhibit a primary KIE of 6–10x , meaning the labeled molecules are oxidized significantly slower than natural palmitate. This leads to an underestimation of fatty acid oxidation (FAO) rates .

          • Sodium Palmitate-13C8 (The Solution): The mass difference in Carbon-13 does not significantly alter bond strength or transition state energy.

            • Consequence: 13C-Palmitate flows through the beta-oxidation spiral at the same rate as endogenous fatty acids, providing a true physiological flux measurement .

          Chromatographic Behavior
          • Deuterated Palmitate: Deuterium is slightly less lipophilic than hydrogen, reducing the molecule's effective volume. In Reverse-Phase Liquid Chromatography (RPLC), deuterated lipids often elute earlier than their non-labeled counterparts.

            • Impact: This retention time shift complicates peak integration and prevents the use of the labeled standard to correct for matrix effects (ion suppression) at the exact moment of elution.

          • Sodium Palmitate-13C8: Carbon-13 isotopes do not alter the lipophilicity or hydrodynamic radius.

            • Impact: 13C-Palmitate co-elutes perfectly with endogenous palmitate, ensuring that ionization conditions are identical for both, allowing for precise quantification.

          Part 2: Metabolic Fate & Pathway Resolution

          The choice of tracer dictates what you can "see" downstream.

          • Sodium Palmitate-13C8 (Carbon Tracking):

            • The 13C label remains in the carbon backbone.

            • Fate: Palmitate

              
               Acetyl-CoA (13C-labeled) 
              
              
              
              Citrate
              
              
              TCA Cycle intermediates (Malate, Glutamate, Aspartate).
            • Readout: Mass Isotopomer Distribution (MID) of TCA metabolites. This reveals not just if oxidation happened, but where the carbon went (e.g., oxidative phosphorylation vs. anaplerosis).

          • Deuterated Palmitate (Hydrogen Tracking):

            • The Deuterium label is stripped during oxidation.

            • Fate: Palmitate

              
               FADH2/NADH (carrying D) 
              
              
              
              Electron Transport Chain
              
              
              Water (HDO) .
            • Readout: Accumulation of heavy water in the media. This measures total oxidation flux but loses all information regarding the carbon fate (e.g., you cannot distinguish between FAO driving the TCA cycle vs. ketone body formation).

          Visualizing the Pathway Divergence

          MetabolicFate cluster_legend Legend Palmitate Palmitate Tracer (Input) AcylCoA Acyl-CoA Palmitate->AcylCoA BetaOx Beta-Oxidation (Mitochondria) AcylCoA->BetaOx AcetylCoA Acetyl-CoA (13C-Labeled) BetaOx->AcetylCoA Carbon Backbone (13C) NADH NADH / FADH2 (Deuterium-Loaded) BetaOx->NADH Hydrogen Stripping (D) TCA TCA Cycle (Citrate, Malate) AcetylCoA->TCA Anaplerosis Anaplerosis (Glu/Asp) TCA->Anaplerosis ETC Electron Transport Chain NADH->ETC Water Heavy Water (HDO / D2O) ETC->Water Oxidative Output key1 Green Path: 13C Fate (Metabolic Flux) key2 Red Path: Deuterium Fate (Total Oxidation)

          Caption: Divergent metabolic fates of 13C vs. Deuterated Palmitate. 13C tracks carbon into the TCA cycle (Green), while Deuterium tracks oxidative activity via water formation (Red).

          Part 3: Comparative Data & Performance

          FeatureSodium Palmitate-13C8Deuterated Palmitate (e.g., d31)
          Primary Application Metabolic Flux Analysis (MFA), TCA cycle tracing.Total Fatty Acid Oxidation rates (Water assay), Lipid pool turnover.
          Kinetic Isotope Effect Negligible (~1.04). Physiological reaction rates.Significant (6–10x).[2] Can underestimate oxidation rates.
          Mass Shift +8.0 Da (Exact Mass).+31.0 Da (or variable depending on label count).
          Chromatography Co-elutes with endogenous palmitate.Shifts retention time (elutes earlier).
          Downstream Detection LC-MS/GC-MS (Isotopomer Distribution).Scintillation (if Tritium) or MS (if Deuterium).
          Cost High.[3]Moderate to Low.
          Data Richness High: Reveals pathway routing (Ketogenesis vs TCA).Medium: Reveals rate but not route.

          Part 4: Validated Experimental Protocol (13C-Palmitate)

          This protocol is designed for LC-MS/MS analysis of downstream metabolites (TCA intermediates) in adherent mammalian cells.

          Phase 1: Conjugation (The Critical Step)

          Free palmitate is cytotoxic. It must be conjugated to BSA (Bovine Serum Albumin) to mimic physiological transport.

          • Prepare BSA Vehicle:

            • Dissolve Fatty Acid-Free BSA in 150 mM NaCl to a final concentration of 0.17 mM (approx. 11.3 mg/mL).

            • Warm to 37°C in a water bath with constant stirring.

            • Checkpoint: Ensure the solution is clear. Filter sterilize (0.22 µm).

          • Prepare Sodium Palmitate-13C8:

            • Dissolve Sodium Palmitate-13C8 in 150 mM NaCl to a concentration of 1 mM .

            • Heat to 70°C in a water bath.

            • Why? Palmitate is insoluble in water at room temperature. It must be hot to dissolve.[4]

          • Conjugation:

            • While stirring the BSA (37°C), slowly add the hot Palmitate (70°C) in small aliquots.

            • Ratio: Target a 6:1 molar ratio (Palmitate:BSA).

            • Stir at 37°C for 1 hour until the solution is clear.

            • Validation: If the solution is cloudy, the conjugation failed. Do not proceed.

          Phase 2: Cell Treatment & Extraction
          • Seeding: Seed cells (e.g., 6-well plate) and grow to 80% confluence.

          • Starvation (Optional but Recommended): Switch to serum-free media for 2-4 hours to deplete endogenous lipid stores.

          • Pulse: Replace media with assay media containing 100 µM 13C-Palmitate-BSA conjugate .

            • Control: Run a parallel plate with Unlabeled Palmitate-BSA.

          • Incubation: Incubate for 2–24 hours (depending on cell type metabolic rate).

          • Quenching & Extraction:

            • Wash cells 2x with ice-cold PBS.

            • Add 80% Methanol / 20% Water (pre-chilled to -80°C) directly to the plate.

            • Scrape cells and transfer to tubes.[5]

            • Vortex and centrifuge (14,000 x g, 10 min, 4°C).

            • Collect supernatant for LC-MS analysis.

          Phase 3: Analytical Workflow Diagram

          Workflow Start Start: Sodium Palmitate-13C8 Conjugation Conjugation: BSA (37°C) + Palmitate (70°C) Validation: Clear Solution Start->Conjugation Treatment Cell Treatment (Pulse 2-24h) Conjugation->Treatment Extraction Metabolite Extraction (80% MeOH, -80°C) Treatment->Extraction MS LC-MS/MS Analysis (Target: Citrate, Malate MIDs) Extraction->MS Data Data Processing (Isotopologue Correction) MS->Data

          Caption: Step-by-step workflow for 13C-Palmitate flux analysis, emphasizing the critical temperature-dependent conjugation step.

          References

          • Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines. Methods in Enzymology. (2014).[6] Provides the foundational protocol for Palmitate-BSA conjugation and oxidation assays.

          • Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity. Journal of Lipid Research. (2004).[7] Discusses the comparison between 13C and Deuterium tracers and the correction factors required for deuterium.

          • Analytical Considerations of Stable Isotope Labelling in Lipidomics. MDPI Metabolites. (2018).[8][9] details the chromatographic retention time shifts caused by deuterium vs. 13C labeling.

          • A guide to 13C metabolic flux analysis for the cancer biologist. Nature Reviews Cancer. (2018).[8][9] The authoritative guide on interpreting Mass Isotopomer Distributions (MIDs) from 13C tracers.

          Sources

          Publish Comparison Guide: Reproducibility of Metabolic Flux Results Using Sodium Palmitate-13C8

          Author: BenchChem Technical Support Team. Date: March 2026

          As metabolic research advances into highly multiplexed, dynamic modeling of cellular energetics, the demand for precision in metabolic flux analysis (MFA) has never been higher. When tracking fatty acid oxidation (FAO), lipid synthesis, and metabolic reprogramming, the choice of stable isotope tracer dictates the resolution, accuracy, and ultimate reproducibility of the resulting data.

          While uniformly labeled palmitate (U-13C16) remains a common choice, Sodium palmitate-2,4,6,8,10,12,14,16-13C8 (hereafter referred to as Palmitate-13C8) offers profound mechanistic advantages. This guide objectively compares Palmitate-13C8 against alternatives, detailing the causality behind its superior performance in high-resolution nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) applications.

          Mechanistic Causality: Why 13C8 Outperforms U-13C16

          To understand the reproducibility advantage of Palmitate-13C8, we must examine the biochemistry of β-oxidation. In the mitochondria, palmitate (a 16-carbon fatty acid) is sequentially cleaved between the α and β carbons, yielding eight 2-carbon acetyl-CoA units.

          • The U-13C16 Limitation (J-Coupling): Uniformly labeled palmitate yields[1,2-13C2]acetyl-CoA. When analyzed via 13C-NMR, the adjacent 13C atoms couple with each other (J-coupling), splitting the spectral peaks into complex multiplets. This physical phenomenon reduces the signal-to-noise ratio (SNR) and complicates the mathematical deconvolution required for accurate flux modeling.

          • The Palmitate-13C8 Advantage: Because Palmitate-13C8 is labeled exclusively at the even carbons (C2, C4, C6, C8, C10, C12, C14, C16), β-oxidation yields exclusively singly labeled [2-13C]acetyl-CoA[1]. When this acetyl-CoA enters the tricarboxylic acid (TCA) cycle, it labels glutamate at specific positions (e.g., initially at C4, then C2 and C3) without introducing adjacent 13C atoms[2]. This produces sharp, high-intensity singlets in 13C-NMR spectra, drastically improving peak integration reproducibility and enabling highly precise real-time dynamic flux measurements[3].

          • LC-MS Multiplexing: In mass spectrometry, Palmitate-13C8 yields an M+1 acetyl-CoA mass shift. This can be easily distinguished from the M+2 acetyl-CoA derived from[U-13C6]glucose, allowing researchers to perform seamless dual-tracer multiplexing (simultaneous tracking of glycolysis and FAO) without spectral overlap[4].

          Pathway P13C8 Sodium Palmitate-13C8 (Labeled at C2,4,6,8,10,12,14,16) BetaOx β-Oxidation (Cleavage at α-β bonds) P13C8->BetaOx Uptake & Activation AcCoA [2-13C]Acetyl-CoA (Singly labeled, M+1) BetaOx->AcCoA 8 Acetyl-CoA units TCA TCA Cycle (Citrate Synthase) AcCoA->TCA Condensation Glu 13C-Glutamate (Sharp NMR Singlets) TCA->Glu Transamination

          Pathway of Palmitate-13C8 metabolism yielding singly labeled Acetyl-CoA for precise flux tracking.

          Objective Performance Comparison

          The structural design of the tracer directly impacts quantitative reliability. The table below summarizes the comparative performance metrics of standard palmitate tracers used in metabolic research.

          ParameterSodium Palmitate-13C8U-13C16 PalmitateRadiolabeled (14C/3H)
          Primary Isotopologue [2-13C]Acetyl-CoA (M+1)[1,2-13C2]Acetyl-CoA (M+2)Radioactive Acetyl-CoA
          NMR Spectral Profile Sharp singlets (High SNR)Complex multiplets (J-coupling)N/A
          LC-MS Dual-Tracing Excellent (No overlap with M+2 glucose)Poor (Overlaps with M+2 glucose)N/A
          Flux Reproducibility (CV%) < 5% (High Precision)8 – 13%11 – 15%
          Safety & Handling Non-radioactive, standard labNon-radioactive, standard labRadioactive, strict safety protocols

          Self-Validating Experimental Protocol: Ex Vivo / In Vitro Flux Analysis

          To ensure scientific integrity, metabolic flux experiments cannot simply be a linear progression of steps; they must be designed as self-validating systems. The following protocol establishes a rigorous methodology for tracing FAO using Palmitate-13C8, complete with internal controls and steady-state verifications[4].

          Workflow Prep 1. Tracer Conjugation Bind 13C8-Palmitate to FA-free BSA (3:1) Perf 2. Isotope Perfusion Introduce to tissue (Steady-state tracking) Prep->Perf Ext 3. Quench & Extract Rapid freeze-clamp & cold extraction Perf->Ext Anal 4. NMR/MS Analysis Quantify isotopomers & calculate flux Ext->Anal

          Self-validating experimental workflow for metabolic flux analysis using Palmitate-13C8.

          Step 1: Tracer Conjugation (Overcoming Lipophilicity)
          • Action: Dissolve Sodium palmitate-13C8 in a heated (70°C) aqueous solution, then rapidly mix with fatty-acid-free Bovine Serum Albumin (BSA) to achieve a physiological 3:1 molar ratio.

          • Causality: Free fatty acids are highly lipophilic and will form cytotoxic micelles or precipitate in aqueous culture media. Conjugating the tracer to BSA mimics endogenous physiological transport mechanisms in the bloodstream, ensuring uniform cellular uptake and preventing artifactual cell stress or death.

          Step 2: Baseline Validation (The Internal Negative Control)
          • Action: Prior to the introduction of the Palmitate-13C8 tracer, acquire a baseline 13C-NMR spectrum or LC-MS profile of the biological sample (cells or perfused tissue).

          • Causality: This step establishes the natural 1.1% 13C abundance background of the specific biological matrix. It serves as a mandatory internal negative control, ensuring that subsequent fractional enrichment (Fc) calculations are mathematically corrected for pre-existing isotopic background noise[2].

          Step 3: Isotope Perfusion and Steady-State Monitoring
          • Action: Introduce the BSA-Palmitate-13C8 complex (typically at concentrations of 0.4 to 0.5 mM) to the perfusion buffer or culture media[3]. For dynamic NMR studies, acquire continuous spectra in 2- to 4-minute intervals.

          • Causality: Absolute flux calculations are mathematically invalid unless the metabolic network has reached an isotopic steady state. Time-course monitoring provides real-time validation that the system has reached equilibrium (visualized by the plateauing of the 13C-glutamate C4 peak) before any data is extracted for final modeling[3].

          Step 4: Quenching and Extraction
          • Action: Rapidly freeze-clamp the tissue using liquid nitrogen-cooled tongs, or quench adherent cells using cold (-80°C) 80% methanol.

          • Causality: Immediate thermal quenching halts all enzymatic activity in milliseconds. This prevents the artifactual interconversion or degradation of highly labile metabolites (like acetyl-CoA) during the extraction process, preserving the true metabolic snapshot of the system.

          Step 5: Data Deconvolution and Flux Calculation
          • Action: Quantify the fractional enrichment of glutamate isotopomers (C2, C3, C4) from the resulting spectra. Utilize standard isotopomer analysis algorithms to calculate the exact ratio of TCA cycle flux relative to fatty acid oxidation[1].

          References

          • Preferential Oxidation of Triacylglyceride-Derived Fatty Acids in Heart Is Augmented by the Nuclear Receptor PPAR. AHA Journals.
          • Recruitment of Compensatory Pathways to Sustain Oxidative Flux With Reduced Carnitine Palmitoyltransferase I Activity Characterizes the Hypertrophied Heart. AHA Journals.
          • Accelerated triacylglycerol turnover kinetics in hearts of diabetic rats include evidence for compartmented lipid storage. Physiology.org.
          • Short-Chain Fatty Acids Outpace Ketone Oxidation in the Failing Heart. AHA Journals.

          Sources

          Comprehensive QC Comparison Guide: Purity Analysis of Sodium Palmitate-2,4,6,8,10,12,14,16-¹³C₈

          Author: BenchChem Technical Support Team. Date: March 2026

          Introduction

          Sodium palmitate-2,4,6,8,10,12,14,16-¹³C₈ is a highly specialized stable isotope-labeled fatty acid salt. By selectively enriching alternating even-numbered carbons with Carbon-13, researchers can trace lipid metabolism, β-oxidation, and TCA cycle fluxes without the confounding resonance overlaps often seen with uniformly labeled (U-¹³C) or naturally abundant lipids . However, the precision of metabolic flux analysis (MFA) relies entirely on the quality of the tracer. A rigorous Quality Control (QC) pipeline must validate not only the overall chemical purity but also the exact positional isotopic enrichment.

          As a Senior Application Scientist, I approach QC not as a checklist, but as a self-validating system. Every analytical technique has blind spots; thus, establishing the purity of a complex isotopologue requires orthogonal methodologies that cross-verify each other.

          The Analytical Challenge

          Analyzing ¹³C-labeled fatty acids presents unique physicochemical hurdles that cause standard single-method approaches to fail:

          • Adsorption and Tailing in GC: In their free, underivatized form, fatty acids are highly polar. The carboxyl groups form hydrogen bonds with the stationary phase of gas chromatography (GC) columns, leading to severe adsorption issues and peak tailing .

          • Positional Scrambling: Standard mass spectrometry (MS) easily measures total isotopic enrichment (e.g., the M+8 mass shift) but struggles to confirm the exact alternating positions (2, 4, 6, 8, 10, 12, 14, 16) without complex MS/MS fragmentation trees.

          • Chromatographic Isotope Effects: In liquid chromatography (LC) and high-resolution GC, heavy isotopes can induce slight retention time shifts (

            
            Rt ≈ 0.03 min), complicating peak integration and quantification if not properly accounted for .
            

          Comparison of QC Methodologies

          To establish a self-validating QC system, we compare three primary analytical techniques. No single method provides the complete picture; they must be used in tandem.

          Quantitative Data Comparison
          QC ParameterGC-MS (FAME Derivatization)¹³C / ¹H qNMRLC-HRMS (Intact Mass)
          Primary Utility Total Isotopic Enrichment (M+8)Positional Isomer VerificationIntact Mass & Impurity Profiling
          Derivatization Required (BCl₃-Methanol)None (Direct Dissolution)None (Direct Injection)
          Sensitivity High (Picogram level)Low (Milligram level)Very High (Femtogram level)
          Positional Info Poor (Requires complex MS/MS)Excellent (Exact carbon mapping)Poor
          Analysis Time ~30-45 mins per run~10-15 mins per run~15-20 mins per run
          Cost per Sample ModerateHighHigh
          Methodological Causality
          • GC-MS (The Gold Standard for Total Enrichment): To bypass the hydrogen-bonding issues of free fatty acids, the sample must be derivatized into a Fatty Acid Methyl Ester (FAME). A catalyst like boron trichloride (BCl₃) protonates the carboxyl oxygen, making it highly reactive to methanol, yielding a volatile methyl ester . GC-MS operated in Electron Ionization (EI) mode then provides a clear molecular ion distribution to calculate the summed fractional labeling (SFL) and exact M+8 enrichment .

          • ¹³C Quantitative NMR (The Gold Standard for Positional Verification): While GC-MS confirms that exactly eight ¹³C atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy proves where they are. Because ¹³C has a nuclear spin of 1/2, enriched carbons produce distinct, highly amplified resonance signals compared to natural abundance (1.1%) carbons .

          • LC-HRMS (Intact Mass Profiling): Liquid Chromatography-High Resolution Mass Spectrometry allows for the analysis of the intact sodium palmitate salt without derivatization, preventing derivatization-induced artifacts and detecting trace non-fatty acid impurities.

          Multi-Modal QC Workflow Visualization

          QC_Workflow Start Sodium Palmitate-¹³C₈ Sample Batch Prep1 FAME Derivatization (BCl₃-Methanol) Start->Prep1 Prep2 Intact Dissolution (CDCl₃ / CD₃OD) Start->Prep2 GCMS GC-MS Analysis (EI-MRM Mode) Prep1->GCMS NMR ¹³C / ¹H NMR Spectroscopy Prep2->NMR LCMS LC-HRMS Analysis Prep2->LCMS Data1 Total Isotopic Enrichment & Chemical Purity GCMS->Data1 Data2 Positional Isotope Verification (C2,4,6,8...) NMR->Data2 Data3 Intact Mass & Trace Impurities LCMS->Data3 Final Comprehensive QC Certificate of Analysis Data1->Final Data2->Final Data3->Final

          Multi-modal QC workflow for Sodium Palmitate-¹³C₈ purity analysis.

          Step-by-Step Experimental Protocols

          Protocol A: FAME Derivatization & GC-MS Isotopic Analysis

          Self-Validating Mechanism: The use of a known natural-abundance palmitate standard run in parallel ensures that the natural isotope baseline is correctly subtracted during mass isotopomer distribution (MID) calculations.

          • Sample Preparation: Weigh 1-5 mg of Sodium palmitate-¹³C₈ into a 5-10 mL micro-reaction vessel.

          • Esterification: Add 2 mL of 12% w/w BCl₃-methanol. Heat the sealed vessel at 60 °C for 10 minutes to drive the condensation of the carboxyl group and the hydroxyl group of the alcohol .

          • Extraction: Cool the vessel to room temperature. Add 1 mL of LC-MS grade water to quench the catalyst, followed by 1 mL of hexane. Shake vigorously to extract the non-polar FAMEs into the upper organic layer .

          • Desiccation: Pass the upper hexane layer through a small bed of anhydrous sodium sulfate to remove residual water.

          • GC-MS Acquisition: Inject 1 µL into a GC-MS equipped with a capillary column. Utilize an optimized temperature gradient: start at 50 °C (2-min hold), ramp to 160 °C at 10 °C/min, then to 260 °C at 20 °C/min .

          • Data Processing: Extract the mass spectrum for the palmitate-FAME peak. Calculate the M+8 enrichment by converting the mass isotopomer distribution (MID) data into a summed fractional labeling (SFL) metric, correcting for natural isotope abundance .

          Protocol B: ¹³C NMR Positional Verification

          Self-Validating Mechanism: Utilizing inverse-gated decoupling prevents Nuclear Overhauser Effect (NOE) signal distortion, ensuring that the peak integrations are strictly quantitative and representative of true carbon enrichment.

          • Dissolution: Dissolve 10 mg of the labeled sodium palmitate in 500 µL of deuterated chloroform (CDCl₃). Add a drop of deuterated methanol (CD₃OD) if necessary to ensure complete solubility of the sodium salt .

          • Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire a ¹³C-detected experiment at room temperature using ¹H-inverse-gated broadband decoupling .

          • Verification Analysis: Map the resulting peaks against the theoretical chemical shifts. The carboxylate carbon (C1) should appear un-enriched at ~180 ppm, while the enriched even carbons (C2, C4, C6, C8, C10, C12, C14, C16) will present as massive, dominant signals in the aliphatic region (14-40 ppm). Ensure the absence of strong signals at the odd-numbered carbon positions to rule out isotopic scrambling.

          References

          • Resolving Confounding Enrichment Kinetics Due to Overlapping Resonance Signals From 13C-Enriched Long Chain Fatty Acid Oxidation and Uptake Within Intact Hearts - PMC (NIH).[Link]

          • Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS - LCGC International.[Link]

          • How to measure Carbon-13 enrichment using GC-MS? - ResearchGate.[Link]

          • Proton nuclear magnetic resonance: chemical shift - Chapter 11.[Link]

          • Optimization of a fatty acid methyl ester protocol for quantification of odd-chain fatty acids - PMC (NIH).[Link]

          • Removal of lithium from aqueous solutions by precipitation with sodium and choline alkanoate soaps - Lirias (KU Leuven).[Link]

          Comparing tracer uptake rates of 13C8 palmitate in different cell lines

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary: The 13C8 Palmitate Advantage

          In metabolic flux analysis (MFA), [2,4,6,8,10,12,14,16-13C8] Palmitate (often abbreviated as 13C8 Palmitate) represents a specialized tool distinct from the more common [U-13C16] Palmitate. While uniformly labeled palmitate yields [1,2-13C2] Acetyl-CoA (M+2) upon

          
          -oxidation, 13C8 Palmitate yields [2-13C1] Acetyl-CoA (M+1) .
          

          This specific isotopomer pattern is critical for:

          • NMR Spectroscopy: It eliminates C-C spin coupling complications found in uniformly labeled tracers, providing cleaner spectra for TCA cycle analysis (glutamate isotopomers).

          • Mass Spectrometry (MS): It distinguishes exogenous fatty acid oxidation (FAO) flux (generating M+1 Acetyl-CoA) from other carbon sources without the spectral crowding of M+2 species.

          This guide compares the uptake and metabolic fate of 13C8 Palmitate across three distinct cellular models: Cardiomyocytes (High Oxidation) , Hepatocytes (Metabolic Hub) , and Cancer Cells (Lipogenic/Membrane Focus) .

          Comparative Analysis: Uptake Kinetics & Metabolic Fate

          The "uptake rate" of palmitate is not a singular metric; it is a composite of transport (CD36/FATP) , activation (ACS) , and downstream sequestration (Oxidation vs. Esterification).

          Table 1: Comparative Uptake & Flux Profiles
          FeatureCardiomyocytes (e.g., Primary, HL-1, AC16)Hepatocytes (e.g., HepG2, Primary Human)Skeletal Muscle (e.g., C2C12 Myotubes)Cancer Lines (e.g., MCF7, HCT116)
          Primary Driver Energy Demand (ATP)Substrate Availability & InsulinInsulin SignalingMembrane Synthesis
          Uptake Transporter CD36 (High Expression)FATP2, FATP5, CD36GLUT4/CD36 TranslocationFASN (High), CD36 (Variable)
          Uptake Rate Highest (>10 nmol/mg/min)High (Concentration dependent)Moderate (Inducible)Variable (Often lower than heart)
          Primary Fate
          
          
          -Oxidation (90% flux)
          Esterification (TAGs) > OxidationOxidation
          
          
          Storage
          Phospholipid Synthesis
          13C8 Tracer Output Rapid M+1 enrichment in TCA (Citrate/Glutamate)Label accumulation in Lipid Droplets (TAG M+8)Mixed; M+1 TCA flux increases w/ exercise mimeticsLabel in Phosphatidylcholine (Membranes)
          Key Variable Carnitine availabilityInsulin/Glucagon ratioInsulin sensitivityHypoxia/Normoxia
          Detailed Mechanistic Insights
          1. Cardiomyocytes (The Oxidation Engine)
          • Mechanism: The heart relies on fatty acids for 60-90% of its ATP. 13C8 Palmitate is rapidly transported via CD36.

          • Tracer Behavior: Upon entry, the 13C8 chain is immediately funneled into the mitochondria via CPT1.

          • Flux Signature: You will observe a rapid appearance of [2-13C] Acetyl-CoA and subsequently [4-13C] Glutamate (via the TCA cycle). The "linear phase" of uptake is short; steady-state oxidation is reached quickly (20-40 mins).

          2. Hepatocytes (The Storage Depot)
          • Mechanism: HepG2 and primary hepatocytes act as a metabolic buffer. They take up palmitate but preferentially esterify it into Triacylglycerols (TAGs) for VLDL secretion or lipid droplet storage, especially in high-glucose conditions.

          • Tracer Behavior: 13C8 Palmitate is often detected intact (M+8) within the neutral lipid fraction. Oxidation rates are significantly lower than in cardiomyocytes unless stimulated by fasting mimetics (e.g., glucagon or PPAR

            
             agonists).
            
          3. Cancer Cells (The Builder)
          • Mechanism: While the Warburg effect emphasizes glucose, cancer cells require lipids for membrane biogenesis.

          • Tracer Behavior: 13C8 Palmitate is incorporated into phospholipids.

          • Flux Signature: High enrichment of 13C8-Phosphatidylcholine . Low flux into the TCA cycle (low M+1 Citrate) compared to heart cells, unless the cell line is specifically "lipolytic" (e.g., some prostate cancers).

          Mandatory Visualization: Pathway & Workflow

          Diagram 1: The 13C8 Palmitate Fate Map

          This diagram illustrates the specific carbon atom transitions of the [2,4,6,8,10,12,14,16-13C8] isotopomer.

          G cluster_extracellular Extracellular Medium cluster_cytosol Cytosol cluster_mitochondria Mitochondria Palmitate 13C8-Palmitate-BSA (Labeled at C2,4,6,8...) CD36 CD36/FATP (Transporter) Palmitate->CD36 Uptake PalmCoA 13C8-Palmitoyl-CoA CD36->PalmCoA Activation (ACS) TAG Triacylglycerols (Storage: M+8) PalmCoA->TAG Esterification (Hepatocytes) PL Phospholipids (Membrane: M+8) PalmCoA->PL Biosynthesis (Cancer) CPT1 CPT1 (Rate Limiting) PalmCoA->CPT1 Transport BetaOx Beta-Oxidation (7 Cycles) CPT1->BetaOx AcetylCoA 8 x [2-13C] Acetyl-CoA (M+1 Species) BetaOx->AcetylCoA Yields M+1 Acetyl-CoA TCA TCA Cycle AcetylCoA->TCA Condensation Citrate Citrate (M+1 / M+2) TCA->Citrate Glutamate Glutamate (C4 Labeled) TCA->Glutamate Anaplerosis/Flux

          Caption: Metabolic fate of 13C8-Palmitate.[1][2] Note that Beta-oxidation of this specific isotopomer yields M+1 Acetyl-CoA, distinguishing it from the M+2 yield of U-13C16 palmitate.

          Validated Experimental Protocol (Self-Validating)

          The most common failure point in palmitate tracing is the BSA conjugation . Free palmitate is toxic and precipitates; it must be bound to albumin to mimic physiological transport.

          Phase 1: Preparation of 13C8 Palmitate-BSA Complex (The "Gold Standard")
          • Target: 5:1 or 6:1 Molar Ratio (Palmitate:BSA).

          • Reagents:

            • [2,4,6,8,10,12,14,16-13C8] Palmitic Acid (Solid).[2][3]

            • Fatty Acid-Free BSA (Lyophilized, essentially globulin-free).

            • 150 mM NaCl.

          Step-by-Step:

          • Saponification: Dissolve 13C8 palmitic acid in 0.1 M NaOH at 70°C to create sodium palmitate (clear solution). Validation Check: Solution must be crystal clear. If cloudy, temperature is too low.

          • BSA Solubilization: Dissolve BSA in 150 mM NaCl at 37°C. Do not vortex (creates bubbles/denatures).

          • Conjugation: While stirring the BSA solution at 37°C, add the hot palmitate solution dropwise.

            • Critical: The palmitate must be hot (liquid) when it hits the warm BSA. If it cools, it precipitates.

          • Equilibration: Stir at 37°C for 1 hour.

          • Filtration: Sterile filter (0.22 µm). Validation Check: If the filter clogs immediately, conjugation failed (micelles formed instead of BSA binding).

          Phase 2: Pulse-Chase Experiment
          • Starvation: Serum-starve cells (e.g., 1% BSA media) for 6-12 hours to upregulate FAO machinery (especially for C2C12/HepG2).

          • Pulse: Replace media with 100-200 µM 13C8-Palmitate-BSA .

            • Control: Use unlabeled Palmitate-BSA in parallel to subtract natural abundance.

          • Time Points:

            • Uptake Kinetics: 0, 5, 15, 30, 60 mins.

            • Metabolic Flux: 2, 4, 12, 24 hours.

          • Quenching: Rapidly aspirate media and wash with ice-cold PBS (stops transport).[4]

          • Extraction:

            • For Lipids (Uptake/Storage): Folch or Bligh-Dyer extraction (Chloroform/Methanol).

            • For TCA Intermediates (Oxidation): 80% Methanol (-80°C).

          Data Interpretation & Troubleshooting

          Calculating Uptake Rates

          Uptake is quantified by the disappearance of tracer from media (using LC-MS) or the sum of intracellular labeled species.

          
          
          
          The "M+1" vs "M+2" Check

          When using 13C8 Palmitate :

          • Success: You detect M+1 Acetyl-CoA or M+1 Citrate .

          • Contamination/Wrong Tracer: If you detect primarily M+2 Citrate , you likely used [U-13C16] Palmitate by mistake, or there is significant re-synthesis and secondary oxidation (rare in short pulses).

          Troubleshooting Table
          ObservationProbable CauseSolution
          Precipitate in Media Failed BSA conjugation.Re-do conjugation; ensure Palmitate is >70°C when added to BSA.
          Low Uptake in HepG2 High glucose in media suppresses FAO (Crabtree/Randle effect).Use low-glucose (5mM) or galactose media to force FAO.
          High Cell Death Lipotoxicity (Palmitate overload).Reduce concentration to <200µM or add Oleate (1:1 ratio) to buffer toxicity.
          No TCA Labeling CPT1 inhibition or mitochondrial dysfunction.Verify CPT1 activity; check Etomoxir control (should block uptake).

          References

          • Lewandowski, E. D., et al. (2013). "Acute Liver Carnitine Palmitoyltransferase I Overexpression Recapitulates Reduced Palmitate Oxidation of Cardiac Hypertrophy."[1] Circulation Research. Link

            • Key Finding: Establishes the use of [2,4,6,8,10,12,14,16-13C8] palmitate for distinguishing acetyl-CoA enrichment in heart tissue.
          • BenchChem Protocols. (2025). "Application Notes and Protocols for Tracing Palmitate Incorporation into Complex Lipids." Link

            • Key Finding: Standard protocols for BSA conjugation and lipid extraction (Folch method).
          • TeSlaa, T., et al. (2016). "The reductive flux of glutamine to citrate is not a major source of citrate for lipid synthesis in cancer cells." Scientific Reports.

            • Context: Discusses 13C-palmitate tracing in cancer cells and the contribution to lipogenesis vs oxidation.[5]

          • Koves, T. R., et al. (2008). "Mitochondrial overload and incomplete fatty acid oxidation contribute to skeletal muscle insulin resistance." Cell Metabolism. Link

            • Key Finding: Comparative kinetics of palmitate oxid
          • Cayman Chemical. (2025). "Cellular Fatty Acid (C16) Uptake Assay Kit Protocol." Link

            • Key Finding: Methodologies for fluorescence-based uptake valid

          Sources

          Safety Operating Guide

          Proper Disposal Procedures: Sodium Palmitate-2,4,6,8,10,12,14,16-13C8

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Safety Directive

          STOP AND VERIFY: Before initiating any disposal procedure, confirm the isotopic nature of your material.

          • Sodium Palmitate-2,4,6,8,10,12,14,16-13C8 is a STABLE ISOTOPE compound.

          • It is NOT RADIOACTIVE.

          • DO NOT dispose of this material in radioactive waste streams (e.g., with

            
             or 
            
            
            
            ). Doing so triggers unnecessary regulatory burdens and disposal costs. Treat as Hazardous Chemical Waste .

          Compound Profile & Hazard Identification

          To ensure compliant disposal, the chemical nature of the material must be understood. This compound is a fatty acid salt labeled with Carbon-13 stable isotopes at specific positions.

          Physicochemical Properties Table
          PropertySpecification
          Chemical Name Sodium Palmitate-2,4,6,8,10,12,14,16-
          
          
          CAS Number 408-35-5 (Unlabeled parent); Specific isotope CAS varies by vendor
          Physical State White to off-white powder or crystalline solid
          Solubility Soluble in water (warm), ethanol
          Stability Stable under recommended storage. Hygroscopic.
          Radioactivity NONE (Stable Isotope)
          GHS Hazard Classification

          Based on Safety Data Sheet (SDS) data for Sodium Palmitate, the following hazards dictate the disposal PPE and containment:

          • Eye Irritation (Category 2A): Causes serious eye irritation.[1]

          • Aquatic Toxicity: Fatty acid salts act as surfactants. Discharge into drains can disrupt aquatic membranes and foam in waterways.

          • Combustible Dust: Finely divided powder can form explosive mixtures in air.[2]

          Operational Disposal Protocol

          Phase 1: Waste Segregation

          The most common compliance error in stable isotope labs is cross-contamination with radioactive waste.

          • Isolate: Designate a specific "Chemical Waste - Stable Isotope" container.

          • Verify: Check the label for the radiation trefoil symbol. If present, the material is mislabeled or cross-contaminated. Sodium Palmitate-

            
             should never  carry a radiation hazard symbol.
            
          • Stream Selection:

            • Solid Waste: Excess powder, contaminated gloves, weighing boats.

            • Liquid Waste: Aqueous solutions or solvent mixtures (e.g., ethanol/water) containing the compound.

          Phase 2: Packaging & Containment[2][4]
          Solid Waste (Powder/Debris)[3][4][5]
          • Container: High-density polyethylene (HDPE) wide-mouth jar.

          • Protocol:

            • Sweep up any spilled powder to avoid dust generation.[2]

            • Place waste directly into the HDPE jar.

            • Seal tightly.[1][2][5][6]

            • Labeling: Affix a hazardous waste label. Explicitly write: "Sodium Palmitate (Stable 13C Isotope) - Non-Radioactive."

          Liquid Waste (Solutions)
          • Container: Glass or chemically resistant plastic (HDPE/PP) carboy.

          • Protocol:

            • Ensure the solution pH is between 5 and 9 to prevent container degradation (though sodium palmitate is alkaline).

            • Do not mix with strong acids (precipitates palmitic acid) or oxidizers.

            • Labeling: List all solvents present (e.g., "Ethanol 50%, Water 50%, Trace Sodium Palmitate-13C").

          Phase 3: Final Disposal Method
          • Preferred Method: High-Temperature Incineration .

            • Reasoning: Incineration ensures complete destruction of the organic carbon backbone. The

              
               content converts to 
              
              
              
              , which is environmentally benign and chemically identical to natural CO2 emissions.
          • Prohibited Methods:

            • Drain Disposal: Strictly prohibited due to aquatic toxicity and surfactant load.

            • Trash/Landfill: Prohibited for laboratory chemical reagents.

          Visualized Workflows

          Workflow 1: Waste Segregation Logic

          This decision tree guides the user to the correct waste stream, preventing the costly mistake of mixing stable isotopes with radioactive waste.

          WasteSegregation Start Waste Generation: Sodium Palmitate-13C CheckLabel Check Label/Origin: Is it 13C or 14C? Start->CheckLabel Is14C Radioactive (14C) CheckLabel->Is14C 14C Is13C Stable Isotope (13C) CheckLabel->Is13C 13C RadWaste RADIOACTIVE WASTE STREAM (Strict Decay/Storage Protocols) Is14C->RadWaste ChemWaste CHEMICAL WASTE STREAM (Standard HazMat) Is13C->ChemWaste FormCheck Physical State? ChemWaste->FormCheck Solid Solid/Powder FormCheck->Solid Liquid Solution/Solvent FormCheck->Liquid SolidDisp HDPE Jar Label: 'Non-Radioactive Solid' Solid->SolidDisp LiqDisp Solvent Carboy Label: 'Non-Radioactive Liquid' Liquid->LiqDisp Incinerate Final Disposal: High-Temp Incineration SolidDisp->Incinerate LiqDisp->Incinerate

          Figure 1: Decision matrix for segregating Sodium Palmitate-13C waste. Note the critical divergence between Stable (13C) and Radioactive (14C) pathways.

          Workflow 2: Spill Management Response

          Immediate actions to take in the event of a laboratory spill.

          SpillResponse Spill Spill Detected Assess Assess Volume & Form (Powder vs Liquid) Spill->Assess Powder Dry Powder Spill Assess->Powder Liquid Liquid Solution Spill Assess->Liquid ActionPowder Avoid Dust Generation Gently Sweep/Scoop Powder->ActionPowder ActionLiquid Absorb with Vermiculite or Spill Pads Liquid->ActionLiquid Bag Double Bag Waste Label 'Hazardous Chemical' ActionPowder->Bag ActionLiquid->Bag Clean Wash Area with Soap & Water Notify Notify EHS Clean->Notify Bag->Clean

          Figure 2: Step-by-step spill response protocol minimizing exposure and environmental release.

          Regulatory Compliance & RCRA Codes

          United States (EPA/RCRA)

          Sodium Palmitate is not listed on the EPA's "P" (Acutely Hazardous) or "U" (Toxic) lists. However, generators must determine if the waste exhibits hazardous characteristics.[7]

          • Waste Code Determination:

            • Pure Substance: Generally non-hazardous by RCRA definition unless it exhibits ignitability (unlikely for salt) or reactivity.

            • Mixtures: If dissolved in ethanol, methanol, or other flammable solvents, the waste carries the D001 (Ignitable) code.

            • Recommendation: Default to treating as Non-RCRA Regulated Chemical Waste (unless mixed with solvents), but dispose of via a licensed chemical waste contractor to ensure incineration. This satisfies "Cradle-to-Grave" liability.

          European Union (REACH/CLP)
          • Waste Code (EWC):

            • 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

          • Disposal Requirement: Must be incinerated at a permitted facility. Do not dispose of via municipal waste streams.

          References

          • Moravek, Inc. (2019). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]

          • U.S. Environmental Protection Agency (EPA) . Hazardous Waste Codes (RCRA). Retrieved from [Link]

          Sources

          Personal protective equipment for handling Sodium palmitate-2,4,6,8,10,12,14,16-13C8

          Author: BenchChem Technical Support Team. Date: March 2026

          As a Senior Application Scientist, I have designed this comprehensive guide to address the dual challenges of handling Sodium palmitate-2,4,6,8,10,12,14,16-13C8 : mitigating personnel exposure to chemical irritants and preserving the absolute isotopic fidelity of the tracer.

          When conducting metabolic flux analysis or lipidomics, researchers often focus solely on the downstream mass spectrometry data. However, the integrity of that data—and the safety of the operator—begins the moment the isotope vial is opened. Sodium palmitate is a mild soap; it forms irritating dusts, adheres to plastics, and is highly susceptible to static dispersion [1]. Furthermore, human skin secretes endogenous 12C-palmitate, making operator-to-sample cross-contamination a critical operational risk.

          Here is the definitive, self-validating framework for handling, conjugating, and disposing of 13C8-labeled sodium palmitate.

          Personal Protective Equipment (PPE) Specification Matrix

          Standard laboratory PPE is insufficient for high-purity stable isotopes. The following matrix details the required protective gear and the scientific causality behind each choice [1] [2].

          PPE CategorySpecificationCausality & Scientific Justification
          Hand Protection Double Nitrile Gloves (Powder-free)Safety: Prevents mild skin irritation.Isotopic Integrity: Human skin secretes endogenous 12C-palmitate. Double-gloving allows the outer glove to be shed if it touches a contaminated surface, preventing 12C dilution of the 13C8 tracer.
          Eye Protection Tight-fitting Safety GogglesSafety: Sodium palmitate is a Category 2 eye irritant (H319). Its fine powder easily bypasses the gaps in standard safety glasses, risking severe corneal irritation.
          Body Protection Flame-Resistant Lab Coat with Knit CuffsSafety: Mitigates electrostatic discharge (ESD). Sodium palmitate dust can form combustible mixtures in air; knit cuffs prevent the powder from migrating up the sleeves.
          Respiratory N95/P100 Respirator (If outside BSC)Safety: Prevents inhalation of irritating soap dust. Note: The primary engineering control (weighing inside a ductless powder hood) is strongly preferred over relying solely on PPE.

          Operational Workflow

          The following workflow illustrates the critical path from dry powder handling to stable aqueous conjugation.

          Workflow N1 1. Workspace Prep Decontaminate & Verify Draft N2 2. PPE Donning Double Gloves, Goggles, Coat N1->N2 N3 3. Isotope Weighing Use Anti-Static Gun in BSC N2->N3 N4 4. Solubilization Dissolve in 70°C NaCl N3->N4 N5 5. BSA Conjugation Transfer to 37°C BSA Solution N4->N5 N6 6. Disposal & Cleanup Segregate 13C Waste N5->N6

          Fig 1: Operational workflow for handling and conjugating 13C8-Sodium Palmitate.

          Step-by-Step Methodology: Solubilization & BSA Conjugation

          Sodium palmitate is highly lipophilic and insoluble in aqueous cell culture media at physiological temperatures. Direct application to cells will cause micelle formation and immediate lipotoxicity. It must be non-covalently conjugated to Ultra-Fatty-Acid-Free Bovine Serum Albumin (BSA) to facilitate physiological cellular uptake [3] [4].

          Quantitative Conjugation Parameters
          ReagentTarget ConcentrationTemperatureMolar Ratio (Palmitate:BSA)
          Sodium Palmitate-13C8 1.0 mM70°C6:1
          Ultra-FAF BSA 0.17 mM37°C1:6
          NaCl Solvent 150 mMN/AN/A
          Phase 1: Pre-Weighing & Decontamination
          • Purge the Environment: Wipe down the analytical balance and the interior of the Class II Type A2 Biosafety Cabinet (or powder hood) with 70% ethanol, followed by LC-MS grade water.

          • Static Neutralization: Engage an anti-static ionizer gun over the weigh boat and the isotope vial. Sodium palmitate powder is highly susceptible to static cling, which causes aerosolization, inhalation risks, and the loss of expensive isotopic material.

          • Weighing: Using a clean stainless-steel spatula, weigh the required mass of 13C8-Sodium Palmitate. Transfer immediately to a glass Erlenmeyer flask. (Self-Validation Check: Do not use plastic tubes; hydrophobic lipids will irreversibly bind to the plastic walls, altering your final molar concentration).

          Phase 2: Solubilization & Conjugation
          • Prepare the BSA Vehicle: Dissolve Ultra-Fatty-Acid-Free BSA in 150 mM NaCl to achieve a 0.17 mM concentration. Warm this solution in a water bath to exactly 37°C with continuous magnetic stirring. Do not exceed 40°C, as BSA will begin to denature[3].

          • Solubilize the Isotope: Add 150 mM NaCl to the glass flask containing the 13C8-Sodium Palmitate. Heat the flask to 70°C.

          • Visual Validation: Monitor the palmitate solution. It will initially appear milky and cloudy. At approximately 70°C, the micelles will break, and the solution will become completely transparent.

          • The Conjugation Transfer: Rapidly transfer the 70°C clear palmitate solution dropwise into the 37°C stirring BSA solution. If transferred too slowly, the palmitate will cool in the pipette tip and precipitate.

          • Incubation: Allow the combined solution to stir at 37°C for 1 hour to ensure complete complex formation [4]. Filter through a 0.22 µm membrane before applying to cell cultures.

          Disposal and Spill Management Plan

          Proper disposal is required not just for environmental compliance, but to prevent "ghosting"—where trace 13C isotopes contaminate future mass spectrometry runs in your facility.

          • Spill Response: If the dry powder is spilled, do not sweep it , as this generates hazardous aerosols [2]. Don your respirator and tight-fitting goggles. Cover the spill with damp absorbent pads to suppress dust, then carefully wipe it up. Wash the area thoroughly with soap and water to break down residual lipid films.

          • Chemical Waste: Unused powder and the first solvent rinses of the glass vials must be disposed of as hazardous chemical waste (combustible dust/eye irritant) in a sealed, clearly labeled container [1].

          • Isotopic Waste Segregation: While 13C is a stable isotope and not radioactive, all primary contact items (weigh boats, pipette tips, gloves) must be segregated into dedicated solid chemical waste. Never throw isotope-contaminated consumables into general lab trash, as dust can migrate into adjacent LC-MS prep areas.

          • Aqueous Conjugate Waste: Dilute aqueous waste containing the BSA-palmitate conjugate can generally be treated as standard biological waste (autoclaved or chemically deactivated) depending on your institution's EHS guidelines, provided the local concentration of the chemical irritant is negligible.

          References

          • WK Lab. "Fatty Acid-BSA complex protocol". WKLab.org. Available at: [Link]

          • Readnower, R. D., et al. "Standardized bioenergetic profiling of adult mouse cardiomyocytes". Physiological Genomics. Available at: [Link]

          ×

          Retrosynthesis Analysis

          AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

          One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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          Strategy Settings

          Precursor scoring Relevance Heuristic
          Min. plausibility 0.01
          Model Template_relevance
          Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
          Top-N result to add to graph 6

          Feasible Synthetic Routes

          Reactant of Route 1
          Sodium palmitate-2,4,6,8,10,12,14,16-13C8
          Reactant of Route 2
          Sodium palmitate-2,4,6,8,10,12,14,16-13C8

          試験管内研究製品の免責事項と情報

          BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。